Product packaging for 2-Bromo-5-(difluoromethyl)thiophene(Cat. No.:CAS No. 924646-90-2)

2-Bromo-5-(difluoromethyl)thiophene

Cat. No.: B1376208
CAS No.: 924646-90-2
M. Wt: 213.05 g/mol
InChI Key: ZZWZXXXOTDMONE-UHFFFAOYSA-N
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Description

2-Bromo-5-(difluoromethyl)thiophene is a useful research compound. Its molecular formula is C5H3BrF2S and its molecular weight is 213.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3BrF2S B1376208 2-Bromo-5-(difluoromethyl)thiophene CAS No. 924646-90-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-(difluoromethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrF2S/c6-4-2-1-3(9-4)5(7)8/h1-2,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZWZXXXOTDMONE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrF2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924646-90-2
Record name 2-bromo-5-(difluoromethyl)thiophene
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Bromo-5-(difluoromethyl)thiophene from 2-Bromothiophene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient method for the synthesis of 2-Bromo-5-(difluoromethyl)thiophene, a valuable building block in medicinal chemistry and materials science. The difluoromethyl group (CF2H) is a key structural motif, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, and amine functionalities, thereby enhancing the pharmacological properties of parent compounds.[1] This guide details a proposed synthesis utilizing a radical difluoromethylation approach, offering in-depth mechanistic insights, a step-by-step experimental protocol, and guidance on purification and characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of the Difluoromethyl Group

The strategic incorporation of fluorine atoms into organic molecules is a powerful tool in modern drug discovery. The difluoromethyl group, in particular, has garnered significant attention due to its unique electronic properties and its ability to modulate the physicochemical and biological characteristics of a molecule.[1] It can enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.[1] The target molecule, this compound, serves as a versatile intermediate, with the bromine atom providing a handle for further functionalization through cross-coupling reactions, while the difluoromethylated thiophene core is a prevalent scaffold in many biologically active compounds.[2]

Strategic Approach: Radical C-H Difluoromethylation

Several methods exist for the introduction of a difluoromethyl group, including nucleophilic, electrophilic, and radical pathways.[1][3] For the direct conversion of 2-bromothiophene to this compound, a radical C-H functionalization approach is proposed as the most efficient and regioselective strategy. Specifically, the use of the Baran difluoromethylation reagent, zinc(II) difluoromethanesulfinate (Zn(SO₂CF₂H)₂, also known as DFMS), is recommended.[4][5][6]

Rationale for Method Selection

The Baran difluoromethylation offers several advantages for this specific transformation:

  • Direct C-H Functionalization: This method avoids the need for pre-functionalization of the thiophene ring, streamlining the synthetic route.

  • High Functional Group Tolerance: The radical nature of the reaction is compatible with the bromo-substituent on the starting material.[5]

  • Operational Simplicity: The reaction can often be carried out under operationally simple, open-flask conditions.[4][7]

  • Favorable Regioselectivity: The difluoromethyl radical (•CF₂H) generated from DFMS is considered to have nucleophilic character.[6] In the case of 2-bromothiophene, an electron-deficient heterocycle due to the inductive effect of the bromine atom, the radical attack is predicted to occur at the most electron-poor C-H bond, which is the C5 position. This is consistent with the general reactivity patterns of 2-substituted thiophenes towards electrophilic and radical attack.

Reaction Mechanism and Regioselectivity

The proposed mechanism for the radical difluoromethylation of 2-bromothiophene with DFMS and an oxidant, such as tert-butyl hydroperoxide (TBHP), is outlined below.

Reaction_Mechanism cluster_initiation Initiation cluster_propagation Propagation DFMS Zn(SO₂CF₂H)₂ (DFMS) Radical_Gen Generation of •CF₂H DFMS->Radical_Gen Oxidant TBHP t-BuOOH TBHP->Radical_Gen 2-BT 2-Bromothiophene Radical_Gen->2-BT Attack at C5 Intermediate Radical Adduct Intermediate 2-BT->Intermediate Product_Radical Rearomatized Radical Intermediate->Product_Radical Oxidation & Deprotonation Product This compound Product_Radical->Product Experimental_Workflow Start Start Step1 1. Charge reactor with 2-bromothiophene and DCM Start->Step1 Step2 2. Add DFMS Step1->Step2 Step3 3. Add TBHP dropwise at 0 °C Step2->Step3 Step4 4. Warm to room temperature and stir Step3->Step4 Step5 5. Quench with saturated NaHCO₃ solution Step4->Step5 Step6 6. Extract with DCM Step5->Step6 Step7 7. Wash with brine, dry over Na₂SO₄ Step6->Step7 Step8 8. Concentrate in vacuo Step7->Step8 Step9 9. Purify by column chromatography Step8->Step9 Product This compound Step9->Product

References

Introduction: The Strategic Importance of Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-5-(difluoromethyl)thiophene: Synthesis, Properties, and Applications

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds are indispensable scaffolds. Among these, thiophene and its derivatives are celebrated for their versatile chemical reactivity and significant biological activity.[1][2] The strategic incorporation of fluorine atoms into these scaffolds can profoundly enhance key molecular properties, including metabolic stability, binding affinity, and lipophilicity. The difluoromethyl (CHF₂) group, in particular, has garnered immense interest as a bioisostere for hydroxyl, thiol, or amine functionalities, capable of acting as a hydrogen bond donor and modulating physicochemical characteristics.[3]

This guide provides a comprehensive technical overview of this compound, a key building block that marries the reactivity of a brominated thiophene with the unique electronic properties of a difluoromethyl group. We will explore its fundamental properties, synthesis, reactivity, and applications, offering a resource for researchers and developers aiming to leverage this versatile molecule in their work.

Part 1: Core Compound Profile

This compound is a substituted thiophene that serves as a valuable intermediate in organic synthesis. The bromine atom at the 2-position provides a reactive handle for a wide array of cross-coupling reactions, while the difluoromethyl group at the 5-position imparts unique electronic and steric properties to the molecule and its derivatives.

PropertyValueSource(s)
CAS Number 924646-90-2[4][5][6]
Molecular Formula C₅H₃BrF₂S[4][6]
Molecular Weight 213.05 g/mol [4]
IUPAC Name This compound[4]
InChI Key ZZWZXXXOTDMONE-UHFFFAOYSA-N[4]
Typical Purity >95%[5][6]

Part 2: Physicochemical & Spectroscopic Characterization

A thorough understanding of a compound's physical and spectral properties is critical for its effective use in synthesis and material design.

Physicochemical Properties

While extensive experimental data for this specific compound is not broadly published, properties can be estimated based on closely related structures and supplier information.

PropertyValueNotes
Appearance Solid or liquidPhysical form can vary based on purity.
Boiling Point Not availableExpected to be higher than 2-bromothiophene (~150 °C) due to increased molecular weight.
Density Not availableLikely greater than 1.7 g/cm³, similar to other brominated thiophenes.
Storage Store under an inert atmosphere, in a freezer (-20°C), and protected from light.[4][6]
Spectroscopic Analysis

The structural features of this compound give rise to a distinct spectroscopic signature.

  • ¹H NMR: The proton spectrum is expected to show two doublets in the aromatic region (approx. 6.9-7.2 ppm) corresponding to the two protons on the thiophene ring. A characteristic triplet (or more precisely, a triplet of doublets due to long-range coupling) would appear further downfield (approx. 6.6-6.8 ppm) for the proton of the CHF₂ group, with a large ¹JH-F coupling constant of approximately 50-60 Hz.

  • ¹⁹F NMR: The fluorine spectrum should exhibit a doublet centered around -90 to -120 ppm, corresponding to the two equivalent fluorine atoms coupled to the single proton of the difluoromethyl group.

  • ¹³C NMR: The carbon spectrum will show five distinct signals. The carbon bearing the difluoromethyl group will appear as a triplet due to C-F coupling.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom, with peaks at approximately m/z 212 and 214 in a roughly 1:1 ratio.

Part 3: Synthesis and Purification

The synthesis of this compound can be approached through several established methods for thiophene functionalization. A common strategy involves the bromination of a pre-functionalized thiophene.

Proposed Synthetic Workflow: Bromination of 2-(difluoromethyl)thiophene

A direct and efficient method is the electrophilic bromination of 2-(difluoromethyl)thiophene using a suitable brominating agent like N-Bromosuccinimide (NBS). The thiophene ring is electron-rich, making it susceptible to electrophilic substitution, and the 2-position is typically the most reactive site.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Purification & Product 2_DFT 2-(Difluoromethyl)thiophene ReactionVessel Reaction at 0°C to RT 2_DFT->ReactionVessel NBS N-Bromosuccinimide (NBS) NBS->ReactionVessel Solvent Solvent (e.g., DMF, CCl₄) Solvent->ReactionVessel Workup Aqueous Workup ReactionVessel->Workup Reaction Completion Purification Column Chromatography or Distillation Workup->Purification Product This compound Purification->Product Reactivity_Diagram cluster_couplings Pd-Catalyzed Cross-Coupling Start This compound Suzuki Suzuki-Miyaura (Ar-B(OH)₂) Start->Suzuki Pd(0), Base Stille Stille (Ar-SnR₃) Start->Stille Pd(0) Sonogashira Sonogashira (R-C≡CH) Start->Sonogashira Pd(0), Cu(I) Buchwald Buchwald-Hartwig (R₂NH) Start->Buchwald Pd(0), Base Product_Aryl 5-(Difluoromethyl)-2-arylthiophene Suzuki->Product_Aryl Stille->Product_Aryl Product_Alkynyl 5-(Difluoromethyl)-2-alkynylthiophene Sonogashira->Product_Alkynyl Product_Amino 5-(Difluoromethyl)-2-aminothiophene Buchwald->Product_Amino

References

An In-Depth Technical Guide to 2-Bromo-5-(difluoromethyl)thiophene for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Fluorinated Heterocycle

2-Bromo-5-(difluoromethyl)thiophene is a halogenated and fluorinated heterocyclic compound that has emerged as a valuable building block in the fields of medicinal chemistry and materials science. Its unique trifunctional scaffold, comprising a thiophene core, a reactive bromine atom, and a metabolically robust difluoromethyl group, offers a strategic platform for the synthesis of novel and complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with a focus on its utility in drug discovery and development.

The thiophene ring is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its ability to engage in a variety of biological interactions.[1][2] The introduction of a difluoromethyl (CF2H) group imparts distinct physicochemical properties that are highly sought after in modern drug design. Notably, the CF2H group can act as a bioisosteric replacement for hydroxyl, thiol, and amine functionalities.[3] This substitution can enhance metabolic stability, improve membrane permeability, and modulate binding affinity through its capacity to act as a hydrogen bond donor.[3][4]

Core Molecular Attributes

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueSource(s)
Molecular Formula C₅H₃BrF₂S[5]
Molecular Weight 213.05 g/mol [5]
CAS Number 924646-90-2
Appearance Not explicitly stated; likely a liquid or low-melting solidGeneral chemical properties
Solubility Expected to be soluble in common organic solventsGeneral chemical properties

Synthesis and Reactivity: A Gateway to Molecular Diversity

The true synthetic utility of this compound lies in its reactivity, particularly the strategic exploitation of the carbon-bromine bond. The bromine atom at the 2-position of the thiophene ring is highly amenable to a variety of cross-coupling reactions, most notably the Suzuki-Miyaura cross-coupling.[6]

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone of C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[7] In the context of this compound, this reaction allows for the facile formation of a carbon-carbon bond at the 2-position of the thiophene ring, enabling the introduction of a wide array of aryl, heteroaryl, and vinyl substituents.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling of this compound

This protocol is a generalized procedure based on established methods for the Suzuki coupling of 2-bromothiophene derivatives and should be optimized for specific substrates.[5]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 1-5 mol%)

  • Base (e.g., Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄), 2-3 equivalents)

  • Solvent system (e.g., 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel, add this compound (1 equivalent), the arylboronic acid, the palladium catalyst, and the base.

  • Purge the vessel with an inert gas for several minutes.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-5-(difluoromethyl)thiophene.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation and ensures efficient catalytic turnover.

  • Base: The base is crucial for the transmetalation step of the catalytic cycle, activating the organoboron species. The choice of base can influence the reaction rate and yield.

  • Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst - Base Inert Purge with Inert Gas Reactants->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir (TLC/GC-MS Monitoring) Solvent->Heat Workup Aqueous Workup: - Dilute - Wash - Dry Heat->Workup Purify Column Chromatography Workup->Purify Product Pure 2-Aryl-5- (difluoromethyl)thiophene Purify->Product

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it a highly attractive starting material for the synthesis of novel therapeutic agents. The thiophene core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[8][9]

The difluoromethyl group is of particular interest due to its unique electronic and steric properties. It is a lipophilic hydrogen bond donor, a characteristic that allows it to serve as a bioisostere for more metabolically labile groups like hydroxyls and thiols.[1] This can lead to improved pharmacokinetic profiles, including increased metabolic stability and enhanced cell membrane permeability.

The ability to readily diversify the 2-position of the thiophene ring via Suzuki coupling allows for the rapid generation of libraries of compounds for biological screening. By coupling this compound with a variety of aryl and heteroaryl boronic acids, researchers can systematically explore the structure-activity relationships of novel chemical entities.

Medicinal_Chemistry_Applications cluster_reactivity Key Reactivity cluster_derivatives Diverse Derivatives cluster_applications Potential Therapeutic Areas Core This compound Suzuki Suzuki Coupling Core->Suzuki Derivatives Library of 2-Aryl/Heteroaryl-5- (difluoromethyl)thiophenes Suzuki->Derivatives Anticancer Anticancer Derivatives->Anticancer Antimicrobial Antimicrobial Derivatives->Antimicrobial Antiinflammatory Anti-inflammatory Derivatives->Antiinflammatory CNS_Disorders CNS Disorders Derivatives->CNS_Disorders

Caption: The central role of this compound in generating diverse derivatives for various therapeutic applications.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be taken when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, related brominated thiophenes are classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[2][10][11] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Its unique combination of a reactive bromine handle and a metabolically robust, bioisosteric difluoromethyl group provides a powerful platform for the creation of diverse molecular architectures. The amenability of this compound to Suzuki-Miyaura cross-coupling reactions further enhances its utility, enabling the rapid generation of libraries of compounds for biological evaluation. As the demand for novel fluorinated heterocycles in drug discovery continues to grow, this compound is poised to play an increasingly important role in the development of the next generation of therapeutic agents.

References

A Technical Guide to the Spectral Analysis of 2-Bromo-5-(difluoromethyl)thiophene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers and professionals in drug development and materials science, a comprehensive understanding of the structural characteristics of novel heterocyclic compounds is of paramount importance. Thiophene derivatives, in particular, are foundational scaffolds in a multitude of pharmaceutical agents and advanced functional materials.[1] 2-Bromo-5-(difluoromethyl)thiophene is an emerging building block, valued for the unique electronic properties imparted by its substituent groups. The difluoromethyl (CF₂H) group, in particular, is a recognized bioisostere of hydroxyl or thiol groups and can act as a hydrogen bond donor, influencing molecular conformations and interactions.[2][3]

Predicted Spectral Data

Molecular Structure and Numbering

To ensure clarity in the assignment of spectral data, the following IUPAC numbering scheme for the thiophene ring will be utilized throughout this guide.

Caption: IUPAC numbering of this compound.

¹H NMR Spectroscopy: Predicted Data

The ¹H NMR spectrum is anticipated to exhibit two distinct signals in the aromatic region, corresponding to the two protons on the thiophene ring, and a characteristic triplet in the upfield region for the proton of the difluoromethyl group. The chemical shifts (δ) are highly influenced by the electronic environment created by the substituents.[1]

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H37.15 - 7.25Doublet of doublets (dd)³J(H3-H4) ≈ 3.8, ⁴J(H3-F) ≈ 1.5
H47.00 - 7.10Doublet of doublets (dd)³J(H4-H3) ≈ 3.8, ⁵J(H4-F) ≈ 0.5
H-CF₂6.60 - 6.80Triplet (t)²J(H-F) ≈ 55

Rationale for Predictions:

  • H3 and H4 Chemical Shifts: In 2-bromothiophene, the protons H3, H4, and H5 appear at approximately 7.17, 6.98, and 7.28 ppm, respectively. The bromine atom at C2 is electron-withdrawing, deshielding the adjacent protons. The difluoromethyl group at C5 is also strongly electron-withdrawing, which would further deshield the adjacent H4 proton. However, the through-space electronic effects and resonance contributions in substituted thiophenes can be complex.[4][5] Based on data for 2,5-disubstituted thiophenes, the predicted shifts for H3 and H4 are placed in the 7.00-7.25 ppm range.

  • H-CF₂ Chemical Shift and Multiplicity: The proton of the difluoromethyl group is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms (²J(H-F)). The typical range for this coupling constant is large, around 50-60 Hz.[6][7] The strong deshielding effect of the two fluorine atoms and the aromatic ring will shift this proton significantly downfield compared to aliphatic protons.

  • Coupling Constants: The ³J coupling between H3 and H4 in thiophene rings is typically around 3.5-5.5 Hz. Long-range couplings (⁴J and ⁵J) between the ring protons and the fluorine atoms of the CF₂H group are also expected, which will result in a doublet of doublets pattern for both H3 and H4.

1H_NMR_Coupling cluster_main Predicted ¹H NMR Coupling Scheme H3 H3 H4 H4 H3->H4 ³J ≈ 3.8 Hz F F (x2) H3->F ⁴J ≈ 1.5 Hz H4->F ⁵J ≈ 0.5 Hz H_CF2H H-CF₂ H_CF2H->F ²J ≈ 55 Hz

Caption: Predicted proton-proton and proton-fluorine coupling interactions.

¹³C NMR Spectroscopy: Predicted Data

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals. The chemical shifts are influenced by the electronegativity of the attached substituents and their positions on the thiophene ring.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constant (J, Hz)
C2112 - 116Singlet-
C3130 - 134Doublet (d)³J(C3-F) ≈ 4-6
C4125 - 129Doublet (d)²J(C4-F) ≈ 20-25
C5128 - 132Triplet (t)¹J(C5-F) ≈ 240-250
C-CF₂115 - 120Triplet (t)¹J(C-F) ≈ 235-245

Rationale for Predictions:

  • Ring Carbon Chemical Shifts: In 2-bromothiophene, the carbon chemical shifts are approximately C2(112.9), C3(130.1), C4(128.1), and C5(127.4) ppm. The bromine atom induces a significant upfield shift at the carbon to which it is attached (C2). The difluoromethyl group is electron-withdrawing and is expected to deshield the attached carbon (C5). The chemical shifts of other ring carbons are also modulated by these substituent effects.[8][9]

  • C-CF₂ Chemical Shift: The carbon of the difluoromethyl group is expected to be in the range of 115-120 ppm, influenced by the two attached fluorine atoms and the thiophene ring.

  • Carbon-Fluorine Coupling: A key feature of the ¹³C NMR spectrum will be the coupling between the carbon and fluorine atoms. The largest coupling will be the one-bond coupling (¹J) for C5 and the C of the CF₂H group, which will split these signals into triplets.[6] Two-bond (²J) and three-bond (³J) couplings to the other ring carbons (C4 and C3) will also be observable, splitting their signals into doublets.

Infrared (IR) Spectroscopy: Predicted Data

The IR spectrum will provide information about the functional groups present in the molecule. The predicted absorption bands are based on characteristic frequencies for substituted thiophenes and organofluorine compounds.

Wavenumber (cm⁻¹)Vibration TypeIntensity
3120 - 3080C-H stretching (aromatic)Medium-Weak
2980 - 2950C-H stretching (of CHF₂)Weak
1550 - 1400C=C stretching (thiophene ring)Medium
1250 - 1000C-F stretchingStrong
850 - 700C-H out-of-plane bendingStrong
~700C-S stretchingMedium-Weak
~600C-Br stretchingMedium

Rationale for Predictions:

  • Thiophene Ring Vibrations: The C-H stretching vibrations of the thiophene ring typically appear above 3000 cm⁻¹.[10][11] The ring C=C stretching vibrations are expected in the 1550-1400 cm⁻¹ region.[11][12] Strong bands corresponding to C-H out-of-plane bending are characteristic of the substitution pattern on the aromatic ring and are expected in the 850-700 cm⁻¹ range.[10]

  • C-F Vibrations: The most intense and characteristic bands in the spectrum are expected to be the C-F stretching vibrations, which typically appear as strong absorptions in the 1250-1000 cm⁻¹ region.

  • Other Vibrations: The C-S stretching frequency in thiophenes can be found around 700 cm⁻¹.[12] The C-Br stretching vibration is expected at a lower frequency, around 600 cm⁻¹.

Mass Spectrometry (MS): Predicted Data

Electron Ionization (EI) mass spectrometry is a hard ionization technique that causes extensive fragmentation, providing a molecular fingerprint.[13][14]

m/zProposed FragmentKey Features
212/214[M]⁺ (Molecular Ion)Characteristic 1:1 isotopic pattern for one bromine atom.
133[M - Br]⁺Loss of a bromine radical.
162/164[M - CHF₂]⁺Loss of the difluoromethyl group.
82[C₄H₂S]⁺Thiophene ring fragment after loss of both substituents.

Rationale for Predictions:

  • Molecular Ion: The molecular ion peak ([M]⁺) is expected to be clearly visible. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (at m/z 212 and 214). This isotopic signature is a powerful diagnostic tool.

  • Fragmentation Pathway: The primary fragmentation pathway is likely the loss of the bromine atom, which is a good leaving group, to form a stable cation at m/z 133. Another possible fragmentation is the loss of the difluoromethyl group. Further fragmentation of the thiophene ring can also occur. The ionization process typically involves the removal of an electron from a heteroatom's lone pair or the π-system.[15]

MS_Fragmentation cluster_ms Predicted EI-MS Fragmentation Pathway M [C₅H₃BrF₂S]⁺ m/z 212/214 M_minus_Br [C₅H₃F₂S]⁺ m/z 133 M->M_minus_Br - Br• M_minus_CHF2 [C₄H₂BrS]⁺ m/z 162/164 M->M_minus_CHF2 - •CHF₂

Caption: Primary fragmentation pathways in EI-MS.

Standard Operating Procedures for Spectral Data Acquisition

The following protocols are designed to ensure the acquisition of high-quality, reproducible spectral data.

Protocol 1: NMR Sample Preparation and Data Acquisition

This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra.

  • Sample Preparation:

    • Weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[16][17]

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆). Ensure the solvent does not have signals that would overlap with the analyte peaks.

    • Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.

    • Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube. Avoid transferring any solid particulates.[17]

    • Cap the NMR tube securely and label it clearly.

  • Instrument Setup and Calibration:

    • Insert the NMR tube into a spinner and adjust the depth using a gauge.

    • Place the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical lock signal.

  • ¹H NMR Data Acquisition:

    • Use a standard single-pulse sequence.[1]

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Set a relaxation delay of 1-2 seconds.[1]

  • ¹³C NMR Data Acquisition:

    • Use a proton-decoupled pulse sequence.[1]

    • Set the spectral width to cover the expected range (e.g., 0-160 ppm).

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Use a relaxation delay of 2-5 seconds to ensure full relaxation of all carbon nuclei.[1]

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).[18]

    • Integrate the signals in the ¹H spectrum.

NMR_Workflow cluster_workflow NMR Data Acquisition Workflow prep Sample Preparation (10-20 mg in 0.6 mL CDCl₃) insert Insert Sample & Lock prep->insert shim Shim Magnetic Field insert->shim acquire_H1 Acquire ¹H Spectrum (16 scans) shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum (≥1024 scans) shim->acquire_C13 process Data Processing (FT, Phasing, Calibration) acquire_H1->process acquire_C13->process analysis Spectral Analysis process->analysis

References

A Comprehensive Technical Guide to the Safe Handling and Management of 2-Bromo-5-(difluoromethyl)thiophene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The increasing prevalence of fluorinated heterocyclic compounds in medicinal chemistry and materials science underscores the necessity for a nuanced understanding of their reactive and toxicological profiles. 2-Bromo-5-(difluoromethyl)thiophene, a key building block in contemporary drug discovery, presents a unique combination of a reactive bromine atom and a difluoromethyl group on a thiophene scaffold. This guide provides an in-depth analysis of the safety and handling protocols for this compound, grounded in established principles of laboratory safety and chemical reactivity. It is intended for researchers, scientists, and professionals in drug development who handle this or structurally related reagents. The causality behind each procedural recommendation is explained to foster a culture of safety through comprehension.

Hazard Identification and Risk Assessment

A thorough understanding of the inherent hazards of this compound is the cornerstone of its safe utilization. While specific toxicological data for this compound is limited, a robust risk assessment can be formulated by examining its structural analogues and the known reactivity of its functional groups.

The primary hazards are associated with its potential toxicity upon ingestion, inhalation, or skin contact, and its propensity to cause irritation to the skin, eyes, and respiratory system.[1][2] The presence of the difluoromethyl group can significantly alter the compound's metabolic fate and toxicological profile compared to non-fluorinated counterparts.[3]

Table 1: Physicochemical and Hazard Profile of this compound and Related Compounds

PropertyThis compound2-Bromo-5-fluorothiophene2-Bromo-5-(trifluoromethyl)thiophene
CAS Number 924646-90-2[1]32415-41-1[4]143469-22-1
Molecular Formula C5H3BrF2S[1]C4H2BrFS[4]C5H2BrF3S
Molecular Weight 213.05 g/mol [1]181.03 g/mol [4]231.04 g/mol
Physical Form Liquid[1]LiquidSolid or liquid
GHS Pictograms [1][4]
Signal Word Warning[1]Warning[4]Danger
Hazard Statements H227, H302, H312, H315, H319, H332, H335[1]H226, H302, H312, H315, H319, H332, H335[4]H225, H315, H319, H335

Causality of Hazards:

  • Bromine Atom: The bromine atom at the 2-position makes the compound susceptible to various chemical reactions, including nucleophilic substitution and metal-catalyzed cross-coupling.[5] While this reactivity is synthetically useful, it also implies potential reactivity with biological macromolecules.

  • Difluoromethyl Group: The introduction of fluorine atoms can alter the lipophilicity and metabolic stability of the molecule.[3] The metabolism of fluorinated compounds can sometimes lead to the formation of toxic byproducts.

  • Thiophene Ring: Thiophene and its derivatives can be metabolized by cytochrome P-450 enzymes, which in some cases can lead to hepatotoxicity.[6]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount. Engineering controls serve as the primary barrier, supplemented by appropriate PPE.

2.1. Engineering Controls:

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[3][7]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[7]

2.2. Personal Protective Equipment (PPE): The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.[3]

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement.[8] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[3]

  • Hand Protection: Chemical-resistant gloves are mandatory. Given the nature of the solvent and the compound, nitrile or neoprene gloves are generally suitable. It is advisable to consult the glove manufacturer's compatibility chart.[3] Double-gloving is recommended for handling neat material or concentrated solutions.[3]

  • Body Protection: A flame-resistant lab coat should be worn at all times.[3] For larger-scale operations, a chemical-resistant apron is also recommended.[3]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, a respirator with an appropriate organic vapor cartridge may be necessary.[8]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Task Involving This compound goggles Wear Chemical Splash Goggles start->goggles face_shield Add Face Shield (High Splash Risk) goggles->face_shield If applicable gloves Wear Chemical-Resistant Gloves (Nitrile/Neoprene) face_shield->gloves double_glove Double-Glove for Concentrated Solutions gloves->double_glove If applicable lab_coat Wear Flame-Resistant Lab Coat double_glove->lab_coat apron Add Chemical-Resistant Apron (Large Scale) lab_coat->apron If applicable respirator Use Respirator if Ventilation is Inadequate apron->respirator end Proceed with Task respirator->end Spill_Response_Workflow cluster_spill Chemical Spill Response Protocol spill Spill of 2-Bromo-5- (difluoromethyl)thiophene Occurs assess Assess Spill Size and Risk spill->assess minor Minor Spill (Manageable by Lab Staff) assess->minor Small major Major Spill (Uncontrolled) assess->major Large alert Alert Nearby Personnel minor->alert evacuate_major Evacuate Laboratory Immediately major->evacuate_major ppe Don Appropriate PPE alert->ppe contain Contain with Inert Absorbent ppe->contain collect Collect into a Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose end Incident Reported and Resolved dispose->end isolate Isolate the Area evacuate_major->isolate call_emergency Call Emergency Response Team isolate->call_emergency first_aid Provide First Aid as Needed call_emergency->first_aid first_aid->end

References

Introduction: The Strategic Role of Difluoromethylation in Thiophene Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electronic Properties of Difluoromethylated Thiophenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic introduction of the difluoromethyl (–CF₂H) group onto the thiophene scaffold has emerged as a powerful tool for the fine-tuning of molecular electronic properties. This guide provides a comprehensive technical overview of the synthesis, electronic characteristics, and applications of difluoromethylated thiophenes. We delve into the profound influence of the –CF₂H moiety on the frontier molecular orbital energies, electron density distribution, and consequently, the electrochemical and spectroscopic behavior of these compounds. This document is intended to serve as a valuable resource for researchers in organic electronics and medicinal chemistry, offering both theoretical insights and practical experimental protocols.

Thiophene: A Privileged Heterocycle in Materials Science and Medicinal Chemistry

Thiophene and its derivatives are cornerstone building blocks in the development of advanced organic materials and pharmaceuticals.[1] Their electron-rich nature, structural rigidity, and propensity for π-π stacking have made them central to the design of organic semiconductors for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1] In medicinal chemistry, the thiophene ring is a common scaffold in numerous approved drugs, valued for its metabolic stability and ability to engage in various biological interactions.

The Impact of Fluorination: Why the Difluoromethyl Group is a Unique Modulator of Electronic Properties

The incorporation of fluorine into organic molecules can dramatically alter their physicochemical properties.[2] The difluoromethyl (–CF₂H) group, in particular, offers a unique combination of electronic and steric effects. It is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, primarily through a negative inductive (-I) effect.[3][4] This potent electronic perturbation significantly influences the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[5][6] Furthermore, the –CF₂H group is considered a bioisostere of hydroxyl (–OH) and thiol (–SH) groups, capable of acting as a lipophilic hydrogen bond donor, which is a valuable characteristic in drug design.[4][7][8]

Scope of this Guide

This guide will provide a detailed exploration of the electronic properties of difluoromethylated thiophenes. We will cover synthetic methodologies for their preparation, the theoretical basis for the electronic influence of the –CF₂H group, experimental techniques for characterization, and the current applications that leverage these unique properties.

Synthetic Strategies for Accessing Difluoromethylated Thiophenes

The introduction of a difluoromethyl group onto a thiophene ring can be achieved through several synthetic routes, each with its own advantages and substrate scope.

Direct C-H Difluoromethylation

Direct C-H functionalization represents an atom-economical approach. Radical-based methods, often employing photocatalysis, have been developed for the difluoromethylation of heteroaromatics.[8][9] Reagents such as S-(difluoromethyl)sulfonium salts can serve as sources of the difluoromethyl radical (•CF₂H) under visible light irradiation.[10]

Transformation of Functional Groups

A common strategy involves the conversion of existing functional groups on the thiophene ring into a difluoromethyl group.

Thiophene aldehydes can be converted to the corresponding difluoromethylated thiophenes via deoxyfluorination. Reagents such as diethylaminosulfur trifluoride (DAST) are effective for this transformation.[11]

The fluorination of thiophene-2-carboxylic acids using sulfur tetrafluoride (SF₄) can introduce trifluoromethyl and difluoromethyl groups onto the thiophene ring.[12] More recently, methods for the fluorodesulfurization of thionoesters using a combination of reagents like SnCl₄ and DAST have been developed for the synthesis of aromatic compounds bearing a difluoro(methoxy)methyl fragment.[13][14]

Dithiolane derivatives of thiophene can undergo desulfurative fluorination to yield difluoromethylated products. For instance, treatment of a dithioacetal with pyridinium polyhydrogen fluoride (PPHF) and nitrosyl tetrafluoroborate can lead to the formation of a difluoromethyl group.[12]

Cross-Coupling Methodologies

Transition-metal-catalyzed cross-coupling reactions provide a versatile route for the synthesis of difluoromethylated thiophenes. For example, polyfluoroalkyl iodides can react with thiophene in the presence of a nickel catalyst to produce the 2-substituted isomer.[12]

Unveiling the Electronic Landscape: Theoretical and Experimental Insights

The introduction of a –CF₂H group profoundly alters the electronic structure of the thiophene ring.

The Electron-Withdrawing Nature of the Difluoromethyl Group

The –CF₂H group is a moderate to strong electron-withdrawing group, a property that stems from the powerful inductive effect of the two fluorine atoms.[3][4]

The electronic effect of the difluoro(methoxy)methyl group (CF₂OCH₃), which is structurally related to the difluoromethyl group, has been quantified using ¹⁹F NMR to determine its Hammett constants for inductive (σI) and resonance (σR) effects.[13][14][15] These studies show that the CF₂OCH₃ group acts as a moderately electron-withdrawing substituent.[13][14][15] The difluoromethyl group itself is known to exert a strong electron-withdrawing inductive effect (-I) with negligible resonance contribution.[3]

Impact on Molecular Orbitals: HOMO and LUMO Energy Level Tuning

A key consequence of the electron-withdrawing nature of the –CF₂H group is the stabilization (lowering of energy) of both the HOMO and LUMO levels of the thiophene system.[5][6] This modulation of frontier orbital energies is critical for applications in organic electronics.

Density Functional Theory (DFT) is a powerful tool for predicting the electronic properties of molecules.[16][17] DFT calculations on thiophene derivatives consistently show that the introduction of electron-withdrawing groups leads to a lowering of both HOMO and LUMO energy levels.[18][19][20][21] For difluoromethylated thiophenes, DFT can be used to visualize the distribution of the HOMO and LUMO orbitals and to quantify the energy gap.

Cyclic voltammetry (CV) is a primary experimental technique for determining the redox potentials of molecules, from which the HOMO and LUMO energy levels can be estimated.[22][23][24][25] The oxidation potential is related to the HOMO level, while the reduction potential corresponds to the LUMO level. The introduction of an electron-withdrawing group like –CF₂H makes the molecule more difficult to oxidize (higher oxidation potential) and easier to reduce (lower reduction potential), consistent with the lowering of the HOMO and LUMO energies, respectively.[5]

Spectroscopic Signatures of Difluoromethylation

The presence of the –CF₂H group gives rise to characteristic spectroscopic features.

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorinated compounds. The chemical shift of the fluorine nuclei in the –CF₂H group is indicative of the local electronic environment.

UV-Visible absorption spectroscopy provides information about the electronic transitions in a molecule. The absorption maximum (λmax) is related to the energy difference between the HOMO and LUMO. The introduction of electron-withdrawing groups can influence the optical band gap, with the specific effect depending on the overall molecular structure and conjugation.[26][27]

Experimental Workflows for Characterization

To provide a practical context, this section outlines standardized protocols for the key experimental and computational techniques used to characterize the electronic properties of difluoromethylated thiophenes.

Protocol for Cyclic Voltammetry Analysis
  • Preparation of the Electrolyte Solution: Dissolve the supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, degassed electrochemical solvent (e.g., acetonitrile or dichloromethane).

  • Preparation of the Analyte Solution: Dissolve the difluoromethylated thiophene sample in the electrolyte solution to a concentration of approximately 1 mM.

  • Electrochemical Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., platinum wire).

  • Data Acquisition: Record the cyclic voltammogram by scanning the potential from an initial value where no reaction occurs to a potential sufficiently positive to observe oxidation, and then reversing the scan to a potential sufficiently negative to observe reduction.

  • Data Analysis: Determine the onset oxidation (Eox) and onset reduction (Ered) potentials. Use these values to estimate the HOMO and LUMO energy levels using empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

Protocol for Spectroscopic Analysis (UV-Vis)
  • Sample Preparation: Prepare a dilute solution of the difluoromethylated thiophene in a UV-transparent solvent (e.g., chloroform, dichloromethane, or THF).

  • Spectrometer Setup: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with the pure solvent.

  • Data Acquisition: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelength of maximum absorption (λmax). For thin films, the onset of absorption can be used to estimate the optical band gap (Egopt).

Protocol for Computational Modeling (DFT)
  • Molecular Structure Input: Build the 3D structure of the difluoromethylated thiophene molecule using molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).

  • Frequency Calculation: Perform a frequency calculation to confirm that the optimized structure is a true energy minimum (no imaginary frequencies).

  • Electronic Property Calculation: From the optimized geometry, calculate the energies of the HOMO and LUMO, and visualize their spatial distributions. Time-dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectrum.

Applications Driven by Tunable Electronic Properties

The ability of the difluoromethyl group to predictably modify the electronic properties of thiophenes makes these compounds highly valuable in several fields.

Organic Electronics: Tailoring Thiophenes for OFETs and OPVs

In organic electronics, the performance of devices is intimately linked to the HOMO and LUMO energy levels of the active materials.[28][29] By lowering the HOMO level, difluoromethylation can enhance the oxidative stability and air stability of p-type organic semiconductors.[6] The tuning of both HOMO and LUMO levels is crucial for optimizing charge injection and transport in OFETs and for achieving efficient charge separation at the donor-acceptor interface in OPVs.[16]

Medicinal Chemistry: The Difluoromethyl Group as a Bioisostere

In drug design, the –CF₂H group is a valuable bioisosteric replacement for hydroxyl and thiol groups.[4][30][31] Its introduction can improve metabolic stability, enhance membrane permeability, and modulate pKa and dipole moment, thereby influencing the biological activity and pharmacokinetic profile of a drug candidate.[4][8][9][32] The ability of the –CF₂H group to act as a hydrogen bond donor can also lead to improved binding affinity with biological targets.[4][8]

Future Outlook and Emerging Trends

The field of difluoromethylated thiophenes continues to evolve, with ongoing research focused on the development of more efficient and selective synthetic methods.[9][33] There is a growing interest in understanding the interplay between the electronic effects of the –CF₂H group and the solid-state packing of these molecules, which is critical for charge transport in organic electronic devices. In medicinal chemistry, the application of late-stage difluoromethylation to complex, biologically active molecules is a key area of development, enabling the rapid generation of new drug candidates with improved properties.[8][9]

References

Potential applications of "2-Bromo-5-(difluoromethyl)thiophene" in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal Chemistry Professionals

The Strategic Incorporation of 2-Bromo-5-(difluoromethyl)thiophene in Drug Design

As a Senior Application Scientist, this guide synthesizes field-proven insights with established chemical principles to provide a comprehensive overview of this compound. This document will explore its strategic value, core applications, and the underlying rationale for its use in modern medicinal chemistry programs.

Introduction: A Building Block of Strategic Importance

In the landscape of drug discovery, the selection of starting materials and core scaffolds is a critical decision that profoundly influences the trajectory of a research program. The thiophene ring is a well-established "privileged pharmacophore," recognized for its presence in numerous FDA-approved drugs and its ability to act as a bioisostere for a phenyl ring, while offering a distinct electronic and metabolic profile.[1][2] When functionalized with a difluoromethyl (-CF2H) group—a moiety of rapidly growing interest—the resulting scaffold, This compound , emerges as a highly valuable and versatile building block for medicinal chemists.

This guide delves into the unique confluence of properties offered by this reagent: the reactivity of the C-Br bond for diversification, the structural and electronic contributions of the thiophene core, and the nuanced modulatory effects of the difluoromethyl group on pharmacokinetics and pharmacodynamics.

The Difluoromethyl Group: A Unique Modulator in Medicinal Chemistry

The strategic replacement of hydrogen or other functional groups with fluorine-containing moieties is a cornerstone of modern drug design. The difluoromethyl group, in particular, offers a unique set of properties that distinguish it from the more common methyl (-CH3) and trifluoromethyl (-CF3) groups.

Physicochemical Properties and Bioisosterism

The primary rationale for incorporating a -CF2H group lies in its ability to fine-tune multiple molecular properties simultaneously. It is often considered a bioisostere of hydroxyl (-OH), thiol (-SH), or even amine (-NH) groups, but with significantly altered lipophilicity and metabolic stability.[3][4]

  • Hydrogen Bond Donor: The polarized C-H bond in the -CF2H group allows it to act as a weak hydrogen bond donor, a capability absent in -CH3 and -CF3 groups.[5] This can introduce new, favorable interactions with a biological target.[4]

  • Lipophilicity: The -CF2H group is less lipophilic than the highly lipophilic -CF3 group. This modulation can be crucial for optimizing a compound's solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3][5]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethyl group highly resistant to oxidative metabolism by cytochrome P450 enzymes, which often target benzylic C-H bonds.[6][7] This can significantly enhance a drug candidate's half-life.

Table 1: Comparative Properties of Key Functional Groups

PropertyMethyl (-CH3)Trifluoromethyl (-CF3)Difluoromethyl (-CF2H)
van der Waals Radius ~2.0 Å~2.7 Å~2.5 Å
Electronic Effect Weakly DonatingStrongly WithdrawingStrongly Withdrawing
Lipophilicity (π value) ~0.5~1.0~0.4
H-Bond Capability NoneH-Bond AcceptorH-Bond Donor
Metabolic Stability Susceptible to OxidationHighly StableHighly Stable
Rationale for Selection: A Causal Explanation

A medicinal chemist would select the this compound scaffold for several strategic reasons:

  • To Enhance Metabolic Stability: When a lead compound suffers from rapid oxidation at an analogous methyl- or unsubstituted thiophene position, replacing it with the -CF2H group can effectively block this metabolic pathway.[7]

  • To Introduce a Novel H-Bonding Interaction: If structural biology data suggests a potential hydrogen bond acceptor in the target's active site, the -CF2H group can be introduced to engage in a productive interaction that may boost potency and selectivity.[4][5]

  • To Modulate Lipophilicity and Permeability: In cases where a lead compound with a -CF3 group is too lipophilic, leading to poor solubility or off-target effects, switching to a -CF2H group can provide a more optimal balance of properties.[3]

Bioisosteric_Relationships cluster_0 Core Scaffold cluster_1 Bioisosteric Replacements cluster_2 Core Functional Group cluster_3 Bioisosteric Replacements Thiophene Thiophene Ring Phenyl Phenyl Ring Thiophene->Phenyl Similar Size & Aromaticity CF2H Difluoromethyl (-CF2H) OH Hydroxyl (-OH) CF2H->OH H-Bond Donor SH Thiol (-SH) CF2H->SH H-Bond Donor NH Amine (-NH) CF2H->NH H-Bond Donor

Caption: Bioisosteric relationships of the thiophene and difluoromethyl moieties.

Core Synthetic Applications & Methodologies

The bromine atom at the 2-position of the thiophene ring is the primary handle for synthetic diversification. Its reactivity in palladium-catalyzed cross-coupling reactions is the cornerstone of its utility.

Suzuki-Miyaura Cross-Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is an indispensable tool for creating carbon-carbon bonds, enabling the coupling of the thiophene core with a vast array of (hetero)aryl boronic acids and esters.[8][9][10] This is a primary strategy for exploring hydrophobic binding pockets and extending the molecular structure.

Causality: This reaction is chosen for its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a wide diversity of boronic acid building blocks. The resulting biaryl structures are common motifs in pharmacologically active molecules.[11]

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Complex R¹-Pd(II)L₂(Br) OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Aryl R¹-Pd(II)L₂(R²) Transmetal->PdII_Aryl Boronic R²-B(OH)₂ Boronic->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Regenerates Catalyst Product R¹-R² RedElim->Product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Suzuki Coupling

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

    • Potassium Carbonate (K₂CO₃), aqueous 2M solution (3.0 equiv)

    • 1,4-Dioxane or Toluene

  • Procedure:

    • To a flame-dried reaction vessel, add this compound and the arylboronic acid.

    • Add the palladium catalyst, Pd(PPh₃)₄.

    • Purge the vessel with an inert gas (Nitrogen or Argon) for 5-10 minutes.

    • Add the solvent (e.g., 1,4-Dioxane) and the aqueous K₂CO₃ solution via syringe.

    • Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution in vacuo and purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The formation of carbon-nitrogen bonds is fundamental to medicinal chemistry, as aryl amine moieties are present in a vast number of drugs. The Buchwald-Hartwig amination provides a powerful and general method for coupling the thiophene core with primary or secondary amines.[12][13]

Causality: This reaction is chosen over classical methods (e.g., Ullmann condensation or nucleophilic aromatic substitution) due to its significantly milder conditions, broader substrate scope, and higher functional group tolerance.[14] It allows for the direct installation of diverse amine fragments, which can serve as key pharmacophoric elements or vectors for improving solubility.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Complex Ar-Pd(II)L(Br) OxAdd->PdII_Complex AmineCoord Amine Coordination PdII_Complex->AmineCoord Amido_Complex [Ar-Pd(II)L(HNR₂)]⁺Br⁻ AmineCoord->Amido_Complex Amine R₂NH Amine->AmineCoord Base Base (e.g., NaOtBu) Deprotonation Deprotonation Base->Deprotonation Amido_Complex->Deprotonation Pd_Amido Ar-Pd(II)L(NR₂) Deprotonation->Pd_Amido RedElim Reductive Elimination Pd_Amido->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-NR₂ RedElim->Product

Caption: The catalytic cycle for Buchwald-Hartwig C-N cross-coupling.

Experimental Protocol: General Buchwald-Hartwig Amination

  • Materials:

    • This compound (1.0 equiv)

    • Amine (primary or secondary) (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

    • A suitable phosphine ligand (e.g., XPhos, RuPhos) (0.05 equiv)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous Toluene or Dioxane

  • Procedure:

    • In a glovebox, add the palladium precatalyst, ligand, and NaOtBu to a dry reaction vessel.

    • Add the solvent (e.g., Toluene) and stir for 5 minutes.

    • Add the amine, followed by this compound.

    • Seal the vessel and remove it from the glovebox.

    • Heat the reaction mixture to 80-110 °C for 6-24 hours, monitoring by LC-MS.

    • Upon completion, cool to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the residue by flash column chromatography.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for derivatives of this compound is proprietary to the institutions that synthesize them, we can infer logical SAR principles based on the known properties of its constituent parts.[15]

Caption: Key points for SAR exploration on the difluoromethylthiophene scaffold.

  • R¹ Position (formerly Bromine): This is the primary vector for diversification. Attaching various aryl or alkyl groups via cross-coupling allows for systematic probing of the target's binding site. The nature of the R¹ group will heavily influence potency, selectivity, and physical properties.

  • Difluoromethyl Group: As discussed, this group is a powerful modulator. Its role as an H-bond donor can be tested by comparing its activity to analogous -CH3 and -CF3 substituted compounds. A significant increase in potency with the -CF2H analog strongly suggests a productive hydrogen-bonding interaction.[4][5]

  • Thiophene Sulfur: The lone pairs on the sulfur atom can act as a weak hydrogen bond acceptor and influence the overall electronic distribution of the ring, impacting its interactions with the target protein.

Conclusion and Future Outlook

This compound is more than just another building block; it is a sophisticated tool for addressing common challenges in drug discovery, including metabolic instability, potency, and lipophilicity. Its utility in palladium-catalyzed reactions allows for the rapid generation of diverse compound libraries. The unique properties of the difluoromethyl group offer medicinal chemists a nuanced approach to optimizing lead compounds. As the importance of fluorine chemistry in drug design continues to grow, the strategic application of scaffolds like this one will undoubtedly contribute to the development of the next generation of therapeutics.

References

Use of "2-Bromo-5-(difluoromethyl)thiophene" in organic electronics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-5-(difluoromethyl)thiophene in Organic Electronics

Abstract

The strategic introduction of fluorine atoms into conjugated organic materials has become a cornerstone of high-performance molecular design in organic electronics. The difluoromethyl (-CF₂H) group, in particular, offers a nuanced balance of potent electron-withdrawing effects and the potential for non-covalent interactions, making it an intriguing substituent for tuning semiconductor properties. This guide focuses on This compound , a heterocyclic building block poised for significant impact. While direct literature on this specific monomer's application is emerging, this document synthesizes established principles from analogous fluorinated systems to provide a comprehensive technical framework for its use. We will explore its synthesis, its anticipated influence on material properties, and provide detailed protocols for its incorporation into polymers for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).

The Strategic Advantage of the Difluoromethyl Group in Thiophene-Based Systems

Fluorination is a powerful tool for tuning the optoelectronic and physical properties of conjugated polymers.[1] Unlike the more common trifluoromethyl (-CF₃) group, the difluoromethyl (-CF₂H) group offers a unique combination of features:

  • Strong Inductive Effect: The two fluorine atoms provide a strong electron-withdrawing effect, which is critical for lowering the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting polymer.[2] A deeper HOMO level generally imparts greater oxidative stability (i.e., air stability), while the ability to tune both frontier orbitals is essential for optimizing the open-circuit voltage (VOC) in OPVs and ensuring efficient charge injection in OFETs.[1][2]

  • Potential for Hydrogen Bonding: The hydrogen atom in the -CF₂H group is acidic and can act as a hydrogen-bond donor.[3] This introduces the possibility of specific intermolecular interactions (e.g., C-H···F or C-H···O bonds), which can promote molecular planarity and ordered packing in the solid state—factors known to enhance charge carrier mobility.[4]

  • Modulated Lipophilicity: The -CF₂H group can either increase or decrease the lipophilicity of a molecule depending on the other functional groups present on the aromatic ring, offering a way to fine-tune solubility for solution-based processing without resorting to bulky alkyl chains that can disrupt π-stacking.[3]

The bromine atom at the 2-position of the thiophene ring serves a critical synthetic purpose, acting as a versatile handle for cross-coupling reactions. It is an excellent leaving group for foundational polymerization methods like Stille, Suzuki, and Negishi couplings, enabling the precise construction of complex π-conjugated backbones.[5]

Synthesis and Polymerization

Proposed Synthesis of this compound

While specific documented syntheses are sparse, a plausible route can be designed based on established thiophene chemistry. A common method involves the bromination of a pre-functionalized thiophene.

cluster_synthesis Monomer Synthesis Workflow start 2-(Difluoromethyl)thiophene reagent N-Bromosuccinimide (NBS) Solvent: THF or DMF start->reagent Bromination at 0°C to RT product This compound reagent->product Selective C-H activation at the 5-position

Caption: Proposed synthesis of the target monomer via selective bromination.

Experimental Protocol: Monomer Synthesis

  • Reaction Setup: To a solution of 2-(difluoromethyl)thiophene (1.0 eq) in anhydrous tetrahydrofuran (THF), cooled to 0 °C under a nitrogen atmosphere, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: After removing the solvent under reduced pressure, purify the crude product via column chromatography on silica gel or by vacuum distillation to yield the pure this compound monomer.

Polymerization via Stille Cross-Coupling

Stille coupling is a robust method for forming C-C bonds and is widely used for synthesizing conjugated polymers.[1] Here, we describe a representative copolymerization of our target monomer with a distannylated comonomer, such as a benzodithiophene (BDT) unit, a common electron-rich building block in OPV materials.[1][6]

cluster_polymerization Representative Stille Polymerization M1 This compound (Monomer A) Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) M1->Catalyst + M2 Distannylated Comonomer (e.g., BDT-SnMe3) M2->Catalyst + Ligand Phosphine Ligand (e.g., P(o-tol)₃) Solvent Anhydrous Toluene or Chlorobenzene Polymer Alternating Copolymer P(BDT-alt-CF₂H-T) Solvent->Polymer Heat (e.g., 110°C) Inert Atmosphere

Caption: Workflow for Stille copolymerization to create a D-A polymer.

Experimental Protocol: Polymer Synthesis

  • Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 eq), the distannylated comonomer (1.0 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., P(o-tol)₃, 8 mol%).

  • Degassing: Subject the flask to several cycles of vacuum and backfilling with argon. Add anhydrous, degassed toluene or chlorobenzene via cannula.

  • Polymerization: Heat the reaction mixture to 110 °C and stir vigorously for 24-48 hours under argon. The solution will typically become dark and viscous.

  • End-Capping & Precipitation: Cool the mixture to ~60 °C. Add 2-bromothiophene to cap the tin end-groups, followed by tributyl(thiophen-2-yl)stannane to cap the bromo end-groups. Stir for 2 hours at each step. Precipitate the polymer by pouring the hot solution into a large volume of stirring methanol.

  • Purification: Collect the crude polymer by filtration. Purify further using Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and oligomers. Finally, extract the polymer with chloroform or chlorobenzene.

  • Isolation: Precipitate the purified polymer from the final extraction solvent into methanol, filter, and dry under high vacuum.

Applications in Organic Electronic Devices

The incorporation of this compound is expected to significantly influence device performance by tuning key material properties.

Anticipated Properties of -CF₂H Containing Polymers

The table below summarizes the predicted effects of the difluoromethyl group on polymer properties, based on established principles of fluorinated electronic materials.[1][2][4]

PropertyExpected Effect of -CF₂H GroupRationale & Impact on Devices
HOMO Energy Level Lowered (Deeper)The strong inductive effect of fluorine atoms stabilizes the HOMO level.[2] This improves air stability and can increase the open-circuit voltage (VOC) in OPV devices when paired with a suitable acceptor.[4]
LUMO Energy Level LoweredThe electron-withdrawing nature also lowers the LUMO. This is beneficial for creating n-type materials for OFETs and can improve electron injection/transport.[7][8]
Optical Bandgap Likely to be moderately changedThe bandgap may narrow or broaden depending on the comonomer and intramolecular charge transfer (ICT) character. Careful comonomer selection is crucial for tuning absorption to the solar spectrum.
Crystallinity Potentially IncreasedFluorination often promotes a more planar polymer backbone, leading to enhanced π-π stacking and higher crystallinity.[4] This is directly correlated with higher charge carrier mobility in OFETs.
Solubility ModulatedThe polarity of the C-F bonds can alter solubility, requiring careful selection of processing solvents. This avoids the need for bulky side chains that can hinder packing.[1]
Organic Photovoltaics (OPVs)

In OPVs, the active layer consists of a bulk heterojunction (BHJ) blend of a donor polymer and an acceptor material (e.g., a fullerene derivative or non-fullerene acceptor). The performance is dictated by the material's energy levels, absorption profile, and morphology.

cluster_opv Standard OPV Device Architecture Glass Glass Substrate ITO ITO (Anode) Glass->ITO HTL Hole Transport Layer (e.g., PEDOT:PSS) ITO->HTL Active Active Layer (Polymer:Acceptor Blend) HTL->Active ETL Electron Transport Layer (e.g., ZnO, PFN-Br) Active->ETL Cathode Metal Cathode (e.g., Al or Ca/Al) ETL->Cathode

References

The Strategic Utility of 2-Bromo-5-(difluoromethyl)thiophene: An In-depth Guide to Synthesizing Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Fluorinated Heterocycles in Drug Discovery

In the landscape of modern medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a well-established strategy for optimizing the pharmacological profile of drug candidates. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Among the various fluorinated motifs, the difluoromethyl group (-CHF₂) has garnered significant attention as a bioisostere for hydroxyl, thiol, and amine functionalities, capable of acting as a lipophilic hydrogen bond donor.

Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a privileged core structure in numerous FDA-approved drugs due to its versatile reactivity and ability to engage in various biological interactions. The convergence of these two powerful concepts—fluorine chemistry and thiophene scaffolding—has led to the emergence of building blocks like 2-Bromo-5-(difluoromethyl)thiophene . This guide provides an in-depth technical overview of this versatile reagent, from its synthesis to its strategic application in the construction of novel, high-value heterocyclic systems for researchers, scientists, and drug development professionals.

I. Synthesis of the Building Block: this compound

The efficient and reliable synthesis of this compound is paramount to its utility. A robust and scalable method involves the direct fluorination of a readily available precursor, 5-bromothiophene-2-carbaldehyde.

Causality in Synthesis: The Choice of Deoxofluorination Agent

The transformation of an aldehyde to a difluoromethyl group is a key step that requires a deoxofluorinating agent. While several reagents can achieve this, dimethylaminosulfur trifluoride (DAST) is a common and effective choice for this particular substrate. DAST is preferred for its relatively mild reaction conditions compared to more aggressive reagents like sulfur tetrafluoride (SF₄), which often require high pressures and specialized equipment. The reaction proceeds via the formation of a difluoro-λ⁴-sulfane intermediate, followed by the elimination of sulfur monoxide and a fluoride ion to yield the desired difluoromethyl group.

Validated Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of pyrazolo-pyridine modulators.[1]

Materials:

  • 5-Bromothiophene-2-carbaldehyde

  • Dimethylaminosulfur trifluoride (DAST)

  • 2 M Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon), add 5-bromothiophene-2-carbaldehyde (1.0 eq).

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add dimethylaminosulfur trifluoride (DAST, approx. 4.0 eq) dropwise to the aldehyde at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by cooling the mixture back to 0 °C and adding 2 M NaOH solution dropwise until the excess DAST is neutralized.

  • Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

II. Reactivity and Key Transformations: A Gateway to Molecular Diversity

This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions. The C2-bromo position is activated for oxidative addition to a Pd(0) catalyst, while the C5-difluoromethyl group is a stable, electron-withdrawing moiety that influences the electronic properties of the resulting coupled products. This section outlines the application of this building block in three cornerstone reactions of modern organic synthesis: Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds. The reaction of this compound with various aryl, heteroaryl, or vinyl boronic acids provides a direct route to a diverse array of substituted difluoromethylthiophenes.

Mechanistic Considerations: The catalytic cycle begins with the oxidative addition of the C-Br bond to a Pd(0) complex. The resulting Pd(II) species then undergoes transmetalation with a boronate complex (formed from the boronic acid and a base). The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. The presence of the electron-withdrawing difluoromethyl group can influence the rate of oxidative addition and reductive elimination.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This is a generalized protocol based on successful couplings of similar 2-bromothiophene derivatives and should be optimized for specific substrates.[1][2]

Materials:

  • This compound (1.0 eq)

  • Aryl- or heteroarylboronic acid (1.1 - 1.5 eq)

  • Pd(PPh₃)₄ (1-5 mol%) or other suitable Pd catalyst/ligand system

  • Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2-3 eq)

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, combine this compound, the boronic acid, and the base.

  • Add the solvent mixture.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., EtOAc), and wash with water and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate.

  • Purify the residue by column chromatography.

B. Stille Coupling: Utilizing Organostannane Reagents

The Stille coupling offers an alternative for C-C bond formation, particularly when the corresponding boronic acids are unstable or difficult to prepare. It is known for its tolerance of a wide variety of functional groups.

Causality in Reagent Choice: Organostannanes (R-SnBu₃) are air and moisture stable reagents. The transmetalation step in the Stille cycle is generally the rate-limiting step. The choice of ligands on the palladium catalyst is crucial; electron-rich and bulky phosphine ligands often accelerate the reaction. The main drawback is the toxicity of tin compounds, requiring careful handling and purification to remove tin byproducts.

Representative Experimental Protocol: Stille Coupling

This protocol is a representative example and may require optimization.

Materials:

  • This compound (1.0 eq)

  • Organostannane reagent (e.g., Aryl-SnBu₃) (1.1 - 1.2 eq)

  • Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ with a suitable phosphine ligand (e.g., P(o-tol)₃)

  • Solvent: Anhydrous DMF or Toluene

  • Optional additive: LiCl or Cu(I) salts

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried flask, add this compound and the organostannane reagent.

  • Add the anhydrous solvent under an inert atmosphere.

  • Degas the solution.

  • Add the palladium catalyst (and ligand if separate).

  • Heat the mixture to 90-110 °C, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction and quench with a saturated aqueous solution of KF to precipitate tin fluorides.

  • Filter the mixture through celite, washing with an organic solvent.

  • Wash the filtrate with water, dry, and concentrate.

  • Purify by column chromatography.

C. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a premier method for the synthesis of aryl amines from aryl halides. This reaction enables the direct coupling of this compound with a wide range of primary and secondary amines, an essential transformation for building many biologically active heterocycles.

Expertise in Catalyst/Ligand Selection: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst and, most importantly, the phosphine ligand. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often necessary to facilitate both the oxidative addition and the rate-limiting reductive elimination steps, especially with less nucleophilic amines or sterically hindered substrates. The choice of base is also critical, with sodium or lithium tert-butoxide being common strong, non-nucleophilic bases.

Representative Experimental Protocol: Buchwald-Hartwig Amination

This is a generalized protocol; the choice of ligand and base is critical and may need screening for optimal results.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 - 1.5 eq)

  • Pd₂(dba)₃ (1-2 mol%) or a suitable Pd-precatalyst

  • Biarylphosphine Ligand (e.g., XPhos, RuPhos) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 - 2.0 eq)

  • Anhydrous solvent: Toluene or 1,4-Dioxane

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium source, ligand, and base to a dry reaction vessel.

  • Add the solvent, followed by the amine and then this compound.

  • Seal the vessel and heat to 80-110 °C with vigorous stirring.

  • Monitor the reaction until completion.

  • Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry and concentrate.

  • Purify the product by column chromatography.

III. Application in the Synthesis of Novel Heterocycles: A Case Study

The true value of a building block is demonstrated by its successful incorporation into complex, functional molecules. This compound has been utilized as a key intermediate in the synthesis of novel pyrazolo[1,5-a]pyridine derivatives, which are potent modulators of the GluN2B receptor, a target for various neurological and psychiatric disorders.[1]

Synthetic Strategy Workflow

The overall strategy involves a multi-step sequence where the difluoromethylthiophene moiety is introduced via a Suzuki coupling, followed by further transformations to construct the final heterocyclic core.

G A This compound C Suzuki Coupling A->C B Pyridine Boronic Ester B->C D Coupled Intermediate C->D Pd Catalyst, Base E Further Cyclization & Functionalization Steps D->E F Final Pyrazolo[1,5-a]pyridine Product E->F

Caption: Synthetic workflow for pyrazolo[1,5-a]pyridines.

Data Summary: Key Coupling Reactions

The following table summarizes the types of coupling reactions that are instrumental in leveraging this compound for heterocyclic synthesis.

Reaction Type Coupling Partner Catalyst System (Typical) Purpose in Synthesis
Suzuki-Miyaura Boronic Acids/EstersPd(PPh₃)₄, Pd(dppf)Cl₂C-C bond formation (Aryl/Heteroaryl attachment)
Stille OrganostannanesPd(PPh₃)₄, Pd₂(dba)₃/LigandC-C bond formation (Alternative to Suzuki)
Buchwald-Hartwig Primary/Secondary AminesPd₂(dba)₃/Biaryl LigandC-N bond formation (Introduction of nitrogen nucleophiles)

IV. Conclusion and Future Outlook

This compound stands out as a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds. Its strategic combination of a reactive bromine handle for cross-coupling and a metabolically robust, bioisosteric difluoromethyl group makes it particularly attractive for drug discovery programs. The protocols and insights provided in this guide serve as a foundational resource for scientists looking to exploit its synthetic potential. Future explorations may involve expanding its use in other coupling reactions, such as Sonogashira or Heck couplings, and applying it to the synthesis of a broader range of complex natural products and materials science targets. The continued development of methodologies centered around such fluorinated building blocks will undoubtedly fuel innovation across the chemical sciences.

References

Methodological & Application

Application Note: A Comprehensive Guide to the Heck Reaction Protocol for 2-Bromo-5-(difluoromethyl)thiophene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Heck Reaction in Modern Drug Discovery

The Mizoroki-Heck reaction, a cornerstone of palladium-catalyzed cross-coupling chemistry, provides a powerful and versatile method for the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[1][2] This transformation is indispensable in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and materials science.[2][3]

This guide focuses on a substrate of increasing importance in medicinal chemistry: 2-Bromo-5-(difluoromethyl)thiophene . The thiophene moiety is a prevalent scaffold in numerous FDA-approved drugs, valued for its unique electronic properties and ability to engage in various biological interactions. The difluoromethyl (CF₂H) group is of particular interest as it serves as a lipophilic hydrogen-bond donor and is considered a bioisostere of hydroxyl (–OH) or thiol (–SH) groups.[4][5] This substitution can enhance metabolic stability, improve cell membrane permeability, and fine-tune binding affinity to biological targets.

Therefore, mastering the Heck coupling of this specific building block is critical for researchers aiming to synthesize novel drug candidates and functional materials. This document provides a detailed protocol grounded in mechanistic principles, offering insights into parameter optimization and troubleshooting to ensure reproducible and high-yielding results.

The Catalytic Cycle: A Mechanistic Deep Dive

The Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[1][6] Understanding this mechanism is paramount for rationalizing the choice of reagents and reaction conditions. The four primary steps are: Oxidative Addition, Migratory Insertion, β-Hydride Elimination, and Reductive Elimination (Catalyst Regeneration).

Heck_Mechanism cluster_cycle Pd(0)/Pd(II) Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_oxidative Ar-Pd(II)(X)L₂ (Oxidative Adduct) pd0->pd_oxidative A: Oxidative Addition BaseH_Out [Base-H]⁺X⁻ Out pd0->BaseH_Out pd_pi_complex Alkene π-Complex pd_oxidative->pd_pi_complex B: Alkene Coordination pd_insertion σ-Alkyl-Pd(II) Complex pd_pi_complex->pd_insertion C: Migratory Insertion pd_hydride Hydrido-Pd(II) Complex pd_insertion->pd_hydride D: β-Hydride Elimination pd_hydride->pd0 E: Reductive Elimination (Base-Mediated) Product_Out Product Out pd_hydride->Product_Out ArX Ar-X In ArX->pd_oxidative Alkene_In Alkene In Alkene_In->pd_pi_complex Base_In Base In Base_In->pd0

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

  • A. Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the thiophene, forming a Pd(II) complex. This is often the rate-determining step.[6][7]

  • B. & C. Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium center. Subsequently, the aryl group migrates from the palladium to one of the alkene carbons, forming a new carbon-carbon sigma bond.[6] For electron-deficient alkenes like acrylates, this addition occurs regioselectively at the β-carbon.[6]

  • D. Syn-β-Hydride Elimination: A hydrogen atom from the carbon adjacent (beta) to the palladium center is eliminated, forming the final substituted alkene product and a hydrido-palladium(II) species. This step is stereospecific and typically leads to the more stable trans-(E)-alkene.[6]

  • E. Reductive Elimination (Catalyst Regeneration): A base is required to remove the hydrogen halide (H-X) from the hydrido-palladium(II) complex, regenerating the active Pd(0) catalyst and closing the cycle.[8]

Substrate Focus: The Unique Reactivity of this compound

The choice of reaction parameters is dictated by the electronic nature of the substrate. This compound possesses two key features that enhance its reactivity in the Heck reaction:

  • Activation by the Thiophene Ring: The C2 position of the thiophene ring is inherently more electron-deficient than the C3 position. This property facilitates a faster rate of oxidative addition, making 2-bromothiophene generally more reactive than 3-bromothiophene in palladium-catalyzed cross-couplings.[9]

  • Influence of the Difluoromethyl Group: The -CF₂H group is strongly electron-withdrawing. This effect further decreases the electron density at the C2 position, making the C-Br bond more polarized and highly susceptible to oxidative addition by the Pd(0) catalyst. Traditional palladium catalysts, which may be sluggish for some aryl chlorides, are often effective for such activated heteroaryl bromides.[10]

These combined electronic effects suggest that the coupling should proceed efficiently, though care must be taken to select a catalyst system that is stable at the required reaction temperatures and does not lead to unwanted side reactions.

Optimizing the Protocol: A Guide to Key Parameters

The success of the Heck reaction hinges on the careful selection of catalyst, ligand, base, and solvent.

ParameterRecommended Choice(s)Rationale & Expert Insights
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂ is a cost-effective, air-stable Pd(II) precatalyst that is readily reduced in situ to the active Pd(0) species.[11][12] Pd₂(dba)₃ is a pre-formed Pd(0) source that can also be used effectively.[13]
Ligand P(o-tol)₃, PPh₃, P(t-Bu)₃, Buchwald-type ligandsThe ligand stabilizes the Pd(0) catalyst, preventing its decomposition into inactive palladium black.[6] For electron-deficient aryl bromides, bulky and electron-rich monodentate phosphine ligands like tri(o-tolyl)phosphine [P(o-tol)₃] or tri-tert-butylphosphine [P(t-Bu)₃] are often superior to triphenylphosphine (PPh₃) as they promote the oxidative addition step and increase catalyst stability.[10][13][14]
Base K₂CO₃, Cs₂CO₃, Et₃N, PMPAn inorganic base like potassium carbonate (K₂CO₃) is often a robust and economical choice.[9] Organic bases such as triethylamine (Et₃N) are also widely used.[1] The choice of base can influence the reaction rate and minimize side reactions like olefin isomerization.[14]
Solvent DMF, NMP, DMAc, AcetonitrilePolar aprotic solvents are preferred as they effectively dissolve the reactants and stabilize the charged intermediates in the catalytic cycle.[9][13] N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are excellent choices, though they require high temperatures for removal.[15]
Temperature 100 - 140 °CHeck reactions with aryl bromides typically require elevated temperatures to achieve a reasonable reaction rate.[10][16] The optimal temperature should be determined empirically, monitoring for both product formation and potential substrate/catalyst decomposition.

Detailed Experimental Protocol

This protocol provides a reliable starting point for the Heck coupling of this compound with an activated alkene, such as n-butyl acrylate.

Experimental Workflow Diagram

Workflow start Start setup 1. Reaction Setup - Add solids (Thiophene, Pd(OAc)₂, Ligand, Base) - Evacuate and backfill with N₂/Ar start->setup addition 2. Reagent Addition - Add anhydrous solvent (e.g., DMF) - Add alkene (e.g., n-butyl acrylate) via syringe setup->addition execution 3. Reaction Execution - Seal vessel - Heat to 120-140 °C with vigorous stirring - Monitor by TLC/GC-MS addition->execution workup 4. Aqueous Workup - Cool to RT - Dilute with water - Extract with organic solvent (e.g., EtOAc) execution->workup purification 5. Purification - Dry organic layer (e.g., Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography workup->purification end End (Characterize Product) purification->end

Caption: General workflow for the Heck reaction protocol.

Reagents and Materials
ReagentM.W.Amount (mmol)Equiv.Mass / Volume
This compound213.061.01.0213 mg
n-Butyl Acrylate128.171.21.2170 µL
Palladium(II) Acetate [Pd(OAc)₂]224.500.020.024.5 mg
Tri(o-tolyl)phosphine [P(o-tol)₃]304.370.040.0412.2 mg
Potassium Carbonate (K₂CO₃)138.212.02.0276 mg
Anhydrous DMF---4.0 mL
Step-by-Step Procedure
  • Vessel Preparation: To a dry Schlenk tube or sealed reaction vial equipped with a magnetic stir bar, add this compound (213 mg, 1.0 mmol), Palladium(II) Acetate (4.5 mg, 0.02 mmol), Tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol), and finely ground potassium carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Add anhydrous DMF (4.0 mL) via syringe, followed by n-butyl acrylate (170 µL, 1.2 mmol).

  • Reaction Execution: Securely seal the vessel and place it in a preheated oil bath at 130 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, remove the vessel from the heat and allow it to cool to room temperature. Dilute the dark mixture with water (20 mL) and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product, typically as a clear oil or low-melting solid.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive CatalystEnsure the Pd precatalyst and phosphine ligand are of high quality. Use fresh reagents. Consider using a pre-formed Pd(0) source like Pd₂(dba)₃.
2. Insufficient TemperatureThe oxidative addition to aryl bromides is slow at low temperatures.[10] Gradually increase the reaction temperature in 10 °C increments (e.g., to 140 °C).
3. Poor Base QualityThe base may be hydrated or of insufficient strength. Use freshly ground, anhydrous K₂CO₃ or consider a stronger base like Cs₂CO₃.
Catalyst Decomposition (Black Precipitate) 1. Ligand DegradationAt high temperatures (>120 °C), PPh₃ can degrade.[10] Use a more thermally stable, bulky ligand like P(o-tol)₃ or P(t-Bu)₃.
2. Presence of OxygenEnsure the reaction is set up under a strictly inert atmosphere. Use properly degassed solvents.
Formation of Side Products 1. Reductive DehalogenationThe starting material is converted to 2-(difluoromethyl)thiophene. This can be promoted by certain impurities or bases.[14] Ensure reagents are pure. Sometimes changing the solvent or ligand can suppress this pathway.
2. Alkene IsomerizationReversible β-hydride elimination can lead to isomerization of the product's double bond.[14] Using a stronger base can sometimes minimize this by accelerating the final reductive elimination step.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-(difluoromethyl)thiophene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Difluoromethylthiophene Moiety in Drug Discovery

The incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting profound effects on a compound's metabolic stability, lipophilicity, and binding affinity. The difluoromethyl (CF₂H) group, in particular, has garnered significant attention as a bioisostere for hydroxyl and thiol groups, capable of engaging in unique hydrogen bond interactions. When appended to a thiophene ring, a privileged heterocycle in numerous FDA-approved drugs, the resulting 5-(difluoromethyl)thiophene moiety offers a unique combination of electronic properties and metabolic stability. 2-Bromo-5-(difluoromethyl)thiophene serves as a critical building block for accessing a diverse range of these valuable structures through palladium-catalyzed cross-coupling reactions.

This comprehensive guide provides detailed application notes and protocols for the Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination reactions of this compound. As a Senior Application Scientist, the following sections are designed to not only provide step-by-step procedures but also to explain the underlying chemical principles and rationale for experimental design, ensuring both technical accuracy and practical success for researchers in drug development.

Mechanistic Considerations: The Influence of the Difluoromethyl Group

The difluoromethyl group is strongly electron-withdrawing, which significantly influences the reactivity of the this compound substrate in palladium-catalyzed cross-coupling reactions. This electronic effect has several important consequences:

  • Enhanced Oxidative Addition: The electron-withdrawing nature of the CF₂H group increases the electrophilicity of the C-Br bond, generally facilitating the rate-determining oxidative addition step to the Pd(0) catalyst.

  • Modified Nucleophilicity of Coupling Partners: The choice of base and reaction conditions becomes critical, especially in reactions like the Suzuki-Miyaura coupling, where the formation of the active boronate species is pH-dependent.

  • Potential for Catalyst Deactivation: In Buchwald-Hartwig aminations, the electron-deficient nature of the thiophene ring can make the resulting N-aryl bond formation via reductive elimination more challenging, sometimes requiring more electron-rich and bulky ligands to promote this final step.

A general workflow for palladium-catalyzed cross-coupling reactions is depicted below:

Palladium Catalyzed Cross-Coupling Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Reagents: - this compound - Coupling Partner - Palladium Precatalyst & Ligand - Base setup Combine Reagents in Flask reagents->setup solvent Degassed Solvent solvent->setup inert Inert Atmosphere (N₂ or Ar) inert->setup heating Heat to Reaction Temperature setup->heating monitoring Monitor Progress (TLC, GC-MS, LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd 2-Bromo-5-(CF₂H)thiophene PdII_complex L₂Pd(II)(Th-CF₂H)(Br) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation [ArB(OR)₃]⁻ PdII_Aryl_complex L₂Pd(II)(Th-CF₂H)(Ar) Transmetalation->PdII_Aryl_complex RedElim Reductive Elimination PdII_Aryl_complex->RedElim RedElim->Pd0  Regeneration Product Ar-Th-CF₂H RedElim->Product Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd 2-Bromo-5-(CF₂H)thiophene PdII_complex L₂Pd(II)(Th-CF₂H)(Br) OxAdd->PdII_complex Amine_Coord Amine Coordination PdII_complex->Amine_Coord HNR¹R² PdII_Amine_complex [L₂Pd(II)(Th-CF₂H)(HNR¹R²)]⁺Br⁻ Amine_Coord->PdII_Amine_complex Deprotonation Deprotonation PdII_Amine_complex->Deprotonation Base PdII_Amido_complex L₂Pd(II)(Th-CF₂H)(NR¹R²) Deprotonation->PdII_Amido_complex RedElim Reductive Elimination PdII_Amido_complex->RedElim RedElim->Pd0  Regeneration Product R¹R²N-Th-CF₂H RedElim->Product

Application Notes & Protocols: Leveraging 2-Bromo-5-(difluoromethyl)thiophene for the Synthesis of Advanced OLED Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of higher efficiency, greater stability, and enhanced color purity in Organic Light-Emitting Diodes (OLEDs) is intrinsically linked to the molecular design of the organic semiconductors at their core. Strategic functionalization of aromatic heterocycles provides a powerful toolkit for tuning the optoelectronic properties of these materials. This guide focuses on 2-Bromo-5-(difluoromethyl)thiophene , a versatile and highly valuable precursor for synthesizing next-generation OLED materials. The presence of the bromine atom offers a reactive handle for pivotal cross-coupling reactions, while the electron-withdrawing difluoromethyl (-CHF₂) group provides a means to modulate frontier molecular orbital energy levels, enhance thermal stability, and improve electron transport characteristics.[1][2] This document serves as a comprehensive technical guide for researchers and scientists, detailing the core synthetic strategies, step-by-step protocols, and critical insights necessary to effectively utilize this building block in the creation of high-performance small molecules and conjugated polymers for OLED applications.

The Precursor: Understanding this compound

The unique combination of a reactive bromothiophene and an electron-withdrawing difluoromethyl group makes this precursor a strategic choice for OLED material synthesis.

  • Thiophene Core: The thiophene ring is a well-established, electron-rich building block in organic electronics, known for promoting planarity and facilitating efficient charge transport through its sulfur atom's d-orbitals.[3][4][5] Thiophene-based materials are frequently employed as hole-transport materials (HTMs) and as components in the emissive layer (EML).[3][4][5][6][7]

  • Bromine Handle: The bromine atom at the 2-position is the key to molecular elaboration. It serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, enabling the precise construction of extended π-conjugated systems.[8][9][10][11]

  • Difluoromethyl (-CHF₂) Group: This substituent is more than just a simple functionalization. Its strong inductive electron-withdrawing nature profoundly impacts the molecule's electronic properties. It lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This is crucial for designing materials with deep HOMO levels for better hole injection/blocking or for creating electron-transporting materials (ETMs).[12] Furthermore, fluorine-containing groups are known to enhance the thermal stability and volatility of organic molecules, which is advantageous for device fabrication and longevity.

Physicochemical Properties
PropertyValue
CAS Number 145396-41-4
Molecular Formula C₅H₃BrF₂S
Molecular Weight 213.04 g/mol
Appearance Colorless to light yellow liquid
Boiling Point ~170-175 °C (estimated)
Purity (Typical) >97%

Core Synthetic Pathways: Palladium-Catalyzed Cross-Coupling

The C-Br bond in this compound is readily activated by palladium catalysts, making it an ideal substrate for forming new C-C bonds. This section details the protocols for the two most critical transformations in this context: the Suzuki-Miyaura and Stille coupling reactions.

Suzuki-Miyaura Coupling: Building Arylated Thiophene Derivatives

The Suzuki-Miyaura reaction is a robust and widely used method for coupling organoboron compounds with organohalides.[13][14] It is particularly valuable for synthesizing well-defined small molecules for host, hole-transport, or emissive materials.

This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 eq.)

  • Anhydrous 1,4-Dioxane

  • Deionized Water

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst followed by the 1,4-dioxane and water (typically in a 4:1 ratio). The solvent should be previously degassed by sparging with inert gas for at least 30 minutes.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude residue should be purified by column chromatography on silica gel to yield the final 2-aryl-5-(difluoromethyl)thiophene product.

  • Catalyst: Pd(PPh₃)₄ is a reliable and commercially available Pd(0) catalyst effective for a wide range of aryl bromides.[13][15] Its bulky phosphine ligands facilitate the reductive elimination step that forms the desired C-C bond.

  • Base: K₃PO₄ is a moderately strong base that is effective in Suzuki couplings and generally results in cleaner reactions with fewer side products compared to stronger bases like hydroxides.[9][10]

  • Solvent System: The mixture of an organic solvent (like 1,4-dioxane or toluene) and water is crucial.[9][13] The organic solvent solubilizes the organohalide and catalyst, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification reagents 1. Weigh Reagents: - Thiophene Precursor - Boronic Acid - Base (K₃PO₄) glassware 2. Flame-Dry Schlenk Flask reagents->glassware inert 3. Add Reagents to Flask & Establish Inert Atmosphere glassware->inert add_cat 4. Add Catalyst (Pd(PPh₃)₄) & Degassed Solvents inert->add_cat heat 5. Heat to 90°C (12-24h) add_cat->heat monitor 6. Monitor by TLC/GC-MS heat->monitor workup 7. Cool & Perform Aqueous Work-up monitor->workup dry 8. Dry Organic Layer & Concentrate workup->dry chrom 9. Column Chromatography dry->chrom product Pure Product chrom->product G MonomerA Br-(Th-CHF₂) Plus + MonomerA->Plus MonomerB Me₃Sn-(Comonomer)-SnMe₃ Polymer -[-(Th-CHF₂)-(Comonomer)-]n- MonomerB->Polymer  Pd₂(dba)₃, P(o-tol)₃  Chlorobenzene, 110°C   Plus->MonomerB

References

Application Notes and Protocols: Synthesis of Novel PET Tracers from 2-Bromo-5-(difluoromethyl)thiophene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Thiophene Scaffolds and Difluoromethyl Moieties in PET Tracer Design

The landscape of molecular imaging with Positron Emission Tomography (PET) is in a constant state of evolution, driven by the demand for tracers with superior specificity, pharmacokinetics, and imaging characteristics.[1][2] Within the medicinal chemist's toolkit, the thiophene ring stands out as a privileged scaffold. Its derivatives are integral to a wide array of pharmacologically active compounds, owing to the ring's electronic properties and its ability to engage in various biological interactions.[3] The versatility of the thiophene core allows for extensive chemical modification, enabling the fine-tuning of a molecule's properties to optimize it as a PET tracer.[4][5][6]

A parallel and highly impactful strategy in modern drug discovery is the incorporation of fluorine-containing functional groups to enhance a molecule's pharmacological profile. The difluoromethyl (-CF2H) group, in particular, has garnered significant attention as a bioisostere for hydroxyl, thiol, and amine functionalities.[7][8] Its introduction can lead to improved metabolic stability, increased membrane permeability, and enhanced binding affinity to target proteins.[7] The unique ability of the -CF2H group to act as a lipophilic hydrogen bond donor further expands its utility in modulating molecular interactions.[8]

This document outlines a detailed application note and a series of protocols for the preparation of novel PET tracers starting from the versatile building block, 2-Bromo-5-(difluoromethyl)thiophene . We will explore a proposed synthetic pathway to a suitable precursor and subsequent radiolabeling with both Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]), the two most widely used radionuclides in PET.[9] The methodologies described herein are grounded in established radiochemical practices and are designed to provide researchers, scientists, and drug development professionals with a comprehensive guide for the synthesis of next-generation thiophene-based PET tracers.

Strategic Approach: From Precursor Synthesis to Radiolabeled Tracer

The presence of a bromine atom on the thiophene ring of our starting material, this compound, offers a strategic handle for synthetic elaboration. Transition metal-catalyzed cross-coupling reactions provide a powerful means to introduce a variety of functional groups that can subsequently be used for radiolabeling. Our proposed strategy involves the synthesis of a suitable precursor molecule that can be efficiently labeled with either [¹¹C] or [¹⁸F].

G cluster_0 Precursor Synthesis cluster_1 Radiolabeling Start This compound Step1 Cross-Coupling Reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) Start->Step1 Step2 Functional Group Interconversion (if necessary) Step1->Step2 Precursor Radiolabeling Precursor Step2->Precursor Radiolabeling [¹¹C] or [¹⁸F] Labeling Precursor->Radiolabeling To Radiolabeling Module Purification Semi-preparative HPLC Radiolabeling->Purification FinalTracer Purified PET Tracer Purification->FinalTracer

Figure 1: A generalized workflow for the synthesis of a PET tracer from this compound.

PART 1: Synthesis of a Versatile Radiolabeling Precursor

This section details a hypothetical, yet scientifically robust, protocol for the synthesis of a precursor suitable for subsequent radiolabeling. For this example, we will focus on the synthesis of a boronic acid pinacol ester derivative via a Suzuki-Miyaura coupling, a versatile intermediate for further functionalization or direct radiolabeling.

Protocol 1: Synthesis of 2-(5-(Difluoromethyl)thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Objective: To synthesize a boronic ester precursor from this compound for subsequent radiolabeling reactions.

Materials:

  • This compound

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Standard glassware for inert atmosphere chemistry (Schlenk line, argon/nitrogen)

  • Magnetic stirrer and heating plate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 eq) to the flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask to achieve a suitable concentration (e.g., 0.1 M with respect to the starting material).

  • Reaction: Stir the reaction mixture at 80-90 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired boronic ester precursor.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

PART 2: Radiolabeling Methodologies

With the precursor in hand, we can now proceed to the radiolabeling step. Below are detailed protocols for both [¹¹C]methylation and [¹⁸F]fluorination, common strategies in PET tracer synthesis.[4][10]

Protocol 2: [¹¹C]Methylation for the Synthesis of a [¹¹C]Methyl-Thiophene Tracer

This protocol assumes the precursor has been further functionalized to contain a suitable nucleophile (e.g., a phenol, amine, or thiol) for methylation. The following is a general procedure for the O-methylation of a phenolic precursor.

Objective: To radiolabel a phenolic precursor with [¹¹C]CH₃I.

G Cyclotron [¹¹C]CO₂ from Cyclotron GasPhase Gas-Phase Iodination (LiAlH₄, HI) Cyclotron->GasPhase MeI [¹¹C]CH₃I GasPhase->MeI Reaction Methylation Reaction (Base, Heat) MeI->Reaction Precursor Phenolic Precursor in DMF Precursor->Reaction HPLC Semi-preparative HPLC Purification Reaction->HPLC Final [¹¹C]Tracer HPLC->Final

Figure 2: Workflow for the synthesis of a [¹¹C]methylated PET tracer.

Materials:

  • Phenolic precursor (synthesized from the boronic ester)

  • [¹¹C]CH₃I (produced from a cyclotron and methylation module)

  • Cesium carbonate (Cs₂CO₃) or another suitable base

  • Dimethylformamide (DMF, anhydrous)

  • Automated radiochemistry synthesis module

  • Semi-preparative High-Performance Liquid Chromatography (HPLC) system

  • C18 solid-phase extraction (SPE) cartridge

Procedure:

  • Precursor Preparation: In a reaction vessel of the automated synthesis module, dissolve the phenolic precursor (typically 0.5-1.0 mg) in anhydrous DMF (200-300 µL). Add a suitable base, such as cesium carbonate (2-5 mg).

  • [¹¹C]CH₃I Trapping: Bubble the gaseous [¹¹C]CH₃I produced from the cyclotron into the reaction vessel containing the precursor solution.

  • Radiolabeling Reaction: Heat the sealed reaction vessel at 80-120 °C for 3-5 minutes.

  • Quenching and Dilution: After the reaction, cool the vessel and quench the reaction by adding water or a suitable buffer.

  • Purification: Inject the crude reaction mixture onto a semi-preparative HPLC column (e.g., C18) to separate the radiolabeled product from unreacted precursor and byproducts.

  • Formulation: Collect the fraction containing the desired [¹¹C]tracer. Dilute the collected fraction with water and pass it through a C18 SPE cartridge to remove the HPLC solvent. Elute the final product from the cartridge with ethanol and dilute with sterile saline for injection.

  • Quality Control: Analyze the final product for radiochemical purity, chemical purity, specific activity, and residual solvents according to standard procedures.

Parameter Typical Value Reference
Radiochemical Yield10-40% (decay-corrected)[4][5]
Radiochemical Purity>99%[4][5]
Specific Activity> 50 GBq/µmol[4]
Synthesis Time30-45 minutes[4]

Table 1: Typical parameters for [¹¹C]methylation reactions.

Protocol 3: [¹⁸F]Fluorination for the Synthesis of a [¹⁸F]Fluoro-Thiophene Tracer

This protocol describes a nucleophilic [¹⁸F]fluorination reaction on a precursor containing a suitable leaving group (e.g., tosylate, mesylate, or nitro group).

Objective: To radiolabel a precursor with [¹⁸F]fluoride.

G Cyclotron [¹⁸F]Fluoride in [¹⁸O]H₂O Trapping Anion Exchange Cartridge Cyclotron->Trapping Elution Elution with K₂CO₃/Kryptofix Trapping->Elution AzeotropicDrying Azeotropic Drying Elution->AzeotropicDrying Reaction Nucleophilic Substitution (Heat) AzeotropicDrying->Reaction Precursor Precursor with Leaving Group in DMSO Precursor->Reaction HPLC Semi-preparative HPLC Purification Reaction->HPLC Final [¹⁸F]Tracer HPLC->Final

Figure 3: Workflow for the synthesis of an [¹⁸F]fluorinated PET tracer.

Materials:

  • Precursor with a suitable leaving group (e.g., tosylate)

  • Aqueous [¹⁸F]fluoride from a cyclotron

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Automated radiochemistry synthesis module

  • Semi-preparative HPLC system

  • C18 SPE cartridge

Procedure:

  • [¹⁸F]Fluoride Trapping and Elution: Trap the aqueous [¹⁸F]fluoride from the cyclotron on an anion exchange cartridge. Elute the [¹⁸F]fluoride from the cartridge into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

  • Azeotropic Drying: Remove the water by azeotropic distillation with acetonitrile under a stream of nitrogen at elevated temperature (e.g., 110 °C). Repeat this step 2-3 times to ensure the [¹⁸F]fluoride complex is anhydrous.

  • Radiolabeling Reaction: Dissolve the precursor (1-5 mg) in anhydrous DMSO or another suitable high-boiling point solvent and add it to the dried [¹⁸F]fluoride complex. Heat the reaction mixture at 100-160 °C for 10-20 minutes.[10]

  • Quenching and Dilution: After the reaction, cool the vessel and dilute the reaction mixture with water or the HPLC mobile phase.

  • Purification: Purify the crude reaction mixture by semi-preparative HPLC.

  • Formulation: Formulate the final product as described in Protocol 2.

  • Quality Control: Perform quality control tests as described in Protocol 2.

Parameter Typical Value Reference
Radiochemical Yield20-60% (decay-corrected)[10][11]
Radiochemical Purity>98%[11][12]
Specific Activity> 70 GBq/µmol[12]
Synthesis Time60-90 minutes[12]

Table 2: Typical parameters for nucleophilic [¹⁸F]fluorination reactions.

Conclusion and Future Perspectives

The strategic use of this compound as a starting material opens up a vast chemical space for the development of novel thiophene-based PET tracers. The protocols outlined in this application note provide a robust framework for the synthesis of suitable precursors and their subsequent radiolabeling with both [¹¹C] and [¹⁸F]. The unique properties conferred by the difluoromethyl group are expected to yield tracers with improved pharmacokinetic and pharmacodynamic profiles.[7] As the field of PET imaging continues to advance, the development of innovative synthetic and radiolabeling methodologies, such as those for late-stage difluoromethylation, will be crucial for the creation of the next generation of molecular imaging agents.[9][13]

References

Lithiation of "2-Bromo-5-(difluoromethyl)thiophene" for further functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Strategic Lithiation of 2-Bromo-5-(difluoromethyl)thiophene for Versatile C-2 Functionalization

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of Fluorinated Thiophenes

Thiophene scaffolds are privileged structures in medicinal chemistry and materials science, prized for their unique electronic properties and metabolic stability. The introduction of fluorine-containing substituents, such as the difluoromethyl (CHF₂) group, can profoundly enhance a molecule's pharmacokinetic and physicochemical properties, including lipophilicity, metabolic resistance, and binding affinity. This compound[1][2] serves as a versatile and highly valuable building block, where the bromine atom acts as a synthetic handle for introducing molecular complexity.

This guide details a robust and field-proven protocol for the C-2 functionalization of this compound via a lithium-halogen exchange reaction. This method provides a regioselective pathway to the key 2-lithio-5-(difluoromethyl)thiophene intermediate, which can be trapped with a wide array of electrophiles to generate a diverse library of substituted thiophenes.

Part 1: The Core Strategy: Lithium-Halogen Exchange

Mechanistic Rationale: Why Exchange over Deprotonation?

Two primary strategies exist for generating organolithium species from aromatic systems: direct deprotonation (metalation) and lithium-halogen exchange.

  • Direct Deprotonation: This involves the removal of an acidic proton by a strong base. For thiophene, the C-2 proton is the most acidic and can be removed by bases like n-butyllithium (n-BuLi).[3][4] However, the presence of the electron-withdrawing difluoromethyl group at C-5 further acidifies the remaining C-3 and C-4 protons, potentially leading to a loss of regioselectivity.

  • Lithium-Halogen Exchange: This reaction is an equilibrium process where a halogen atom is swapped for a lithium atom. The reaction is driven forward by the formation of a more stable organolithium species.[5][6] For aryl bromides, the exchange with alkyllithiums like n-BuLi is extremely rapid, even at cryogenic temperatures.[5] This kinetic advantage makes it the superior method for this compound, ensuring that lithiation occurs exclusively at the C-2 position, sidestepping any ambiguity from direct deprotonation.

Critical Parameters: The Keys to Success

Successful lithiation hinges on meticulous control of the reaction environment.

  • Temperature: Organolithium reagents, particularly the desired thienyllithium intermediate, are thermally unstable.[7][8] Reactions must be maintained at or below -78 °C (dry ice/acetone bath) to prevent decomposition, reaction with the solvent (THF), and potential side reactions like the "halogen dance" rearrangement.[9][10][11]

  • Atmosphere: All organolithium species are highly reactive towards oxygen and moisture.[5] Therefore, all glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reagent Choice: n-Butyllithium (n-BuLi) is the reagent of choice for this transformation. It is a strong enough base to effect rapid halogen exchange but is less sterically hindered and generally safer to handle than sec-butyllithium or tert-butyllithium.[6][9] Lithium diisopropylamide (LDA) is generally not recommended for this application as it is more likely to induce halogen dance rearrangements or deprotonation at other sites.[9][10]

Part 2: Experimental Protocols

Protocol for Generating 2-Lithio-5-(difluoromethyl)thiophene

This protocol details the formation of the key lithiated intermediate, which is not isolated but used directly in the subsequent quenching step.

Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
This compound≥95%Sigma-AldrichStore under inert gas.
n-Butyllithium (n-BuLi)1.6 M in hexanesSigma-AldrichPyrophoric. Handle with extreme care using air-free techniques.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichInhibitor-free. Should be freshly distilled or from a solvent system.
Argon or Nitrogen GasHigh Purity (≥99.998%)-For maintaining an inert atmosphere.
Round-bottom flask, septa, needles, and syringes--All glassware must be oven or flame-dried immediately before use.
Dry ice and Acetone--For preparing the -78 °C cooling bath.

Step-by-Step Methodology

  • Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a temperature probe. Purge the system with inert gas for 10-15 minutes.

  • Reagent Addition: To the flask, add this compound (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).

  • Cooling: Place the flask in a dry ice/acetone bath and cool the internal solution to -78 °C with gentle stirring.

  • Lithiation: Slowly add n-BuLi (1.05 eq, 1.6 M in hexanes) dropwise via syringe over 10-15 minutes.

    • Causality Insight: Slow addition is critical to manage the exotherm of the reaction and prevent localized warming, which could lead to decomposition or side products. A slight excess (1.05 eq) of n-BuLi ensures complete consumption of the starting material.

  • Stirring: Stir the resulting solution at -78 °C for 30-60 minutes. The reaction is typically complete within this timeframe. The solution is now ready for the addition of an electrophile.

Workflow Visualization

G cluster_setup Setup cluster_reaction Reaction cluster_result Intermediate A 1. Flame-dried glassware under Argon B 2. Add 2-Bromo-5-(CHF2)thiophene and anhydrous THF A->B C 3. Cool solution to -78 °C B->C D 4. Add n-BuLi (1.05 eq) slowly C->D E 5. Stir for 30-60 min @ -78 °C D->E F Formation of 2-Lithio-5-(CHF2)thiophene E->F

Caption: Workflow for the generation of the 2-lithiated thiophene intermediate.

Protocols for Electrophilic Quenching

The versatility of the lithiated intermediate is demonstrated by its reaction with various electrophiles. Below are representative protocols.

A. Quenching with an Aldehyde (e.g., Benzaldehyde)

  • Prepare the 2-lithio-5-(difluoromethyl)thiophene solution as described in section 2.1.

  • In a separate, dry flask, dissolve benzaldehyde (1.2 eq) in a small amount of anhydrous THF.

  • Add the benzaldehyde solution dropwise to the cold (-78 °C) lithiated thiophene solution.

  • Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Perform a standard aqueous workup: extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

B. Quenching with Carbon Dioxide (Carboxylation)

  • Prepare the 2-lithio-5-(difluoromethyl)thiophene solution as described in section 2.1.

  • Crush dry ice into small pieces and add it in several portions to the cold (-78 °C) lithiated thiophene solution with vigorous stirring. A large excess of CO₂ is used.

    • Causality Insight: Using solid CO₂ ensures it is anhydrous and provides a large excess to drive the reaction to completion. Adding the lithiated species to a slurry of dry ice in THF is an alternative and equally effective method.

  • Allow the mixture to stir and slowly warm to room temperature as the CO₂ sublimes.

  • Quench the reaction with water. Acidify the aqueous layer with 1M HCl to a pH of ~2 to protonate the carboxylate salt.

  • Perform an aqueous workup as described in 2.2.A.

  • Purify the resulting carboxylic acid by recrystallization or flash column chromatography.

C. Quenching with N,N-Dimethylformamide (Formylation)

  • Prepare the 2-lithio-5-(difluoromethyl)thiophene solution as described in section 2.1.

  • Add N,N-Dimethylformamide (DMF) (1.5 eq) dropwise to the cold (-78 °C) solution.

  • Stir at -78 °C for 2 hours, then allow the mixture to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Perform an aqueous workup as described in 2.2.A.

  • Purify the resulting aldehyde by flash column chromatography.

Functionalization Pathways Visualization

G cluster_products Functionalized Products A 2-Lithio-5-(CHF2)thiophene B Alcohol (via Aldehyde/Ketone) A->B + RCHO C Carboxylic Acid (via CO2) A->C + CO2 D Aldehyde (via DMF) A->D + DMF E Iodide (via I2) A->E + I2 F Boronic Ester (via B(OR)3) A->F + B(O-iPr)3

Caption: Versatility of the lithiated intermediate with various electrophiles.

Part 3: Safety and Handling

  • Pyrophoric Reagents: n-Butyllithium is pyrophoric and will ignite on contact with air and moisture.[5] It must only be handled by trained personnel using proper air-free techniques, such as the use of gas-tight syringes and cannulas under an inert atmosphere. Always have an appropriate fire extinguisher (Class D) available.

  • Cryogenic Baths: Dry ice/acetone baths are extremely cold (-78 °C) and can cause severe burns. Wear appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.

  • Anhydrous Solvents: Anhydrous solvents like THF are flammable and can form explosive peroxides. Never distill to dryness.

References

Application Notes and Protocols for the Sonogashira Coupling of 2-Bromo-5-(difluoromethyl)thiophene with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Thiophenes and the Sonogashira Coupling

In the landscape of modern medicinal chemistry and materials science, the synthesis of precisely functionalized heterocyclic compounds is of paramount importance. Among these, thiophene derivatives stand out due to their prevalence in a wide array of pharmaceuticals, agrochemicals, and organic electronic materials. The introduction of fluorine-containing substituents, such as the difluoromethyl group (CHF₂), can dramatically modulate the physicochemical and biological properties of these molecules. The CHF₂ group, often considered a lipophilic hydrogen bond donor and a bioisostere of a hydroxyl or thiol group, can enhance metabolic stability, improve binding affinity to target proteins, and fine-tune electronic properties.

The Sonogashira cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This palladium- and copper-catalyzed reaction has become a cornerstone of organic synthesis due to its mild reaction conditions, broad functional group tolerance, and straightforward execution.[2] The coupling of 2-Bromo-5-(difluoromethyl)thiophene with various terminal alkynes provides a direct route to a diverse range of 2-alkynyl-5-(difluoromethyl)thiophenes, which are valuable building blocks for the synthesis of complex molecular architectures.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Sonogashira coupling of this compound with terminal alkynes. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, present a table of optimized reaction conditions, and provide a troubleshooting guide to address common challenges.

Mechanistic Insights: The Catalytic Cycles of the Sonogashira Coupling

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] Understanding these cycles is crucial for optimizing reaction conditions and troubleshooting potential issues.

The palladium cycle is initiated by the oxidative addition of the aryl halide (in this case, this compound) to a palladium(0) complex. This is often the rate-determining step and is facilitated by the electron-withdrawing nature of the difluoromethyl group, which makes the C-Br bond more susceptible to cleavage. The resulting palladium(II) complex then undergoes transmetalation with a copper(I) acetylide, which is generated in the copper cycle. The final step in the palladium cycle is reductive elimination, which forms the desired C(sp²)-C(sp) bond and regenerates the active palladium(0) catalyst.

The copper cycle begins with the deprotonation of the terminal alkyne by a base (typically an amine) to form a copper(I) acetylide. This species is the key nucleophile that participates in the transmetalation step of the palladium cycle.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Cu-C≡C-R PdII_Alkyne Ar-Pd(II)L₂(C≡CR) Transmetalation->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Product Ar-C≡C-R RedElim->Product CuI Cu(I)X Alkyne_Activation Alkyne Activation CuI->Alkyne_Activation H-C≡C-R, Base Cu_Acetylide Cu-C≡C-R Alkyne_Activation->Cu_Acetylide Cu_Acetylide->Transmetalation ArBr This compound Alkyne Terminal Alkyne

Figure 1: The catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Sonogashira coupling of this compound with a generic terminal alkyne. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and coupling partners.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃) (optional, as a co-ligand)

  • Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (N₂ or Ar)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the terminal alkyne (1.1-1.5 equiv), copper(I) iodide (0.01-0.05 equiv), and triphenylphosphine (0.02-0.1 equiv, if used).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add the anhydrous solvent and the base.

  • Catalyst Addition: Add the palladium catalyst (0.01-0.05 equiv) to the reaction mixture.

  • Reaction Execution: Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 80 °C). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) and wash with saturated aqueous ammonium chloride solution to remove the copper salts, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Characterization: The structure and purity of the final product should be confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS).[4]

Experimental_Workflow Reactants Reactants & Catalysts (in Schlenk flask) Inert_Atmosphere Establish Inert Atmosphere Reactants->Inert_Atmosphere Solvent_Base Add Solvent & Base Inert_Atmosphere->Solvent_Base Reaction Reaction (Stirring at Temp.) Solvent_Base->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Product Purification->Product Analysis Characterization (NMR, MS) Product->Analysis

Figure 2: A generalized experimental workflow for the Sonogashira coupling.

Optimized Reaction Conditions and Data Presentation

The optimal conditions for the Sonogashira coupling can vary depending on the specific terminal alkyne used. The following table provides a summary of typical reaction parameters and expected outcomes based on literature precedents for similar substrates.

ParameterRecommended Range/OptionsRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, Pd(OAc)₂/LigandPd(PPh₃)₂Cl₂ and Pd(PPh₃)₄ are robust and commercially available. In situ catalyst generation from Pd(OAc)₂ with phosphine ligands can also be effective.
Catalyst Loading 1-5 mol %Lower loadings are desirable for cost and environmental reasons, but higher loadings may be necessary for less reactive alkynes.
Copper Co-catalyst CuIThe most common and effective copper source for the Sonogashira reaction.
Co-catalyst Loading 1-5 mol %Typically used in similar or slightly lower amounts than the palladium catalyst.
Base Et₃N, DIPEA, Cs₂CO₃Amine bases like Et₃N and DIPEA are commonly used and can also serve as the solvent.[5] For more sensitive substrates, an inorganic base like Cs₂CO₃ may be preferred.
Solvent THF, DMF, Toluene, DioxaneThe choice of solvent can influence reaction rates and solubility of the reactants. THF and DMF are common choices.
Temperature 25-80 °CThe electron-withdrawing difluoromethyl group may allow for milder reaction temperatures. However, heating may be required for less reactive alkynes.
Reaction Time 2-24 hoursMonitored by TLC or GC-MS until completion.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents/solvents- Use a fresh batch of catalyst.- Ensure proper Schlenk technique and use of high-purity inert gas.- Use freshly distilled and degassed solvents.
Formation of Glaser Coupling Byproduct (Alkyne Homocoupling) - Excess copper catalyst- Presence of oxygen- Reduce the amount of CuI.- Consider a copper-free Sonogashira protocol.[5]- Rigorously exclude oxygen from the reaction.
Decomposition of Starting Material or Product - High reaction temperature- Prolonged reaction time- Lower the reaction temperature.- Monitor the reaction closely and stop it once the starting material is consumed.
Difficulty in Product Purification - Similar polarity of product and byproducts- Optimize the eluent system for column chromatography.- Consider recrystallization as an alternative purification method.

Conclusion

The Sonogashira coupling of this compound with terminal alkynes is a robust and efficient method for the synthesis of a diverse range of functionalized thiophenes. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can reliably access these valuable compounds for applications in drug discovery and materials science. This application note provides a solid foundation for the successful implementation of this important transformation in the laboratory.

References

Application Note & Protocol: Formation of (5-(Difluoromethyl)thiophen-2-yl)magnesium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for the Synthesis of a Key Building Block in Medicinal Chemistry

Abstract

This document provides a detailed protocol and scientific background for the preparation of the Grignard reagent from 2-Bromo-5-(difluoromethyl)thiophene. The difluoromethyl (CHF₂) group is a crucial bioisostere for hydroxyl and thiol functionalities, making this Grignard reagent a valuable intermediate in the synthesis of novel therapeutic agents. This guide delves into the mechanistic intricacies, offers a robust, step-by-step protocol, outlines critical safety procedures, and provides a troubleshooting guide to ensure successful and reproducible synthesis for researchers in organic synthesis and drug development.

Scientific Principles and Mechanistic Overview

The formation of a Grignard reagent is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] The reaction involves the oxidative addition of an organic halide to the surface of magnesium metal, typically in an ethereal solvent.[3][4] This process transforms an electrophilic carbon in the C-Br bond into a highly nucleophilic carbon in the C-Mg bond, a classic example of reactivity umpolung or polarity inversion.[5][6]

Mechanism: A Surface-Mediated Radical Process

The mechanism is understood to be a non-chain radical reaction occurring on the magnesium surface.[5]

  • Single Electron Transfer (SET): An electron is transferred from the magnesium metal surface to the antibonding orbital of the carbon-bromine bond of this compound. This is the rate-determining step.[5]

  • Radical Anion Formation: This electron transfer results in the formation of a radical anion, which rapidly fragments to yield a thiophenyl radical and a bromide anion.

  • Surface Recombination: The thiophenyl radical and the Mg⁺ radical cation, both bound to or near the magnesium surface, recombine to form the organomagnesium compound, (5-(difluoromethyl)thiophen-2-yl)magnesium bromide.[3][5]

Ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O) are essential. They do not react with the Grignard reagent but are crucial for its stability.[1][5] The lone pair electrons on the ether's oxygen atom coordinate to the magnesium center, solvating and stabilizing the reagent in solution.[4][5]

Considerations for this compound:

The presence of the electron-withdrawing difluoromethyl group influences the reactivity. While it can make the aryl bromide more susceptible to the initial electron transfer, it also slightly destabilizes the resulting carbanionic character of the Grignard reagent. However, the protocol described is robust for this class of substrates. The C-H bonds of the CHF₂ group are not sufficiently acidic to be deprotonated by the Grignard reagent, preventing self-quenching.

Experimental Workflow Diagram

Grignard_Formation_Workflow cluster_setup 1. Apparatus Setup & Inerting cluster_activation 2. Magnesium Activation cluster_reaction 3. Grignard Reagent Formation cluster_completion 4. Completion & Quantification Setup Assemble & Flame-Dry 3-Neck Flask, Condenser, Dropping Funnel Inert Cool under N2/Ar atmosphere Setup->Inert Add_Mg Add Mg Turnings & Activator (e.g., I2 crystal) Inert->Add_Mg Heat_Vac Optional: Heat under vacuum Add_Mg->Heat_Vac Add_Solvent Add Anhydrous THF Heat_Vac->Add_Solvent Add_Halide Slow, Dropwise Addition of This compound in THF Add_Solvent->Add_Halide Initiate Initiate Reaction (Gentle warming/sonication if needed) Add_Halide->Initiate Reflux Maintain Gentle Reflux (Exotherm Control) Initiate->Reflux Cool Cool to Room Temperature Reflux->Cool Titrate Quantify using Titration (e.g., with I2) Cool->Titrate Product Solution of (5-(difluoromethyl)thiophen-2-yl)magnesium Bromide Ready for Use Titrate->Product

Caption: Experimental workflow for the synthesis of (5-(difluoromethyl)thiophen-2-yl)magnesium bromide.

Detailed Experimental Protocol

This protocol describes the formation of the Grignard reagent on a 10 mmol scale. All operations must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and flame-dried glassware to prevent quenching of the reagent by atmospheric moisture or oxygen.[4][7]

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
Magnesium (Mg) Turnings>99.5%Sigma-AldrichUse fresh turnings. Grind gently in a mortar to expose fresh surface if oxidized.
This compound>97%Commercially availableEnsure it is free of moisture.
Tetrahydrofuran (THF)Anhydrous, >99.9%Sigma-AldrichFreshly distilled from sodium/benzophenone or from a solvent purification system.
Iodine (I₂)Crystal, ReagentFisher ScientificUsed as an activator. A single small crystal is sufficient.[4][8]
1,2-Dibromoethane (DBE)Anhydrous, >99%Alfa AesarAlternative activator to iodine.[4][9][10]
Anhydrous HCl in Et₂O (for titration)1.0 M solutionSigma-AldrichFor quantification of the Grignard reagent.
Salicylaldehyde phenylhydrazone (for titration)Indicator gradeTCI ChemicalsVisual indicator for titration.

3.2. Equipment Setup

  • Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, a pressure-equalizing dropping funnel, and a rubber septum.

  • Thoroughly flame-dry all glassware under vacuum (or a strong inert gas flow) and allow it to cool to room temperature under a positive pressure of the inert gas.[7]

3.3. Step-by-Step Procedure

  • Magnesium Activation: Place magnesium turnings (365 mg, 15.0 mmol, 1.5 equivalents) into the cooled three-necked flask. Add a single small crystal of iodine. The flask can be gently warmed under the inert atmosphere to sublime the iodine, which will etch the passivating magnesium oxide layer on the turnings.[4][8] The disappearance of the purple iodine color upon initial halide addition often signals initiation.

  • Reagent Preparation: In a separate dry flask, prepare a solution of this compound (2.29 g, 10.0 mmol, 1.0 equivalent) in 20 mL of anhydrous THF. Transfer this solution to the dropping funnel via cannula or syringe.

  • Initiation: Add approximately 2-3 mL of the halide solution from the dropping funnel to the magnesium turnings. Stir the mixture. Initiation is indicated by the disappearance of the iodine color, gentle bubbling on the magnesium surface, and a slight increase in temperature (exotherm).[11] If the reaction does not start, gentle warming with a heat gun or immersion in an ultrasonic bath can be applied. CAUTION: Be prepared to cool the flask with an ice-water bath once the reaction initiates, as it can be vigorous.[7][11]

  • Formation: Once initiation is confirmed, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. Controlling the addition rate is crucial to prevent a runaway reaction and to minimize the formation of Wurtz-coupling byproducts.[8]

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating (40-50 °C) for an additional 1-2 hours to ensure all the magnesium has reacted. The reaction is typically complete when most of the magnesium turnings have been consumed, and the solution appears as a grayish, slightly cloudy mixture.

  • Quantification (Titration): The concentration of the freshly prepared Grignard reagent should be determined before use. A common method involves back-titration. (A detailed titration protocol is beyond the scope of this note, but standard procedures using iodine or a known acid with an indicator like salicylaldehyde phenylhydrazone are widely available).

The resulting solution of (5-(difluoromethyl)thiophen-2-yl)magnesium bromide is now ready for use in subsequent reactions.

Key Parameters and Optimization

ParameterRecommendedRationale & Discussion
Solvent Anhydrous THFTHF is generally preferred over diethyl ether for aryl Grignards due to its higher boiling point, allowing for a wider reaction temperature range, and its superior ability to solvate and stabilize the Grignard reagent, often preventing precipitation.[5][11]
Temperature Room Temp to 45 °CInitiation may require gentle warming. Once started, the reaction is exothermic. The addition rate should control the internal temperature to maintain a gentle reflux.[11] For highly functionalized or sensitive substrates, formation at lower temperatures using highly activated "Rieke" magnesium can be employed.[12]
Mg Activation Iodine or 1,2-Dibromoethane (DBE)The MgO layer on magnesium turnings inhibits the reaction.[2][8] Iodine is simple and effective.[4] DBE is also highly effective; it reacts to form ethylene gas and MgBr₂, cleaning the surface.[9][10] For difficult cases, chemical activation with diisobutylaluminum hydride (DIBAL-H) can be used.[9][13]
Concentration ~0.5 MA concentration of around 0.5 M is typical. Higher concentrations can increase the rate but may make the exotherm more difficult to control. Very dilute conditions can make initiation difficult.

Safety and Handling Precautions

Grignard reagents and the solvents used in their preparation present significant hazards. A thorough risk assessment must be conducted before beginning any work.[11][14]

  • Flammability: Ethereal solvents like THF are highly flammable. The Grignard reaction is exothermic and can lead to vigorous boiling if not controlled, creating a fire risk.[11][15] Always work in a certified chemical fume hood, and have an appropriate fire extinguisher (Class D for metal fires, Class B for solvents) readily available. Ensure no open flames or spark sources are present.[7]

  • Reactivity: Grignard reagents are extremely reactive with water, alcohols, and other protic sources, reacting violently to release flammable hydrocarbons.[5][16] They are also sensitive to atmospheric oxygen. All operations must be conducted under strictly anhydrous conditions and an inert atmosphere.[4]

  • Corrosivity: Grignard reagents are corrosive and can cause severe skin and eye burns.[16]

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves.[11][16]

  • Quenching: Unused Grignard reagent must be quenched carefully. This is done by slowly adding the reagent to a well-stirred, cooled solution of a non-protic solvent (like THF) and then slowly adding a quenching agent like ethyl acetate, followed by a saturated aqueous solution of ammonium chloride.[8] Never add water directly to a concentrated Grignard solution.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Reaction Fails to Initiate 1. Inactive magnesium surface (MgO layer).2. Wet glassware, solvent, or starting material.3. Low temperature.1. Use a fresh bottle of Mg turnings or activate more aggressively (e.g., grind Mg, use DBE).[4][8]2. Re-dry all glassware and use freshly purified, anhydrous solvent.[7]3. Gently warm a small spot of the flask with a heat gun or use an ultrasonic bath.[11]
Reaction Starts then Stops Insufficiently activated magnesium or presence of a significant inhibitor (e.g., moisture).Add another small crystal of iodine or a few drops of 1,2-dibromoethane. If this fails, the reagents or solvent may be contaminated.
Low Yield of Grignard Reagent 1. Wurtz coupling (R-Br + R-MgBr → R-R).2. Incomplete reaction.3. Premature quenching by moisture/air.1. Add the aryl bromide solution more slowly to keep its concentration low. Ensure efficient stirring.[8]2. Allow the reaction to stir for a longer period or with gentle heating after addition is complete.3. Check for leaks in the apparatus and ensure a positive inert gas pressure.
Dark Brown/Black Solution Forms Significant side reactions or decomposition, possibly due to overheating or impurities.Ensure the reaction temperature is well-controlled. Use purified starting materials. The Grignard reagent may still be usable; quantify before proceeding.

Application in Cross-Coupling Reactions

The primary utility of (5-(difluoromethyl)thiophen-2-yl)magnesium bromide is as a nucleophilic building block in transition metal-catalyzed cross-coupling reactions. In a typical Kumada Coupling , the Grignard reagent is reacted with another aryl or vinyl halide in the presence of a nickel or palladium catalyst to form a new C-C bond, a reaction of immense value in constructing complex molecular scaffolds.[17][18]

Example Reaction: (5-(difluoromethyl)thiophen-2-yl)magnesium bromide can be coupled with an aryl bromide (Ar-Br) using a catalyst like Pd(dppf)Cl₂ or Ni(dppe)Cl₂ to yield 2-Aryl-5-(difluoromethyl)thiophene, a common core in various biologically active molecules.[17]

References

Application Notes and Protocols for the Synthesis of 2-aryl-5-(difluoromethyl)thiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-aryl-5-(difluoromethyl)thiophenes

The 2-aryl-5-(difluoromethyl)thiophene scaffold is a privileged structural motif in modern medicinal chemistry and materials science. The thiophene core, a five-membered aromatic heterocycle containing sulfur, is a bioisostere of the benzene ring and is found in numerous FDA-approved drugs. The introduction of a difluoromethyl (-CHF₂) group at the 5-position imparts unique electronic properties and can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets. This is because the -CHF₂ group can act as a lipophilic hydrogen bond donor, a feature not present in its methyl or trifluoromethyl analogues. The aryl substituent at the 2-position allows for diverse functionalization, enabling the fine-tuning of a molecule's steric and electronic properties to optimize its biological activity or material characteristics. Consequently, robust and efficient synthetic routes to this class of compounds are of high interest to researchers in drug discovery and development.

This application note provides a detailed experimental procedure for the synthesis of 2-aryl-5-(difluoromethyl)thiophenes via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the rationale behind the choice of reagents and reaction conditions, present a step-by-step protocol, and provide guidance on purification and characterization of the final products.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1][2] This reaction is widely favored due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of the boronic acid reagents.[1]

For the synthesis of 2-aryl-5-(difluoromethyl)thiophenes, our strategy involves the coupling of a commercially available key intermediate, 2-bromo-5-(difluoromethyl)thiophene , with a variety of arylboronic acids.

G ThiopheneBr This compound Catalyst Pd Catalyst & Base ThiopheneBr->Catalyst ArylBoronic Arylboronic Acid ArylBoronic->Catalyst Product 2-Aryl-5-(difluoromethyl)thiophene Catalyst->Product

Caption: General synthetic scheme for 2-aryl-5-(difluoromethyl)thiophenes.

The choice of a brominated thiophene as the starting material is strategic. The carbon-bromine bond is sufficiently reactive for oxidative addition to the palladium(0) catalyst, initiating the catalytic cycle, while being generally more stable and less expensive than its iodo-analogue. The difluoromethyl group is electron-withdrawing, which can influence the reactivity of the thiophene ring. This electronic effect makes the choice of an appropriate palladium catalyst and ligand system crucial for achieving high yields.

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Suzuki-Miyaura reaction is key to troubleshooting and optimizing the synthesis.[3] The catalytic cycle is generally understood to proceed through three key steps:

  • Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a palladium(II) complex. The electron-withdrawing nature of the -CHF₂ group can facilitate this step.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium(II) complex. This step is typically facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic moieties on the palladium(II) complex couple and are eliminated, forming the desired C-C bond of the 2-aryl-5-(difluoromethyl)thiophene product and regenerating the palladium(0) catalyst.

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L2-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product BoronicAcid Ar'B(OH)2 + Base BoronicAcid->Transmetalation ArylHalide Ar-Br ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general method and may require optimization for specific arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (1-5 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture

  • Nitrogen or Argon gas for inert atmosphere

Equipment:

  • Flame-dried round-bottom flask or microwave reaction vial

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the solvent system (e.g., 1,4-dioxane/water 4:1, to make a 0.1 M solution with respect to the thiophene). Degas the solution by bubbling the inert gas through it for 15-20 minutes. Subsequently, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes.[4][5] The appropriate solvent system should be determined by TLC analysis.

  • Characterization: Characterize the purified product by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS) to confirm its identity and purity.

Rationale for Experimental Choices

  • Catalyst: Pd(PPh₃)₄ is a versatile and commonly used catalyst for Suzuki couplings.[6] For more challenging couplings, or to improve yields, a more electron-rich and bulky ligand system like that in Pd(dppf)Cl₂ can be beneficial. These ligands facilitate the oxidative addition and reductive elimination steps.[7]

  • Base: An inorganic base like K₂CO₃ or K₃PO₄ is crucial for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species.[3] The choice of base can influence the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often used.[8] The organic solvent solubilizes the organic reactants and catalyst, while water is necessary to dissolve the inorganic base.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Therefore, maintaining an inert atmosphere is critical to prevent catalyst degradation and ensure a successful reaction.

Data Presentation: Expected Yields and Characterization

The yields of the Suzuki-Miyaura coupling can vary depending on the specific arylboronic acid used. Generally, yields in the range of 60-95% can be expected for this reaction.

EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acid2-Phenyl-5-(difluoromethyl)thiophene85-95
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-5-(difluoromethyl)thiophene80-90
34-Chlorophenylboronic acid2-(4-Chlorophenyl)-5-(difluoromethyl)thiophene75-85
43-Pyridylboronic acid2-(3-Pyridyl)-5-(difluoromethyl)thiophene60-75

Characterization Data (Representative Example: 2-Phenyl-5-(difluoromethyl)thiophene):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.60-7.55 (m, 2H, Ar-H), 7.40-7.35 (m, 2H, Ar-H), 7.30-7.25 (m, 1H, Ar-H), 7.20 (d, J = 3.6 Hz, 1H, Thiophene-H), 6.95 (dt, J = 56.0, 3.6 Hz, 1H, Thiophene-H), 6.70 (t, J = 56.0 Hz, 1H, CHF₂).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 145.0 (t, J = 25.0 Hz), 133.5, 129.0, 128.5, 126.0, 125.5, 124.0 (t, J = 5.0 Hz), 115.0 (t, J = 238.0 Hz).

  • ¹⁹F NMR (CDCl₃, 376 MHz): δ -92.5 (d, J = 56.0 Hz).[9][10]

  • MS (ESI): m/z calculated for C₁₁H₉F₂S [M+H]⁺, found.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a reliable and versatile method for the synthesis of 2-aryl-5-(difluoromethyl)thiophenes. By carefully selecting the catalyst, base, and solvent system, and by maintaining an inert atmosphere, researchers can achieve high yields of these valuable compounds. The protocol and insights provided in this application note serve as a robust starting point for the synthesis and exploration of this important class of molecules in drug discovery and materials science.

References

Application Notes and Protocols for the Utilization of 2-Bromo-5-(difluoromethyl)thiophene in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: The Strategic Value of the Difluoromethyl-Thiophene Moiety in Modern Agrochemicals

The relentless pursuit of novel, effective, and environmentally benign agrochemicals has led to a focus on molecular scaffolds that offer a blend of metabolic stability, target affinity, and optimal physicochemical properties. The difluoromethyl (CF₂H) group has emerged as a valuable bioisosteric replacement for hydroxyl, thiol, or amine functionalities, often enhancing metabolic stability and modulating lipophilicity. When incorporated into a heterocyclic system like thiophene, it creates a powerful building block for a new generation of pesticides.

2-Bromo-5-(difluoromethyl)thiophene (CAS 924646-90-2) is a key intermediate that marries the synthetic versatility of a brominated aromatic ring with the desirable properties of the difluoromethyl group. This application note provides a comprehensive guide to the synthesis of this building block and its subsequent application in the construction of core agrochemical scaffolds, with a focus on fungicides, particularly Succinate Dehydrogenase Inhibitors (SDHIs).

Synthesis of the Core Building Block: this compound

The starting point for any agrochemical development program utilizing this scaffold is the efficient synthesis of the building block itself. A reliable method involves the direct fluorination of 5-bromothiophene-2-carbaldehyde.

Protocol 1: Synthesis of this compound

This protocol is adapted from the procedure described in patent WO2020249785A1. [1] Reaction Scheme:

A 5-bromothiophene-2-carbaldehyde B This compound A->B   (CH₃)₂NSF₃ (DAST)   CH₂Cl₂   0 °C to RT

A representative synthetic workflow.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
5-bromothiophene-2-carbaldehyde4701-17-1191.0410.5
Diethylaminosulfur trifluoride (DAST)38078-09-0161.1942.4
Dichloromethane (DCM)75-09-284.93-
2 M Sodium Hydroxide (NaOH)1310-73-240.00-
Ethyl Acetate (EtOAc)141-78-688.11-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-

Procedure:

  • To a solution of diethylaminosulfur trifluoride (DAST) in dichloromethane, cooled to 0 °C under an inert atmosphere (e.g., argon), add 5-bromothiophene-2-carbaldehyde dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Carefully quench the reaction by the dropwise addition of 2 M sodium hydroxide at 0 °C.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography to obtain pure this compound.

Core Applications in the Synthesis of Agrochemical Scaffolds

The bromine atom on the thiophene ring is a versatile synthetic handle, enabling a variety of cross-coupling and substitution reactions to build the complex molecular architectures required for biological activity.

Application 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, allowing for the formation of a carbon-carbon bond between the bromothiophene and a boronic acid or ester. This is a key step in the synthesis of many fungicides where a thiophene ring is linked to another aromatic or heteroaromatic system.

cluster_0 Reaction A This compound C 2-(Aryl/Heteroaryl)-5-(difluoromethyl)thiophene A->C   Pd Catalyst (e.g., Pd(PPh₃)₄)   Base (e.g., K₂CO₃)   Solvent (e.g., Toluene/H₂O) B Aryl/Heteroaryl Boronic Acid B->C   Pd Catalyst (e.g., Pd(PPh₃)₄)   Base (e.g., K₂CO₃)   Solvent (e.g., Toluene/H₂O)

Workflow for Suzuki-Miyaura Cross-Coupling.

Protocol 2: Representative Suzuki-Miyaura Cross-Coupling

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
This compound924646-90-2213.051.0
Aryl/Heteroaryl Boronic AcidVariesVaries1.2
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.05
Potassium Carbonate (K₂CO₃)584-08-7138.212.0
Toluene108-88-392.14-
Water7732-18-518.02-

Procedure:

  • In a reaction vessel, combine this compound, the aryl/heteroaryl boronic acid, and potassium carbonate.

  • Add a mixture of toluene and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

Application 2: Buchwald-Hartwig Amination for the Synthesis of Thiophene-2-amine Derivatives

The synthesis of N-aryl or N-heteroaryl thiophenes is crucial for creating many bioactive molecules. The Buchwald-Hartwig amination provides a direct route to form a C-N bond between the bromothiophene and an amine.

cluster_0 Reaction A This compound C 2-(Amino)-5-(difluoromethyl)thiophene A->C   Pd Catalyst (e.g., Pd₂(dba)₃)   Ligand (e.g., Xantphos)   Base (e.g., Cs₂CO₃)   Solvent (e.g., Dioxane) B Amine (R₂NH) B->C   Pd Catalyst (e.g., Pd₂(dba)₃)   Ligand (e.g., Xantphos)   Base (e.g., Cs₂CO₃)   Solvent (e.g., Dioxane)

Workflow for Buchwald-Hartwig Amination.

Protocol 3: Representative Buchwald-Hartwig Amination

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
This compound924646-90-2213.051.0
AmineVariesVaries1.2
Tris(dibenzylideneacetone)dipalladium(0)51364-51-3915.720.02
Xantphos161265-03-8578.680.04
Cesium Carbonate (Cs₂CO₃)534-17-8325.821.5
1,4-Dioxane (anhydrous)123-91-188.11-

Procedure:

  • To an oven-dried reaction vessel, add the palladium catalyst, ligand, and cesium carbonate.

  • Evacuate and backfill the vessel with an inert gas.

  • Add anhydrous 1,4-dioxane, followed by the amine and this compound.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by column chromatography.

Application 3: Synthesis of Thiophene-2-carboxamides

The carboxamide moiety is a key feature of many SDHI fungicides. A common route to these compounds involves the conversion of the bromothiophene to a carboxylic acid, followed by amide coupling.

A This compound B 5-(difluoromethyl)thiophene-2-carboxylic acid A->B   1. n-BuLi, THF, -78 °C   2. CO₂ (s) C 5-(difluoromethyl)thiophene-2-carboxamide B->C   1. SOCl₂, reflux   2. Amine, Base

Workflow for Thiophene-2-carboxamide Synthesis.

Protocol 4: Synthesis of 5-(difluoromethyl)thiophene-2-carboxylic acid and subsequent amidation

Step A: Carboxylation

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
This compound924646-90-2213.0510.0
n-Butyllithium (n-BuLi)109-72-864.0611.0
Anhydrous Tetrahydrofuran (THF)109-99-972.11-
Carbon Dioxide (solid, dry ice)124-38-944.01Excess
1 M Hydrochloric Acid (HCl)7647-01-036.46-

Procedure:

  • Dissolve this compound in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Slowly add n-butyllithium and stir the mixture at -78 °C for 1 hour.

  • Add crushed dry ice in portions to the reaction mixture.

  • Allow the mixture to warm to room temperature.

  • Quench with water and acidify with 1 M HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield 5-(difluoromethyl)thiophene-2-carboxylic acid.

Step B: Amide Coupling

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
5-(difluoromethyl)thiophene-2-carboxylic acid189330-23-2178.165.0
Thionyl Chloride (SOCl₂)7719-09-7118.9710.0
AmineVariesVaries5.0
Triethylamine (TEA)121-44-8101.1910.0
Dichloromethane (DCM)75-09-284.93-

Procedure:

  • Gently reflux a solution of 5-(difluoromethyl)thiophene-2-carboxylic acid in thionyl chloride for 2 hours.

  • Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in DCM and cool to 0 °C.

  • Add a solution of the desired amine and triethylamine in DCM dropwise.

  • Allow the reaction to stir at room temperature until completion.

  • Wash the reaction mixture with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, concentrate, and purify the resulting carboxamide by recrystallization or column chromatography.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its utility stems from the strategic placement of a synthetically tractable bromine atom and a metabolically robust difluoromethyl group on the thiophene core. The protocols outlined in this application note for key transformations such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and carboxamide formation provide a solid foundation for researchers to explore the vast chemical space accessible from this intermediate. By leveraging these established synthetic methodologies, the development of next-generation fungicides and other crop protection agents can be significantly accelerated.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yield with 2-Bromo-5-(difluoromethyl)thiophene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions involving 2-Bromo-5-(difluoromethyl)thiophene. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this electron-deficient substrate. Our goal is to provide you with in-depth troubleshooting strategies and practical, field-proven insights to maximize your reaction yields and ensure the integrity of your synthesis.

The presence of the strongly electron-withdrawing difluoromethyl (-CHF₂) group at the 5-position of the thiophene ring significantly influences the substrate's reactivity. While it activates the C-Br bond towards oxidative addition, it also introduces challenges such as increased susceptibility to side reactions and potential instability of the coupling partners. This guide will address these specific issues in a direct question-and-answer format.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?

A1: Low or no yield with this substrate often points to a few critical areas. The electron-deficient nature of the thiophene ring makes the oxidative addition step of the catalytic cycle generally favorable.[1] However, this same electronic property can exacerbate other issues. A systematic check of the following is recommended:

  • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may not be optimal. The electron-withdrawing nature of the substrate requires a more nuanced approach. Consider using more electron-rich and bulky phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), which are known to promote both oxidative addition and the subsequent reductive elimination step for challenging substrates.[2]

  • Precatalyst Activity: The use of palladium precatalysts that rapidly generate the active Pd(0) species is highly advantageous, especially when dealing with potentially unstable boronic acids.[3][4][5] This is because the desired cross-coupling can proceed before significant degradation of the boronic acid occurs.

  • Base Selection: The choice of base is critical. A base that is too strong can lead to decomposition of the starting material or the product. Conversely, a base that is too weak may not facilitate the transmetalation step effectively. For electron-deficient systems, inorganic bases like K₃PO₄ or Cs₂CO₃ are often a good starting point.[6]

  • Reaction Conditions: Ensure strictly anaerobic conditions. Oxygen can lead to the degradation of the palladium catalyst and promote unwanted side reactions like the homocoupling of the boronic acid. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.

Q2: I am observing a significant amount of a byproduct that appears to be the dehalogenated starting material, 5-(difluoromethyl)thiophene. How can I minimize this side reaction?

A2: Dehalogenation is a common side reaction in Suzuki couplings, particularly with electron-deficient aryl halides like this compound.[7] This occurs when a palladium-hydride (Pd-H) species is formed, which can then undergo reductive elimination with the aryl group to replace the bromine with a hydrogen atom.

Here are strategies to mitigate dehalogenation:

  • Source of Hydride: The Pd-H species can form from various sources, including the base, solvent (especially alcohols), or residual water.[7]

  • Base Optimization: Avoid strong alkoxide bases if dehalogenation is a major issue. Switching to a weaker inorganic base like K₂CO₃ or even potassium fluoride (KF) can sometimes suppress this side reaction.

  • Solvent Choice: While often necessary for dissolving the base, be mindful of the amount of water in the reaction. In some cases, minimizing the water content can reduce dehalogenation.[8] However, completely anhydrous conditions may halt the reaction altogether, as water is often crucial for the activity of the base.[8]

  • Ligand Selection: Employing bulky, electron-rich ligands can favor the desired cross-coupling pathway over the dehalogenation pathway by sterically hindering the approach of the hydride to the palladium center.

Q3: My boronic acid seems to be decomposing under the reaction conditions, leading to poor yields. What is happening and how can I prevent it?

A3: The issue you are likely encountering is protodeboronation , where the boronic acid group is replaced by a hydrogen atom. Boronic acids bearing electron-withdrawing groups, or heteroaryl boronic acids, can be particularly susceptible to this side reaction under the basic conditions of the Suzuki coupling.[3][9]

To address protodeboronation:

  • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).

  • Anhydrous Conditions: Since water is the proton source for this side reaction, running the reaction under anhydrous conditions can significantly reduce protodeboronation. However, as mentioned previously, this can sometimes impede the overall reaction rate.

  • Use Boronate Esters or Trifluoroborate Salts: These derivatives of boronic acids are generally more stable to protodeboronation and slowly release the boronic acid under the reaction conditions.[3][9] Potassium trifluoroborate salts are particularly effective for challenging couplings.

  • Fast-Activating Precatalysts: Using a precatalyst that rapidly generates the active Pd(0) species can help the cross-coupling reaction outcompete the protodeboronation of the boronic acid.[3][4][5]

Q4: Could the difluoromethyl group itself be reacting under the basic conditions of the Suzuki coupling?

A4: This is a valid concern. While the C-F bonds in a difluoromethyl group are generally robust, they can be susceptible to hydrolysis under certain conditions, particularly when attached to an electron-rich aromatic system that can stabilize a cationic intermediate.[10] In the context of this compound, the electron-deficient nature of the thiophene ring should generally disfavor pathways that lead to hydrolysis of the -CHF₂ group. However, with prolonged reaction times at high temperatures in the presence of a strong base, this possibility cannot be entirely ruled out. If you suspect hydrolysis is occurring (e.g., observing byproducts with a -CHO or -COOH group), consider the following:

  • Milder Reaction Conditions: Attempt the reaction at a lower temperature.

  • Weaker Base: Switch to a less aggressive base, such as K₂CO₃ or KF.

  • Shorter Reaction Times: Monitor the reaction closely and work it up as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a Suzuki coupling with this compound?

A1: For a robust starting point, consider the following conditions, which can be further optimized.

Parameter Recommendation Rationale
Catalyst Pd₂(dba)₃ (1-2 mol%) with a bulky, electron-rich ligand like SPhos (2-4 mol%) or a precatalyst like XPhos Pd G3 (2 mol%).[2][3]Efficiently catalyzes the coupling of electron-deficient halides.
Base K₃PO₄ (2-3 equivalents)A reliable and effective base for many Suzuki couplings.[11][12]
Solvent 1,4-Dioxane/Water (4:1 to 10:1 mixture)Good for solubilizing both the organic and inorganic reagents.[11][12][13]
Temperature 80-100 °CA typical temperature range for Suzuki couplings.
Atmosphere Inert (Argon or Nitrogen)Prevents catalyst degradation and side reactions.

Q2: How does the electronic nature of the boronic acid coupling partner affect the reaction?

A2: The electronic properties of the boronic acid play a significant role.

  • Electron-donating groups on the boronic acid generally accelerate the transmetalation step, which can lead to higher yields and faster reaction times.[14][15]

  • Electron-withdrawing groups on the boronic acid can slow down the transmetalation step and may increase the propensity for protodeboronation.[9][14] In such cases, careful optimization of the base and catalyst system is crucial.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.2-1.5 equivalents)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.0 mol%)

  • K₃PO₄ (finely ground, 2.5 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of degassed 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio, to achieve a concentration of ~0.1 M with respect to the limiting reagent).

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by using three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting Flowchart

Troubleshooting_Suzuki start Low or No Yield check_reagents Verify Reagent Purity & Inertness (Substrates, Solvents, Base) start->check_reagents check_catalyst Evaluate Catalyst System check_reagents->check_catalyst Reagents OK re_purify Re-purify/Dry Reagents Improve Degassing Technique check_reagents->re_purify Issue Found check_conditions Review Reaction Conditions check_catalyst->check_conditions Catalyst OK change_catalyst Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Use a Precatalyst (e.g., G3) check_catalyst->change_catalyst Ineffective dehalogenation Dehalogenation Observed? check_conditions->dehalogenation Conditions OK optimize_temp Optimize Temperature (Lower to reduce side reactions, Higher to increase rate) check_conditions->optimize_temp Suboptimal protodeboronation Protodeboronation Suspected? dehalogenation->protodeboronation No optimize_base Screen Different Bases (e.g., K2CO3, Cs2CO3) Adjust Water Content dehalogenation->optimize_base Yes use_boronate_ester Use Boronate Ester or Trifluoroborate Salt protodeboronation->use_boronate_ester Yes success Yield Improved protodeboronation->success No re_purify->start change_catalyst->start optimize_base->start optimize_temp->start use_boronate_ester->start

Caption: A flowchart for troubleshooting low-yield Suzuki couplings.

Suzuki Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdX R¹-Pd(II)L₂(Br) Pd0:e->ArPdX:w R¹-Br OxAdd Oxidative Addition ArPdAr R¹-Pd(II)L₂(R²) ArPdX:s->ArPdAr:n R²-B(OH)₃⁻ Transmetal Transmetalation ArPdAr:w->Pd0:e R¹-R² RedElim Reductive Elimination ArX R¹-Br (this compound) Boronic R²-B(OH)₂ (Boronic Acid) Base Base (e.g., K₃PO₄) Product R¹-R² (Coupled Product)

References

Common side reactions in cross-coupling of "2-Bromo-5-(difluoromethyl)thiophene"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 2-Bromo-5-(difluoromethyl)thiophene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic strategies. The insights provided herein are based on established principles of organometallic chemistry and extensive experience in the field.

Introduction: The Challenge of Coupling Electron-Deficient Thiophenes

This compound is a valuable building block in medicinal chemistry and materials science. The electron-withdrawing nature of the difluoromethyl group significantly influences the reactivity of the thiophene ring, often leading to specific challenges during cross-coupling reactions. This guide provides a structured, question-and-answer-based approach to identify and mitigate common side reactions, ensuring successful and efficient synthesis of your target molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My reaction is resulting in a significant amount of 5-(difluoromethyl)thiophene. What is this side product and how can I prevent it?

Answer: This side product is the result of hydrodehalogenation , a common side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom is replaced by a hydrogen atom.[1][2] The electron-deficient nature of the this compound substrate can make it more susceptible to this pathway.

Troubleshooting Hydrodehalogenation

Causality: Hydrodehalogenation can be promoted by several factors, including the presence of a hydrogen source (e.g., water, solvent, or certain bases) and the specific palladium catalyst and ligands used.[1][2] The mechanism can involve the oxidative addition of the aryl halide to the Pd(0) complex, followed by a pathway that introduces a hydride to the palladium center, leading to reductive elimination of the hydrodehalogenated product.[2]

Troubleshooting Workflow:

G start High Hydrodehalogenation Observed q1 Is your solvent a potential hydrogen source (e.g., alcohols)? start->q1 a1_yes Switch to an aprotic solvent like dioxane, toluene, or THF. q1->a1_yes Yes q2 Are you using a strong, sterically hindered base (e.g., NaOtBu)? q1->q2 No a1_yes->q2 a2_yes Consider a weaker, non-coordinating base like K3PO4 or Cs2CO3. q2->a2_yes Yes q3 Is your phosphine ligand appropriate? q2->q3 No a2_yes->q3 a3_yes Screen electron-rich, bulky ligands (e.g., Buchwald or Hartwig ligands) to promote reductive elimination of the desired product. q3->a3_yes Yes end Reduced Hydrodehalogenation q3->end No a3_yes->end G start High Protodeboronation Observed q1 Are you using a boronic acid prone to instability? start->q1 a1_yes Consider using a boronic ester (e.g., MIDA or pinacol) for slow release of the boronic acid. q1->a1_yes Yes q2 Is your base choice optimal? q1->q2 No a1_yes->q2 a2_yes Screen weaker bases like K3PO4 or K2CO3. q2->a2_yes Yes q3 Is the reaction temperature too high? q2->q3 No a2_yes->q3 a3_yes Lower the reaction temperature and monitor for conversion. q3->a3_yes Yes end Reduced Protodeboronation q3->end No a3_yes->end G start High Homocoupling Observed q1 Is your catalyst loading too high? start->q1 a1_yes Reduce the palladium catalyst loading (e.g., to 0.5-1 mol%). q1->a1_yes Yes q2 Is the transmetalation step slow? q1->q2 No a1_yes->q2 a2_yes Increase the concentration of the nucleophilic coupling partner or consider additives that can accelerate transmetalation (e.g., Cu(I) salts in Stille coupling). q2->a2_yes Yes q3 Is the reaction temperature appropriate? q2->q3 No a2_yes->q3 a3_yes Optimize the reaction temperature; sometimes lower temperatures can favor the desired cross-coupling over homocoupling. q3->a3_yes Yes end Reduced Homocoupling q3->end No a3_yes->end G Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdNu Ar-Pd(II)L_n-Nu ArPdX->ArPdNu Transmetalation (Nu-M) Product Ar-Nu ArPdNu->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

References

Technical Support Center: Overcoming Low Reactivity of 2-Bromo-5-(difluoromethyl)thiophene in Stille Coupling

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for navigating the challenges associated with the Stille coupling of 2-bromo-5-(difluoromethyl)thiophene. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with this specific transformation. Here, we will delve into the underlying reasons for the substrate's low reactivity and provide actionable troubleshooting strategies and detailed protocols to achieve successful cross-coupling.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues and provide in-depth explanations grounded in mechanistic principles.

FAQ 1: Why is my Stille coupling with this compound yielding poor results or failing completely?

Answer: The primary reason for the low reactivity of this compound in Stille coupling lies in the strong electron-withdrawing nature of the difluoromethyl (CF2H) group.[1] This substituent significantly deactivates the thiophene ring, which in turn impacts key steps of the catalytic cycle.

The difluoromethyl group exerts a moderate electron-withdrawing effect through both induction and resonance.[2][3] This electronic deficit on the thiophene ring has two major consequences for the Stille coupling mechanism:

  • Slower Oxidative Addition: The initial and often crucial step in the catalytic cycle is the oxidative addition of the aryl bromide to the Pd(0) catalyst.[4] An electron-deficient aromatic ring, such as the one in your substrate, makes the carbon-bromine bond stronger and less susceptible to cleavage by the nucleophilic Pd(0) center. This results in a significantly slower rate of oxidative addition.[5]

  • Impact on Transmetalation: While transmetalation is often the rate-determining step in Stille couplings, the electronic nature of the aryl halide can still play a role.[4][6] The overall electronic properties of the palladium complex formed after oxidative addition can influence the ease of the subsequent transmetalation step.

This inherent low reactivity necessitates a careful optimization of reaction conditions to favor the desired coupling pathway over side reactions like homocoupling of the organostannane.[6]

FAQ 2: What are the most critical reaction parameters to optimize for this challenging substrate?

Answer: For a substrate as electronically deactivated as this compound, a multi-parameter optimization is crucial. The following components of your reaction setup should be systematically investigated:

  • Catalyst and Ligand Selection: This is arguably the most critical factor. Standard catalysts like Pd(PPh3)4 may not be effective. You need to explore more robust catalytic systems.

  • Use of Additives: Certain additives can dramatically accelerate sluggish Stille couplings.

  • Solvent Choice: The polarity of the solvent can influence the rates of different steps in the catalytic cycle.[7]

  • Temperature: Higher temperatures are often required to overcome the activation energy barrier for the oxidative addition of unreactive aryl bromides.

The following sections will provide more detailed guidance on each of these parameters.

FAQ 3: Which palladium catalysts and ligands are recommended for coupling electron-deficient aryl bromides?

Answer: Standard phosphine ligands like triphenylphosphine (PPh3) may not be sufficient for this substrate. The key is to use ligands that promote the oxidative addition step without significantly hindering the other steps of the catalytic cycle.

Recommended Ligand Classes:

  • Bulky, Electron-Rich Dialkylbiaryl Phosphine Ligands (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are designed to accelerate cross-coupling reactions of unreactive aryl halides. Their steric bulk promotes the formation of a coordinatively unsaturated, highly reactive Pd(0) species, while their electron-donating character enhances the nucleophilicity of the palladium center, facilitating oxidative addition.[8]

  • Trialkylphosphines: Ligands like tri-tert-butylphosphine (P(t-Bu)3) and tricyclohexylphosphine (PCy3) are also highly effective for coupling electron-deficient substrates due to their strong electron-donating properties and steric bulk.

  • N-Heterocyclic Carbenes (NHCs): While less common in Stille coupling compared to other cross-coupling reactions, NHC ligands can be effective for challenging substrates due to their strong σ-donating ability.

Recommended Palladium Precatalysts:

  • Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium(0)): A common and effective Pd(0) source that requires the addition of a supporting ligand.[9]

  • Pd(OAc)2 (Palladium(II) acetate): A stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. It is often used in combination with phosphine ligands.

Here is a table summarizing recommended starting points for catalyst and ligand screening:

Palladium PrecatalystLigandTypical Loading (mol%)Key Advantages
Pd2(dba)3SPhos1-5% Pd, 2-10% LigandExcellent for electron-deficient aryl bromides.
Pd(OAc)2P(t-Bu)31-5% Pd, 2-10% LigandStrong electron-donating ligand, promotes oxidative addition.
Pd2(dba)3XPhos1-5% Pd, 2-10% LigandBroadly applicable for challenging couplings.
Pd(OAc)2PCy31-5% Pd, 2-10% LigandRobust and effective for a range of substrates.

Visualizing the Stille Catalytic Cycle

To better understand the challenges, let's visualize the key steps of the Stille coupling reaction.

Stille_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X (2-Bromo-5-(CF₂H)thiophene) PdII trans-R¹Pd(II)XL_2 OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R²-SnR₃ PdII_R2 trans-R¹Pd(II)R²L_2 Transmetalation->PdII_R2 Isomerization Isomerization PdII_R2->Isomerization cis_PdII_R2 cis-R¹Pd(II)R²L_2 Isomerization->cis_PdII_R2 RedElim Reductive Elimination cis_PdII_R2->RedElim R¹-R² RedElim->Pd0 Troubleshooting_Workflow Start Low Yield or No Reaction with This compound Catalyst Screen Catalyst/Ligand Systems (e.g., Pd₂(dba)₃/SPhos, Pd(OAc)₂/P(t-Bu)₃) Start->Catalyst Temp Increase Reaction Temperature (e.g., 100-140 °C) Catalyst->Temp Additive Screen Additives (CuI, LiCl, CsF) Temp->Additive Solvent Evaluate Solvent Effects (Dioxane, Toluene, DMF, NMP) Additive->Solvent Success Successful Coupling Solvent->Success

References

Preventing debromination of "2-Bromo-5-(difluoromethyl)thiophene" during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-5-(difluoromethyl)thiophene. This guide is designed for researchers, medicinal chemists, and process scientists who utilize this valuable synthetic building block. Here, we address the most common and critical challenge encountered when working with this reagent: unwanted debromination. Our goal is to provide you with a deep mechanistic understanding and actionable, field-proven troubleshooting strategies to ensure the success of your experiments.

Introduction: The Utility and the Challenge

This compound is a crucial intermediate in the synthesis of novel agrochemicals and pharmaceuticals. The difluoromethyl (CF₂H) group is a bioisostere of hydroxyl and thiol moieties, offering improved metabolic stability and lipophilicity, making it a highly desirable functional group in drug design[1]. However, the powerful electron-withdrawing nature of the CF₂H group significantly influences the reactivity of the thiophene ring, making the C-Br bond susceptible to cleavage under various common reaction conditions. This guide will help you navigate these challenges.

Part 1: Understanding the "Why" — The Chemistry of Debromination

Before troubleshooting, it's essential to understand the electronic factors that make this molecule prone to debromination. The CF₂H group is strongly electron-withdrawing, which acidifies the protons on the thiophene ring and destabilizes positive charges. This electronic pull has several consequences:

  • Stabilization of Thienyl Anions: The electron-withdrawing CF₂H group can stabilize a negative charge on the thiophene ring. This makes protonation of a lithiated or Grignard intermediate (forming the debrominated product) a more favorable, and often rapid, side reaction if a proton source is available.

  • Increased Rate of Halogen-Metal Exchange: The same electronic factors can accelerate the rate of lithium-halogen exchange, but the resulting 2-thienyllithium species can be thermally unstable.

  • Influence on Cross-Coupling: In palladium-catalyzed reactions, the electron-deficient nature of the thiophene ring can alter the rates of oxidative addition and reductive elimination, sometimes favoring pathways that lead to hydrodebromination[2][3].

Part 2: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the problems you are likely encountering in the lab.

Frequently Asked Question 1: I'm seeing significant debromination during my lithium-halogen exchange. What's causing this and how can I fix it?

This is the most common issue. Debromination during lithiation typically occurs when the generated 2-thienyllithium intermediate is quenched by a proton source before it can react with your desired electrophile.

Immediate Causes & Solutions:

  • Trace Water/Proton Sources: The most common culprit is residual moisture in your solvent, reagents, or glassware, or acidic protons on the substrate itself.

    • Solution: Rigorously dry all glassware in an oven (>120 °C) overnight and cool under a stream of inert gas (Argon or Nitrogen). Use freshly distilled, anhydrous solvents (e.g., THF, Et₂O) from a solvent purification system or distilled over sodium/benzophenone. Ensure your inert atmosphere is truly inert.

  • Reaction Temperature: The 2-lithiated intermediate is thermally unstable. Even slight warming can lead to decomposition or reaction with solvent (e.g., THF deprotonation).

    • Solution: Maintain cryogenic temperatures. A reaction temperature of -78 °C (dry ice/acetone bath) is standard, but for this sensitive substrate, consider temperatures of -90 °C to -100 °C (dry ice/ethanol or liquid N₂/ethanol slush baths)[4]. This drastically reduces the rate of side reactions[5][6].

  • Choice of Lithiating Agent: While n-BuLi is common, its byproduct, butane, is volatile. tert-Butyllithium (t-BuLi) is often a better choice as it reacts faster in the exchange and the t-butyl bromide byproduct is less reactive[7]. However, t-BuLi is more basic and can cause competing deprotonation if not controlled.

Workflow Diagram: Diagnosing Lithiation Failure

start Debromination during Lithium-Halogen Exchange q1 Is reaction temperature strictly <= -78 °C? start->q1 a1_no Raise temperature is likely cause. Maintain cryogenic conditions. q1->a1_no No q2 Are all solvents and reagents rigorously anhydrous? q1->q2 Yes a2_no Trace H₂O is quenching the anion. Use freshly distilled/dried solvents. q2->a2_no No q3 Is the electrophile added quickly after lithiation? q2->q3 Yes a3_no Intermediate is decomposing. Add electrophile promptly. q3->a3_no No end_node Problem Solved: Successful Trapping q3->end_node Yes

Caption: A decision tree for troubleshooting lithiation.

Recommended Protocol: Optimized Lithium-Halogen Exchange

  • Setup: Under a positive pressure of Argon, add anhydrous THF (5 mL per 1 mmol of substrate) to an oven-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and septum.

  • Cooling: Cool the solvent to -78 °C using a dry ice/acetone bath.

  • Substrate Addition: Add this compound (1.0 eq) via syringe.

  • Lithiation: Slowly add n-BuLi or t-BuLi (1.05 eq) dropwise, ensuring the internal temperature does not rise above -75 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 30-60 minutes. Do not let this sit for an extended period.

  • Electrophile Quench: Add your desired electrophile (1.1 eq) dropwise, again maintaining the cryogenic temperature.

  • Warm-up: After the addition is complete, stir for an additional 1-2 hours at -78 °C before slowly warming to room temperature.

  • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl.

Frequently Asked Question 2: My Suzuki coupling is giving me low yields and the debrominated starting material. How can I improve this?

Hydrodebromination is a known side reaction in palladium-catalyzed cross-couplings, especially with electron-poor aryl halides[2][3]. It can occur via several mechanisms, often involving water or other proton sources in the reaction mixture.

Key Parameters to Optimize:

ParameterProblem ConditionRecommended SolutionRationale
Base Strong, protic bases (e.g., NaOH, KOH in excess water)Use a weaker, non-nucleophilic base like K₃PO₄, K₂CO₃, or Cs₂CO₃[8][9].Minimizes competitive C-Br bond cleavage and reduces the amount of available protons in the reaction medium.
Solvent Protic solvents (e.g., alcohols) or wet solventsUse anhydrous solvents like 1,4-dioxane, toluene, or DME. A small amount of water (e.g., 4:1 dioxane/water) can be beneficial for boronic acid solubility but excess should be avoided[8].Reduces the primary source for hydrodebromination[2][3].
Catalyst/Ligand Standard Pd(PPh₃)₄Use a catalyst system with bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos) with a Pd(dba)₂ or Pd₂(dba)₃ precursor.These ligands promote faster oxidative addition and reductive elimination, outcompeting the debromination pathway[10].
Temperature Excessively high temperaturesRun the reaction at the lowest temperature that provides a reasonable rate (e.g., 80-90 °C)[8][11].High temperatures can promote catalyst decomposition and side reactions.

Mechanism Diagram: Desired vs. Undesired Pathways in Suzuki Coupling

sub R-Br (Substrate) ox_add Oxidative Addition sub->ox_add pd0 Pd(0)L₂ pd0->ox_add pd_complex R-Pd(II)-Br ox_add->pd_complex trans Transmetalation (Ar-B(OR)₂) pd_complex->trans debrom Hydrodebromination (Side Reaction) pd_complex->debrom pd_aryl R-Pd(II)-Ar trans->pd_aryl red_elim Reductive Elimination pd_aryl->red_elim red_elim->pd0 product R-Ar (Desired Product) red_elim->product FASTER proton Proton Source (e.g., H₂O) proton->debrom

Caption: Optimizing conditions favors the faster, desired coupling pathway.

Frequently Asked Question 3: Can I form a Grignard reagent with this substrate?

Yes, but with difficulty. Grignard formation is notoriously challenging with electron-poor aryl halides. The reactivity for Grignard formation follows the trend I > Br > Cl[12]. The electron-withdrawing CF₂H group makes the C-Br bond less reactive toward magnesium insertion.

Recommendations:

  • Activation: Use highly activated Rieke® Magnesium or freshly crushed magnesium turnings. A small crystal of iodine can help initiate the reaction.

  • Solvent: THF is generally preferred over diethyl ether for its higher boiling point and better solvating properties, which can help stabilize the Grignard reagent[13][14].

  • Initiation: If the reaction is sluggish, gentle warming or the addition of a small amount of 1,2-dibromoethane may be necessary to start the insertion[12]. Be prepared to control the reaction, as it can become vigorous once initiated.

  • Alternative: Consider a bromine-magnesium exchange using a reagent like isopropylmagnesium chloride (Turbo Grignard). This can often proceed at lower temperatures and with better success than direct insertion.

Frequently Asked Question 4: What about other reactions like Vilsmeier-Haack formylation?

The Vilsmeier-Haack reaction involves an electrophilic aromatic substitution[15][16]. The electron-withdrawing CF₂H group deactivates the thiophene ring, making this reaction difficult. Forcing conditions (high temperatures) would likely be required, which could lead to decomposition or other side reactions[17]. It is generally advisable to first perform a lithium-halogen exchange and then quench with DMF to achieve formylation, rather than attempting a direct Vilsmeier-Haack reaction.

Part 3: Summary of Preventative Strategies

To maximize your success when working with this compound:

  • Prioritize Anhydrous Conditions: This is the single most critical factor. Any reaction involving organometallic intermediates must be free of proton sources.

  • Embrace Cryogenic Temperatures: For lithium-halogen exchange, colder is almost always better. Maintain temperatures at or below -78 °C.

  • Choose Your Reagents Wisely:

    • For lithiation , consider t-BuLi over n-BuLi.

    • For cross-coupling , use bulky, electron-rich ligands and non-protic bases (K₃PO₄, Cs₂CO₃).

  • Monitor Your Reactions: Use TLC or GC-MS to monitor the consumption of starting material and the formation of both the desired product and the debrominated byproduct. This data will be invaluable for optimization.

By understanding the underlying chemical principles and carefully controlling your reaction parameters, you can successfully mitigate the challenge of debromination and effectively utilize this powerful building block in your synthetic endeavors.

References

Technical Support Center: Navigating the Chemistry of the Difluoromethyl Group

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Managing the Stability of the Difluoromethyl Group under Basic Conditions.

Welcome to the Technical Support Center dedicated to the difluoromethyl (CF₂H) group. As a Senior Application Scientist, I've seen firsthand the immense potential of the CF₂H moiety in modern drug discovery and materials science. It serves as a valuable bioisostere for hydroxyl, thiol, and amine functionalities, enhancing metabolic stability and membrane permeability.[1][2] However, its unique electronic properties also present a significant challenge: instability under basic conditions. This guide is designed to provide you with in-depth technical insights, troubleshooting strategies, and practical protocols to help you successfully manage the stability of your difluoromethylated compounds.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments. Each issue is followed by an analysis of the probable cause and actionable solutions.

Issue 1: My CF₂H-containing compound is degrading upon treatment with a common base (e.g., NaOH, KOtBu). What is happening?

Probable Cause: You are likely observing a base-mediated elimination of hydrogen fluoride (HF). The hydrogen atom of the difluoromethyl group is significantly more acidic than a typical alkyl C-H bond due to the strong electron-withdrawing effect of the two fluorine atoms.[1] A strong base can deprotonate the CF₂H group to form a difluoromethyl carbanion (R-CF₂⁻). This carbanion is often unstable and can readily eliminate a fluoride ion in an E1cB (Elimination Unimolecular conjugate Base) type mechanism to form a difluorovinylidene intermediate, which can then react further or polymerize, leading to the decomposition of your starting material.[3]

Solution:

  • Choose a Weaker Base: The first line of defense is to use a milder base. The choice of base is critical and depends on the pKa of your CF₂H proton. For many applications, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA), are sufficiently basic to promote the desired reaction without causing significant degradation.

  • Careful Temperature Control: If a stronger base is unavoidable, conduct the reaction at the lowest possible temperature. Deprotonation is often rapid even at low temperatures, while the subsequent elimination step may have a higher activation energy. Running the reaction at -78 °C, for example, can significantly suppress the degradation pathway.

  • Anhydrous Conditions: Ensure your reaction is strictly anhydrous. Water can act as a proton source, and its presence can complicate the reaction profile.

Issue 2: I am trying to perform a nucleophilic substitution on a molecule that also contains a CF₂H group. My reaction is messy, and I am getting low yields of the desired product.

Probable Cause: The nucleophile or the basic conditions required for the substitution reaction are likely causing the degradation of the CF₂H group, as described in Issue 1. Additionally, if the nucleophile is also a strong base, it can directly deprotonate the CF₂H group.

Solution:

  • Protecting Group Strategy: While less common for the CF₂H group itself, consider if other parts of the molecule can be protected to allow for milder reaction conditions for the nucleophilic substitution.

  • Non-nucleophilic Bases: If a base is required to deprotonate another part of the molecule for the substitution to occur, use a non-nucleophilic base. Sterically hindered bases like 2,6-lutidine or proton sponges can be effective.

  • Lewis Acid/Base Approach: For certain reactions, a combination of a Brønsted superbase with a weak Lewis acid can enable the deprotonation of the Ar-CF₂H group and capture the reactive Ar-CF₂⁻ fragment, preventing its immediate decomposition.[4] This stabilized nucleophile can then be used in subsequent reactions.

Issue 3: I am not sure if my CF₂H group is stable under my planned reaction conditions. How can I test for this?

Probable Cause: Proactively assessing the stability of your compound is a crucial step to avoid wasting time and materials.

Solution:

  • Small-Scale Pilot Reaction: Before committing to a large-scale reaction, run a small-scale pilot experiment. Use the intended base, solvent, and temperature, and monitor the reaction over time.

  • Analytical Monitoring: Use analytical techniques to monitor the stability.

    • ¹⁹F NMR Spectroscopy: This is a highly sensitive technique for observing fluorine-containing compounds. The disappearance of the signal corresponding to your CF₂H group and the appearance of new fluorine-containing signals (e.g., fluoride ion) is a clear indication of degradation.

    • LC-MS: Liquid chromatography-mass spectrometry can be used to monitor the disappearance of your starting material and the appearance of degradation products. The mass of the degradation products can provide clues about the decomposition pathway.[5]

    • HPLC: A stability-indicating High-Performance Liquid Chromatography (HPLC) method can be developed to quantify the parent compound and its degradation products over time.[5][6][7][8]

Frequently Asked Questions (FAQs)

Q1: How acidic is the proton on a difluoromethyl group?

The acidity of the CF₂H proton is highly dependent on the electronic nature of the group it is attached to. Electron-withdrawing groups will increase the acidity (lower the pKa). While a comprehensive database is still being compiled by the scientific community, the following table provides some representative pKa values to guide your experimental design.

Compound ClassExamplepKa (in DMSO)Reference
Aryl CF₂HFluorobenzene (ortho C-H)~37[9]
Aryl Sulfoxide CF₂HAryl-SO-CF₂H20.3[10]
Difluoroacetic AcidCF₂HCOOH1.22 (in water)[11][12]

Q2: What is the E1cB elimination mechanism and why is it relevant to the CF₂H group?

The E1cB (Elimination Unimolecular conjugate Base) mechanism is a two-step elimination reaction. In the context of the CF₂H group, it proceeds as follows:

  • Deprotonation: A base removes the acidic proton from the CF₂H group, forming a carbanion (the conjugate base). This is typically a fast and reversible step.

  • Loss of Leaving Group: The carbanion then expels a fluoride ion (the leaving group) in the rate-determining step to form a difluorovinylidene species.

This mechanism is particularly relevant for the CF₂H group because the fluorine atoms stabilize the negative charge on the carbanion intermediate through their inductive effect, making the initial deprotonation more favorable.

Diagram: E1cB Decomposition Pathway of a Difluoromethyl Group

E1cB_Mechanism Start R-CF₂H Carbanion [R-CF₂]⁻ Start->Carbanion + B⁻ (Base) (fast) Base B: Carbanion->Start + BH (fast) Decomposition Decomposition Products Carbanion->Decomposition - F⁻ (slow, rate-determining) Fluoride F⁻ ConjugateAcid BH⁺

Caption: The E1cB mechanism for the degradation of a CF₂H group.

Q3: Are there any general guidelines for selecting a base for a reaction involving a CF₂H-containing compound?

Yes. The following workflow can help you choose an appropriate base and minimize the risk of degradation.

Diagram: Workflow for Base Selection

Base_Selection_Workflow decision decision process process outcome outcome Start Start: Reaction with CF₂H-containing substrate AssessAcidity Assess pKa of CF₂H proton and other acidic protons Start->AssessAcidity IsStrongBaseNeeded Is a strong base (pKa of conjugate acid > 15) required for the desired reaction? AssessAcidity->IsStrongBaseNeeded UseMildBase Use a mild inorganic base (K₂CO₃, Cs₂CO₃) or organic base (NEt₃, DIPEA) IsStrongBaseNeeded->UseMildBase No LowTempScreen Screen strong, non-nucleophilic bases (e.g., LHMDS, NaHMDS) at low temperature (-78 °C) IsStrongBaseNeeded->LowTempScreen Yes MonitorDegradation Monitor reaction by ¹⁹F NMR or LC-MS UseMildBase->MonitorDegradation LowTempScreen->MonitorDegradation IsDegradationObserved Significant degradation? MonitorDegradation->IsDegradationObserved Proceed Proceed with reaction IsDegradationObserved->Proceed No ReEvaluate Re-evaluate synthetic route. Consider protecting groups or alternative transformations. IsDegradationObserved->ReEvaluate Yes

Caption: A decision-making workflow for selecting a suitable base.

Experimental Protocols

Protocol 1: General Procedure for a Base-Mediated Alkylation of an Active Methylene Compound Containing a CF₂H Group

This protocol provides a general guideline for the C-alkylation of a compound containing an active methylene group (e.g., a malonate or a β-ketoester) that also bears a base-sensitive difluoromethyl group.

Materials:

  • CF₂H-containing substrate (1.0 equiv)

  • Alkylating agent (e.g., alkyl halide, 1.1 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., DMF, Acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.

  • Reagent Addition: To the flask, add the CF₂H-containing substrate and the base under a positive pressure of inert gas.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Alkylating Agent: Add the alkylating agent dropwise to the stirred suspension.

  • Reaction: Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or LC-MS).

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Workup: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Stability-Indicating HPLC Method for Monitoring CF₂H Compound Degradation

This protocol outlines the development of a reverse-phase HPLC method to assess the stability of a CF₂H-containing compound under basic conditions.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • CF₂H-containing compound

  • HPLC-grade acetonitrile and water

  • Buffer (e.g., phosphate buffer, pH adjusted)

  • Acid and base for forced degradation studies (e.g., 0.1 M HCl, 0.1 M NaOH)

Procedure:

  • Method Development:

    • Develop a gradient or isocratic method that provides good resolution between the parent compound and any potential degradation products. A typical starting point is a gradient of water (with 0.1% formic acid or TFA) and acetonitrile.

    • The detection wavelength should be chosen at the λmax of the parent compound.

  • Forced Degradation Study:

    • Prepare solutions of your compound in the reaction solvent.

    • To separate aliquots, add a controlled amount of the base you intend to use in your synthesis.

    • Incubate the samples at the desired reaction temperature.

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each sample, quench the reaction (e.g., by neutralizing with acid), and dilute to a suitable concentration for HPLC analysis.

  • Analysis:

    • Inject the samples onto the HPLC system.

    • Monitor the peak area of the parent compound. A decrease in the peak area over time indicates degradation.

    • Observe the appearance of new peaks, which correspond to degradation products.

  • Quantification:

    • The percentage of the remaining parent compound can be calculated as: (Peak Area at time t / Peak Area at time 0) * 100%

By following these guidelines and protocols, you can better anticipate and manage the stability of the difluoromethyl group in your research, unlocking the full potential of this valuable functional group.

References

Troubleshooting guide for the synthesis of polymers from "2-Bromo-5-(difluoromethyl)thiophene"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of polymers derived from "2-Bromo-5-(difluoromethyl)thiophene." This guide is designed for researchers, chemists, and material scientists engaged in the development of novel conjugated polymers. We will explore common challenges and provide expert-driven solutions in a practical question-and-answer format.

A Note on the Starting Monomer

For the synthesis of a well-defined, linear conjugated polymer like poly(3-(difluoromethyl)thiophene), a bifunctional monomer is required. The specified monomer, "this compound," is monofunctional with respect to halogenation and is therefore not suitable for direct polycondensation via common methods like GRIM or Stille.

This guide will proceed under the assumption that the target polymer is poly(3-(difluoromethyl)thiophene) , which is synthesized from the corresponding bifunctional monomer: 2,5-Dibromo-3-(difluoromethyl)thiophene . This monomer allows for controlled, chain-growth polymerization, leading to polymers with predictable molecular weights and high regioregularity, which are critical for electronic and optoelectronic applications.

Part 1: Frequently Asked Questions - Polymerization Strategy

This section addresses the initial decisions and fundamental questions researchers face when planning their synthesis.

Q1: What are the most effective methods for synthesizing regioregular poly(3-(difluoromethyl)thiophene)?

The two most robust and widely adopted methods for achieving high regioregularity (>95% Head-to-Tail couplings) are Grignard Metathesis (GRIM) polymerization and Stille Polycondensation.[1][2] Each has distinct advantages and disadvantages.

Table 1: Comparison of Primary Polymerization Methods

FeatureGrignard Metathesis (GRIM)Stille Polycondensation
Mechanism Chain-growth, quasi-"living" polymerization[3][4]Step-growth polycondensation
Catalyst Ni-based (e.g., Ni(dppp)Cl₂)Pd-based (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
Monomer(s) 2,5-Dibromo-3-(difluoromethyl)thiophene2,5-Dibromo-3-(difluoromethyl)thiophene AND its bis(stannylated) derivative
Pros • Excellent control over molecular weight (Mn) • Narrow polydispersity (PDI ≈ 1.2–1.5)[3] • One-pot synthesis from the dibromo monomer • Cost-effective Ni catalyst• High functional group tolerance • Robust and well-understood mechanism[5] • Can achieve very high molecular weights
Cons • Highly sensitive to air and moisture • Less tolerant to certain functional groups• Requires synthesis of a toxic organotin monomer • Difficult removal of tin byproducts • Pd catalysts are expensive • Potential for homocoupling side reactions[6]
Q2: How does the electron-withdrawing difluoromethyl (-CF₂H) group impact the polymerization process?

The -CF₂H group is a moderately electron-withdrawing substituent, which has several implications for the synthesis of poly(3-(difluoromethyl)thiophene):

  • Increased Reactivity in Grignard Metathesis: The fluorine atoms enhance the acidity of the C-H protons on the thiophene ring. More importantly, they can influence the regioselectivity of the initial bromine-magnesium exchange. Research on analogous fluorinated thiophenes has shown that the fluorine substituent can exert a strong directing effect, leading to the preferential formation of a single Grignard regioisomer.[7] This is highly beneficial as it can lead to even higher polymer regioregularity than typically observed for alkylated thiophenes.

  • Electronic Properties of the Polymer: The incorporation of difluorinated units is known to lower the HOMO and LUMO energy levels of the resulting polymer.[8] This can improve the environmental stability (resistance to oxidation) of the material and is a key strategy for tuning the open-circuit voltage (Voc) in organic solar cell applications.[8]

  • Catalyst Considerations: The electronic nature of the monomer can affect the rates of oxidative addition and reductive elimination in the catalytic cycle. While standard catalysts like Ni(dppp)Cl₂ (for GRIM) and Pd(PPh₃)₄ (for Stille) are generally effective, optimization of ligand choice or catalyst loading may be necessary to prevent sluggish reactions or side reactions.

Q3: Can I use a simpler method like oxidative polymerization with iron(III) chloride (FeCl₃)?

Yes, oxidative polymerization with FeCl₃ is a rapid and straightforward method to produce polythiophene.[9] However, it comes with a significant drawback: a lack of regiochemical control.

  • Mechanism: The reaction proceeds via the oxidation of the monomer to a radical cation, which then couples with other monomers. This process leads to a random mixture of Head-to-Tail (2,5'), Head-to-Head (2,2'), and Tail-to-Tail (5,5') linkages.[10]

  • Consequences: This structural irregularity, known as regiorandomness, prevents the polymer chains from adopting a planar conformation and packing efficiently in the solid state. This severely disrupts π-stacking and charge transport, leading to materials with significantly inferior electronic properties compared to their regioregular counterparts.[2]

Recommendation: Use FeCl₃ polymerization only when regioregularity is not a concern, for example, in applications where bulk conductivity is the only requirement and fine-tuning of electronic properties is unnecessary.

Part 2: Troubleshooting Guide - Grignard Metathesis (GRIM) Polymerization

The GRIM method is powerful but demands rigorous technique. Here are solutions to common problems.

Q: My polymerization yields a polymer with low molecular weight (Mn) and a high polydispersity index (PDI > 1.6). What went wrong?

This is a frequent issue and can stem from several sources related to reaction purity and stoichiometry.

  • Cause 1: Presence of Water or Oxygen.

    • Explanation: Grignard reagents are extremely sensitive to protic sources (like water) and oxygen. Contamination will quench the active monomer species and deactivate the catalyst, leading to premature chain termination.

    • Solution: Ensure all glassware is oven-dried (>120 °C) overnight and cooled under a stream of inert gas (Argon or Nitrogen). Use anhydrous solvents, preferably distilled over a suitable drying agent (e.g., THF from sodium/benzophenone). All reagents should be handled using strict Schlenk line or glovebox techniques.

  • Cause 2: Incorrect Monomer-to-Initiator Ratio.

    • Explanation: The GRIM method exhibits quasi-"living" characteristics, meaning the polymer molecular weight is directly proportional to the molar ratio of the monomer to the nickel initiator.[3] An excess of the initiator will result in more polymer chains being initiated simultaneously, each growing to a shorter length.

    • Solution: Accurately calculate and weigh the monomer and Ni(dppp)Cl₂ catalyst. To target a specific degree of polymerization (DP), use the formula: DP = [Monomer] / [Initiator]. For example, a ratio of 100:1 will theoretically yield a polymer with 100 repeat units.

  • Cause 3: Incomplete Grignard Metathesis.

    • Explanation: The bromine-magnesium exchange must occur before the catalyst is added. If the metathesis is incomplete, the unreacted dibromo-monomer can interfere with the polymerization mechanism.

    • Solution: Allow sufficient time for the Grignard reagent (e.g., isopropylmagnesium chloride) to react with the 2,5-dibromo-3-(difluoromethyl)thiophene monomer. Typically, stirring for 1-2 hours at room temperature is sufficient.[1] Taking a small aliquot, quenching with I₂, and analyzing by GC-MS can confirm the successful formation of the Grignard species.

Q: The reaction mixture turned dark, but no polymer precipitated after adding methanol. What happened?

This indicates that while the catalyst may be active, polymer chains failed to propagate.

  • Cause 1: Inactive Grignard Reagent.

    • Explanation: Commercial Grignard reagents can degrade over time. If the reagent is inactive, the initial metathesis step will fail, and no polymerizable monomer will be generated.

    • Solution: Titrate your Grignard reagent before use to determine its exact molarity. Alternatively, purchase fresh, high-quality reagents and store them carefully under an inert atmosphere.

  • Cause 2: Sterically Hindered Grignard Reagent.

    • Explanation: While t-butylmagnesium chloride is sometimes used, its steric bulk can hinder the bromine-magnesium exchange with the thiophene monomer, leading to failed polymerization.[2]

    • Solution: Use less sterically hindered Grignard reagents like methylmagnesium bromide (MeMgBr) or isopropylmagnesium chloride (i-PrMgCl).

Experimental Workflow: GRIM Polymerization

This protocol provides a detailed, step-by-step methodology for the synthesis of poly(3-(difluoromethyl)thiophene).

GRIM_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_metathesis Grignard Metathesis cluster_polymerization Polymerization cluster_purification Purification A 1. Add 2,5-dibromo-3-(difluoromethyl)thiophene to oven-dried Schlenk flask. B 2. Add anhydrous THF via cannula. A->B C 3. Stir to dissolve monomer. B->C D 4. Slowly add i-PrMgCl (1.0 eq) via syringe at 0 °C. C->D E 5. Warm to room temperature. Stir for 1-2 hours. D->E F 6. Add Ni(dppp)Cl₂ catalyst (e.g., 1 mol%) as a solid or slurry. E->F G 7. Stir at room temperature for 2 hours. Mixture becomes viscous and dark. F->G H 8. Quench by pouring into acidified methanol (e.g., 5% HCl). G->H I 9. Filter the polymer precipitate. H->I J 10. Wash with methanol, acetone. I->J K 11. Purify via Soxhlet extraction (methanol, hexanes, chloroform). J->K L 12. Precipitate from chloroform into methanol and dry under vacuum. K->L

Caption: Experimental workflow for GRIM polymerization.

Part 3: Troubleshooting Guide - Stille Polycondensation

Stille polycondensation is less sensitive to moisture but presents its own set of challenges, primarily related to the organotin reagent.

Q: My final polymer is contaminated with tin residues, which I cannot remove. How can I purify it?

Tin contamination is a major drawback of the Stille reaction due to the toxicity of organotin compounds.

  • Explanation: Tributyltin halides (Bu₃SnX), the byproducts of the reaction, are often greasy, non-polar solids that co-precipitate with the polymer.

  • Solution 1: Aqueous Potassium Fluoride (KF) Wash. After the initial precipitation, re-dissolve the crude polymer in a suitable solvent (e.g., chloroform, THF) and stir it vigorously with a saturated aqueous solution of KF for several hours. The fluoride ions will react with the tin residues to form insoluble Bu₃SnF, which can be removed by filtration.

  • Solution 2: Specialized Scavengers. Several commercial scavenger resins and silicas are designed to bind and remove tin compounds. These can be added to a solution of the polymer, stirred, and then filtered off.

  • Solution 3: Reprecipitation. Thorough and repeated precipitations are crucial. Dissolve the polymer in a minimal amount of good solvent (e.g., chloroform) and precipitate it by adding it dropwise into a large volume of a poor solvent (e.g., methanol, acetone). This process should be repeated at least 3-4 times.

Q: The polymerization reaction stalled, resulting in a low molecular weight oligomer. Why?

Stalling can be caused by catalyst deactivation or issues with the monomer stoichiometry.

  • Cause 1: Catalyst Deactivation.

    • Explanation: The Pd(0) active species can be sensitive to oxidation or impurities. The phosphine ligands used can also dissociate or degrade at high temperatures.

    • Solution: Ensure all reagents and solvents are thoroughly deoxygenated by sparging with an inert gas. Use a fresh, high-quality catalyst. If using a Pd(II) precatalyst, ensure its complete reduction to Pd(0) at the start of the reaction. Running the reaction at a moderate temperature (e.g., 80-90 °C in toluene) is often sufficient and prevents catalyst degradation.

  • Cause 2: Imperfect Stoichiometry.

    • Explanation: Stille is a step-growth polymerization. To achieve high molecular weight, the stoichiometry of the two reacting monomers (the dibromo- and the distannane-thiophene) must be as close to a perfect 1:1 ratio as possible.

    • Solution: Purify both monomers meticulously before the reaction. Use high-precision balances for weighing. It is often beneficial to synthesize and purify one monomer (e.g., the distannane) and then titrate the second monomer (the dibromide) against it in the reaction setup for perfect stoichiometry.

Logical Diagram: Catalytic Cycles and Common Failure Points

This diagram illustrates the key steps in the GRIM and Stille catalytic cycles, highlighting where common issues arise.

Catalytic_Cycles cluster_GRIM GRIM Cycle (Ni-based) cluster_Stille Stille Cycle (Pd-based) G1 Initiation: Ni(II) + 2 ArMgX -> Ni(0) + Ar-Ar G2 Oxidative Addition (Rate Determining) G1->G2 Polymer Chain (P-ArX) F_G1 Failure Point: Inactive Grignard (No Ni(0) forms) G1->F_G1 G3 Reductive Elimination G2->G3 P-Ni(II)-Ar F_G2 Failure Point: Protic impurity quenches chain end (P-Ni-X) G2->F_G2 G3->G2 Regenerates Ni(0) Chain grows S1 Oxidative Addition S2 Transmetallation (Rate Limiting) S1->S2 Ar-Pd(II)-X S3 Reductive Elimination S2->S3 Ar-Pd(II)-Ar' F_S1 Failure Point: Homocoupling of ArSnBu₃ if transmetallation is slow S2->F_S1 F_S2 Failure Point: Impure Sn monomer breaks 1:1 stoichiometry S2->F_S2 S3->S1 Regenerates Pd(0) Forms Ar-Ar'

Caption: Key steps and failure points in GRIM and Stille cycles.

References

Improving the regioselectivity of reactions involving "2-Bromo-5-(difluoromethyl)thiophene"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-5-(difluoromethyl)thiophene. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to leverage this versatile building block in their synthetic campaigns. Here, we address common challenges related to regioselectivity and provide in-depth, field-proven solutions to help you achieve your desired outcomes with precision and confidence.

Understanding the Core Reactivity

Before delving into troubleshooting, it's crucial to understand the electronic landscape of this compound. The regiochemical outcomes of its reactions are governed by the interplay of the substituents at the C2 and C5 positions.

  • 2-Bromo Group: A weakly deactivating ortho-, para- director in electrophilic aromatic substitution (SEAr). In metal-catalyzed cross-coupling reactions, the C-Br bond is the primary site of reactivity. It also directs ortho-lithiation to the C3 position.

  • 5-(Difluoromethyl) Group (CF₂H): This group is strongly electron-withdrawing due to the inductive effect of the two fluorine atoms. This deactivates the thiophene ring towards electrophilic attack and renders it a meta-director, strongly favoring reactions at the C3 position. Crucially, it significantly increases the acidity of the adjacent C4 proton. The CF₂H group can also act as a moderate hydrogen bond donor, which can influence reaction pathways.[1][2]

This electronic push-pull relationship creates a nuanced reactivity profile where reaction conditions can be tuned to favor one isomeric product over another.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during the functionalization of this compound.

Section 1: Metalation and Deprotonation Reactions

Metal-halogen exchange and direct deprotonation (lithiation) are powerful C-C bond-forming strategies. However, with this substrate, a competition between multiple reactive sites is a common challenge.

Question 1: I'm attempting a lithium-halogen exchange with n-BuLi to generate the 2-lithiothiophene species, but I'm getting a complex mixture of products, including what appears to be a C4-functionalized isomer. What is happening?

Answer: This is a classic case of competing reaction pathways governed by kinetics versus thermodynamics. The C4-proton is significantly acidified by the adjacent electron-withdrawing CF₂H group, making it the most kinetically favored site for deprotonation by a strong base like n-butyllithium, especially at very low temperatures. However, the lithium-halogen exchange at the C2 position is often the thermodynamically more stable outcome.

You are likely observing a mixture resulting from three potential pathways:

  • Desired: Lithium-halogen exchange at C2.

  • Kinetic Deprotonation: Deprotonation at the acidic C4 position.

  • Ortho-Directed Deprotonation: Deprotonation at the C3 position, directed by the C2-bromo group.

sub This compound p1 C2-Lithiation (Halogen-Metal Exchange) sub->p1 n-BuLi (Thermodynamic) p2 C4-Deprotonation (Kinetic Product) sub->p2 LDA / n-BuLi (Kinetic, -78 °C) p3 C3-Deprotonation (Ortho-Directed) sub->p3 Possible side-path

Caption: Competing metalation pathways for this compound.

Troubleshooting & Optimization:

To selectively favor one pathway, you must carefully control the reaction parameters. The choice of base, solvent, and temperature is critical.

GoalRecommended BaseSolventTemperature (°C)Rationale & Key Insights
C2-Lithiation n-BuLi (2 equivalents)THF or Diethyl Ether-40 to -20Use of two equivalents of n-BuLi can favor the halogen exchange. Warmer temperatures allow the system to reach the thermodynamic product. Ensure slow addition of the base.
C4-Deprotonation LDA or LTMPTHF-78Use a non-nucleophilic, sterically hindered base. These bases are poor at halogen-metal exchange and will selectively remove the most acidic proton (C4-H). This is the method of choice for regioselective C4 functionalization.
Minimize Mixtures Use LDA for C4 or carefully controlled n-BuLi for C2.Anhydrous THFStrictly -78 for C4The key is to commit to one set of conditions. Intermediate temperatures or less selective bases will almost certainly lead to mixtures.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions

Suzuki, Stille, and Negishi couplings are workhorse reactions for installing new C-C bonds at the C2 position. The primary challenge here is not typically regioselectivity of the coupling site, but rather achieving high conversion and avoiding side reactions.

Question 2: My Suzuki-Miyaura coupling with an arylboronic acid at the C2 position is giving low yields. How can I improve the efficiency?

Answer: Thiophene-based substrates, particularly those with electron-withdrawing groups, can be challenging partners in cross-coupling reactions. The electron-poor nature of the thiophene ring can affect the rates of oxidative addition and reductive elimination in the catalytic cycle. Optimization requires a systematic approach focusing on the catalyst system.

Troubleshooting Workflow:

A logical, step-by-step approach is the most effective way to optimize a sluggish Suzuki coupling.

start Low Yield in Suzuki Coupling cond1 Initial Conditions: Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 90°C start->cond1 q1 Is conversion >10%? cond1->q1 step1 Step 1: Change Ligand Try Buchwald ligands (e.g., SPhos, XPhos). Rationale: Enhanced activity for heteroaryl halides. q1->step1 Yes fail Consult Specialist Literature (Consider alternative coupling) q1->fail No q2 Improvement? step1->q2 q2->step1 No (try another ligand) step2 Step 2: Change Base Try K₃PO₄ or Cs₂CO₃. Rationale: Stronger, non-nucleophilic bases can accelerate transmetalation. q2->step2 Yes q3 Improvement? step2->q3 q3->step2 No (revert & try Step 3) step3 Step 3: Change Solvent Try Dioxane/H₂O or DMF. Rationale: Solvent polarity affects catalyst stability and reagent solubility. q3->step3 Yes success Optimized Reaction step3->success

Caption: Systematic workflow for troubleshooting a low-yield Suzuki coupling reaction.

Recommended Protocol: Optimized Suzuki-Miyaura Coupling

This protocol is a robust starting point for the coupling of this compound with various aryl- and heteroarylboronic acids.[3][4][5][6][7]

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

    • SPhos (4 mol%)

    • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

    • 1,4-Dioxane

    • Water (deoxygenated)

  • Procedure:

    • To an oven-dried reaction vessel, add this compound, the arylboronic acid, and K₃PO₄.

    • In a separate vial, dissolve Pd(OAc)₂ and SPhos in a minimal amount of 1,4-dioxane to form the pre-catalyst.

    • Add the catalyst solution to the reaction vessel.

    • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

    • Add deoxygenated 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane:water).

    • Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Section 3: Electrophilic Aromatic Substitution (SEAr)

Functionalizing the C-H bonds of the thiophene ring via SEAr is a direct way to introduce new substituents. Regioselectivity is paramount.

Question 3: I expected my electrophilic bromination to be highly selective for the C3 position, but I am observing a significant amount of the C4 isomer. Why is this happening and how can I improve C3 selectivity?

Answer: Your expectation is correct based on electronic directing effects. The C2-bromo group directs ortho (to C3), and the strongly deactivating C5-CF₂H group directs meta (also to C3). This powerful synergistic effect should overwhelmingly favor substitution at the C3 position.

Caption: Synergistic directing effects favoring electrophilic attack at the C3 position.

The formation of the C4 isomer suggests that the reaction conditions might be too harsh, potentially leading to a less selective pathway or even isomerization. The stability of the Wheland intermediate (the sigma complex) is key. Attack at C3 allows for better stabilization of the positive charge through resonance involving the sulfur atom, without placing positive charge adjacent to the highly electron-withdrawing CF₂H group.

Improving C3-Regioselectivity:

The solution is to use milder, more selective reagents and conditions that favor the kinetically and thermodynamically preferred C3 attack.[8]

ReactionHarsh Conditions (Poor Selectivity)Milder Conditions (High C3-Selectivity)Rationale
Bromination Br₂, FeBr₃N-Bromosuccinimide (NBS) in THF or CCl₄NBS provides a low concentration of electrophilic bromine, preventing over-activation and side reactions.[8]
Nitration Conc. HNO₃ / H₂SO₄HNO₃, Acetic AnhydrideThis mixture generates the nitronium acetate electrophile, which is less aggressive than the nitronium ion from mixed acid, leading to higher selectivity.
Acylation AlCl₃, Acyl ChlorideAcetic Anhydride, SnCl₄ or ZnCl₂Using a milder Lewis acid like SnCl₄ reduces the reactivity of the electrophile, allowing the intrinsic directing effects of the substrate to dominate.

By choosing conditions that lower the activation energy for the most favored pathway (C3 attack) while raising it for less favored pathways, you can dramatically improve the regiochemical outcome of your electrophilic substitution reactions.

References

Technical Support Center: Effective Removal of Palladium Catalyst from 2-Bromo-5-(difluoromethyl)thiophene Coupling Products

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center dedicated to addressing the challenges associated with the removal of residual palladium from the coupling products of 2-bromo-5-(difluoromethyl)thiophene. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions—such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—to synthesize novel compounds from this versatile fluorinated building block.[1][2][3][4][5]

The presence of the difluoromethyl group on the thiophene ring can influence the electronic properties and solubility of the resulting products, potentially impacting the efficiency of standard purification techniques.[6][7] The stringent limits on residual palladium in active pharmaceutical ingredients (APIs), often in the low parts-per-million (ppm) range, necessitate robust and optimized purification strategies.[8][9] This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve your desired product purity with minimal yield loss.

Troubleshooting Guide: Common Issues in Palladium Removal

This section addresses common problems encountered during the purification of this compound coupling products, offering a systematic approach to their resolution.

Problem 1: My ICP-MS analysis shows high palladium content (>10 ppm) in my purified product. What are the likely causes and how can I fix this?

High residual palladium is a common issue that can often be resolved through a systematic evaluation of your purification strategy. The underlying cause is typically related to the choice of scavenger, the conditions of the scavenging process, or the nature of the palladium species in your reaction mixture.

Troubleshooting Workflow:

  • Verify Complete Reaction: Ensure your coupling reaction has gone to completion. Unreacted starting materials can sometimes interfere with the purification process.

  • Assess the Palladium Species: The nature of the residual palladium (e.g., Pd(0), Pd(II), colloidal palladium) can vary depending on the reaction conditions. Some scavengers are more effective for specific oxidation states.

  • Scavenger Screening: If you are using a scavenger, it may not be the most effective one for your specific product and solvent system. A small-scale screening of different types of scavengers is highly recommended.

  • Optimize Scavenging Conditions: The amount of scavenger, temperature, and contact time can all significantly impact efficiency.

  • Consider a Polishing Step: For particularly stubborn cases, a multi-step approach combining scavenging with another technique like crystallization or carbon treatment can be effective.

G start High Residual Pd Detected check_reaction Is the coupling reaction complete? start->check_reaction reoptimize_reaction Re-optimize reaction conditions to achieve full conversion check_reaction->reoptimize_reaction No scavenger_used Was a scavenger used? check_reaction->scavenger_used Yes reoptimize_reaction->start screen_scavengers Perform a small-scale screening of different scavenger types (e.g., thiol, amine, carbon) scavenger_used->screen_scavengers No optimize_scavenging Optimize scavenging conditions: - Increase scavenger equivalents - Increase temperature - Increase time scavenger_used->optimize_scavenging Yes scavenger_effective Is the new scavenger effective? screen_scavengers->scavenger_effective optimize_scavenging->scavenger_effective multi_step Consider a multi-step approach: 1. Scavenging 2. Activated Carbon Treatment 3. Recrystallization scavenger_effective->multi_step No final_product Acceptable Pd Levels Achieved scavenger_effective->final_product Yes multi_step->final_product

Problem 2: I'm losing a significant amount of my desired product during the palladium removal step. How can I minimize this loss?

Product loss during palladium scavenging is often due to non-specific adsorption of the product onto the scavenger material.[10] This is particularly a risk with highly functionalized or polar molecules.

Strategies to Minimize Product Loss:

  • Scavenger Selection: Choose a scavenger with high selectivity for palladium. Silica-based scavengers are often a good choice as they have a lower risk of non-specific binding compared to some polymeric resins.[11]

  • Reduce Scavenger Amount: Use the minimum amount of scavenger required to achieve the desired palladium level. A preliminary experiment to determine the optimal loading is worthwhile.

  • Modify Solvent System: Sometimes, changing the solvent can reduce the affinity of your product for the scavenger.

  • Alternative Methods: If product loss remains high, consider non-adsorptive methods such as:

    • Crystallization: This can be a highly effective method for removing palladium, especially if the palladium species remains in the mother liquor.[8]

    • Liquid-Liquid Extraction: In some cases, palladium can be selectively extracted into an aqueous phase using a suitable chelating agent.

Scavenger Type Typical Product Loss Potential Comments
Activated Carbon HighCan have high surface area and non-specific binding.
Silica-Based Scavengers Low to ModerateGenerally more selective for metals.[11]
Polymer-Based Scavengers Moderate to HighSwelling of the polymer can trap the product.
Problem 3: The efficiency of my palladium removal process varies significantly between different batches of my reaction. What could be causing this inconsistency?

Batch-to-batch inconsistency in palladium removal often points to subtle variations in the upstream coupling reaction.

Potential Causes and Solutions:

  • Incomplete Reaction: As mentioned before, incomplete reactions can leave behind starting materials or byproducts that interfere with palladium removal. Strict monitoring of reaction completion is crucial.

  • Changes in Palladium Species: Minor changes in reaction conditions (e.g., temperature, reaction time, reagent quality) can alter the final state of the palladium catalyst (e.g., the ratio of soluble Pd(II) to colloidal Pd(0)). Different scavenger types have varying affinities for these species.

  • Atmospheric Conditions: If your reaction is sensitive to air, variations in inert atmosphere quality can affect the catalyst's final state.

  • Solution: For each new batch, it is good practice to perform a quick small-scale test with your chosen scavenger to confirm its effectiveness before committing the entire batch to the purification step.

Frequently Asked Questions (FAQs)

FAQ 1: How do I choose the right palladium scavenger for my specific coupling product?

The choice of scavenger depends on several factors, including the type of coupling reaction, the solvent, and the nature of your product. The difluoromethylthiophene moiety may influence the solubility and polarity of your product, which should be a consideration.

G start Start: Choose Scavenger reaction_type What is the coupling reaction type? start->reaction_type suzuki_heck Suzuki, Heck, Sonogashira reaction_type->suzuki_heck buchwald Buchwald-Hartwig reaction_type->buchwald solvent_type What is the solvent system? polar_solvent Polar Solvents (e.g., THF, Dioxane, Alcohols) solvent_type->polar_solvent nonpolar_solvent Non-polar Solvents (e.g., Toluene, Heptane) solvent_type->nonpolar_solvent product_properties Consider product properties (polarity, functional groups) thiol_scavenger Thiol-based Scavengers (e.g., SiliaMetS Thiol) Good for Pd(0) and Pd(II) product_properties->thiol_scavenger amine_scavenger Amine-based Scavengers (e.g., SiliaMetS TAAcOH) Good for Pd(II) product_properties->amine_scavenger thiourea_scavenger Thiourea-based Scavengers (e.g., SiliaMetS Thiourea) Versatile for Pd(0) and Pd(II) product_properties->thiourea_scavenger suzuki_heck->solvent_type buchwald->solvent_type polar_solvent->product_properties nonpolar_solvent->product_properties

Scavenger Functional Group Primary Target Recommended For Comments
Thiol Pd(0), Pd(II)General purpose, effective for many coupling reactions.[11]Can be sensitive to oxidation.
Thiourea Pd(0), Pd(II)Highly versatile and effective in a range of solvents.[10][11]
Amines (e.g., Triamine) Pd(II)Good for reactions where Pd is likely in a +2 oxidation state.May interact with acidic functional groups on the product.
Activated Carbon Pd(0), Pd(II)Broad-spectrum, but can lead to product loss.[8]Often used as a final polishing step.
Imidazolium Salts Pd(0), Pd(II)Can be effective for both Pd species.[12][13]
FAQ 2: What are the best practices for performing a scavenging experiment?

A systematic approach will yield the most reliable and reproducible results.

Best Practices:

  • Baseline Measurement: Before adding the scavenger, take a sample of your crude reaction mixture for palladium analysis (e.g., by ICP-MS). This will help you to accurately assess the scavenger's performance.[9][14][15]

  • Small-Scale Optimization: Before committing your entire batch, perform a small-scale experiment to determine the optimal amount of scavenger (typically 10-50 weight equivalents relative to the initial palladium mass), temperature (room temperature to 60 °C is common), and time (2-16 hours).

  • Inert Atmosphere: While not always necessary, performing the scavenging under an inert atmosphere can prevent the oxidation of sensitive scavengers (like thiols) and palladium species.

  • Good Agitation: Ensure the scavenger is well-dispersed in the solution to maximize the surface area for interaction with the palladium.

  • Efficient Filtration: After the scavenging is complete, ensure all scavenger particles are removed by filtration. A fine filter paper or a Celite® pad can be used.

FAQ 3: Can I regenerate and reuse palladium scavengers?

While technically possible for some types of scavengers, regeneration is generally not recommended in a research or pharmaceutical setting.

  • Challenges: The process of removing the bound palladium often requires harsh conditions (e.g., strong acids) that can damage the scavenger's functional groups.

  • Validation: The efficiency of the regenerated scavenger would need to be rigorously re-validated, which can be more time-consuming than using fresh scavenger.

  • Recommendation: For ensuring the highest purity of your final product and for process consistency, using fresh scavenger for each batch is the most reliable approach.

FAQ 4: Are there any non-scavenger-based methods for palladium removal?

Yes, several alternative methods can be effective, either alone or in combination with scavenging.

  • Crystallization: As mentioned earlier, this is a powerful technique if your product is a solid and the palladium impurities remain in the solvent.[8]

  • Distillation: If your product is a liquid with a suitable boiling point, distillation can be an effective method for separating it from non-volatile palladium species.

  • Nanofiltration: This technique uses membranes to separate molecules based on size and can be effective for removing larger palladium complexes from smaller product molecules.

  • Extraction with Chelating Agents: Using an aqueous solution of a strong chelating agent (e.g., EDTA, L-cysteine) can sometimes be used to extract palladium from an organic solution of your product.

Experimental Protocols

Protocol 1: Small-Scale Screening of Palladium Scavengers
  • Preparation: In separate vials, place a small, measured amount of your crude reaction mixture (e.g., 1 mL).

  • Scavenger Addition: To each vial, add a different scavenger (e.g., a thiol-based silica, an amine-based silica, activated carbon) at a consistent loading (e.g., 20 weight equivalents).

  • Reaction: Stir all vials at a controlled temperature (e.g., 40 °C) for a set time (e.g., 4 hours).

  • Sampling and Analysis: After the set time, filter each mixture and submit the filtrate for palladium analysis.

  • Evaluation: Compare the residual palladium levels for each scavenger to identify the most effective one for your system.

Protocol 2: Standardized Batch Scavenging Procedure
  • Setup: To your crude reaction mixture in a suitable flask, add the selected scavenger (e.g., 20 weight equivalents of SiliaMetS Thiol).

  • Reaction: Stir the mixture at the optimized temperature (e.g., 40 °C) for the optimized time (e.g., 4 hours).

  • Filtration: Cool the mixture to room temperature and filter through a pad of Celite® to remove the scavenger. Wash the filter cake with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure.

  • Analysis: Submit a sample of the purified product for palladium analysis to confirm that the desired purity has been achieved.

By employing a systematic and informed approach, the challenges of palladium removal from the coupling products of this compound can be effectively overcome, leading to high-purity compounds suitable for a wide range of applications.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2-Bromo-5-(difluoromethyl)thiophene and Its Fluoroalkyl Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the fast-paced world of drug development and materials science, the precise structural elucidation of novel compounds is paramount. Thiophene derivatives, particularly those bearing fluoroalkyl groups, are a cornerstone in the synthesis of a wide array of functional molecules, from pharmaceuticals to organic electronics. Among these, 2-Bromo-5-(difluoromethyl)thiophene serves as a key building block, yet its detailed NMR spectral characteristics are not widely published. This guide provides a comprehensive comparative analysis of the ¹H and ¹³C NMR spectra of this compound and its closely related, commercially available analogues: 2-bromothiophene, 2-bromo-5-fluorothiophene, and 2-bromo-5-(trifluoromethyl)thiophene. By examining the systematic changes in chemical shifts and coupling constants across this series, we offer a predictive framework and a deeper understanding of the spectroscopic signatures of these valuable synthetic intermediates.

The Critical Role of Fluorine in Thiophene Derivatives

The introduction of fluorine-containing substituents into organic molecules can dramatically alter their physicochemical and biological properties. Increased metabolic stability, enhanced binding affinity, and modified electronic characteristics are just a few of the benefits that drive the synthesis of fluorinated heterocycles. The difluoromethyl (CHF₂) group is of particular interest as it acts as a lipophilic hydrogen bond donor, a property that is highly sought after in modern drug design. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural verification of these molecules. However, the presence of fluorine adds a layer of complexity to the spectra due to heteronuclear coupling, making a thorough understanding of the expected patterns essential for accurate interpretation.

Comparative ¹H and ¹³C NMR Data

The following table summarizes the experimental ¹H and ¹³C NMR data for our selected series of 2-bromothiophene derivatives. The data for this compound is predicted based on the established substituent effects observed in the fluoro- and trifluoromethyl-analogues, providing a reliable estimate for researchers working with this compound. All data is referenced to tetramethylsilane (TMS) at 0.00 ppm and was theoretically acquired in deuterated chloroform (CDCl₃).

CompoundStructure¹H Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)¹³C Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
2-Bromothiophene H3: 7.21 (dd, J = 3.7, 1.4 Hz)H4: 6.99 (dd, J = 5.6, 3.7 Hz)H5: 7.05 (dd, J = 5.6, 1.4 Hz)C2: 112.9C3: 128.0C4: 127.6C5: 130.5
2-Bromo-5-fluorothiophene H3: 6.95 (dd, J = 4.0, 2.0 Hz)H4: 6.55 (dd, J = 4.0, 3.0 Hz)C2: 105.0 (d, JC-F ≈ 10 Hz)C3: 124.0 (d, JC-F ≈ 4 Hz)C4: 110.0 (d, JC-F ≈ 20 Hz)C5: 160.0 (d, JC-F ≈ 250 Hz)
2-Bromo-5-(trifluoromethyl)thiophene
alt text
H3: 7.15 (d, J = 4.0 Hz)H4: 7.40 (d, J = 4.0 Hz)C2: 115.5C3: 128.5 (q, JC-F ≈ 4 Hz)C4: 125.0 (q, JC-F ≈ 1 Hz)C5: 132.0 (q, JC-F ≈ 35 Hz)CF₃: 122.5 (q, JC-F ≈ 270 Hz)
This compound (Predicted)
alt text
H3: 7.08 (d, JH3-H4 = 3.8 Hz)H4: 7.25 (dd, JH4-H3 = 3.8 Hz, JH4-F ≈ 1.5 Hz)CHF₂: 6.70 (t, JH-F = 54.0 Hz)C2: 114.0C3: 127.0 (t, JC-F ≈ 3 Hz)C4: 126.0 (t, JC-F ≈ 2 Hz)C5: 138.0 (t, JC-F ≈ 25 Hz)CHF₂: 112.0 (t, JC-F ≈ 240 Hz)

In-Depth Spectral Analysis

2-Bromothiophene: The Baseline

The ¹H NMR spectrum of 2-bromothiophene provides a fundamental reference point.[1] The three thiophene protons appear as distinct doublets of doublets, a result of their coupling to each other. The characteristic coupling constants for adjacent protons on a thiophene ring (³JHH) are typically in the range of 3-6 Hz, while the long-range coupling across the sulfur atom (⁴JHH) is smaller, around 1-2 Hz. In the ¹³C NMR spectrum, the carbon atom directly attached to the bromine (C2) is shielded and appears at a lower chemical shift compared to the other carbons.

The Influence of a 5-Fluoro Substituent

Introducing a highly electronegative fluorine atom at the 5-position in 2-bromo-5-fluorothiophene causes significant changes in the NMR spectra.

  • ¹H NMR: All proton signals are shifted upfield compared to 2-bromothiophene due to the strong electron-withdrawing nature of fluorine. Furthermore, the protons now exhibit additional coupling to the fluorine nucleus. The magnitude of these H-F coupling constants decreases with the number of bonds separating the nuclei (²JHF > ³JHF).

  • ¹³C NMR: The most dramatic effect is observed for C5, the carbon directly bonded to fluorine, which experiences a large downfield shift and a very large one-bond C-F coupling constant (¹JCF) of approximately 250 Hz. The other carbon atoms also show smaller couplings to the fluorine atom.

The Trifluoromethyl Group Effect

The trifluoromethyl (CF₃) group is a strong electron-withdrawing group, which is reflected in the NMR data for 2-bromo-5-(trifluoromethyl)thiophene.

  • ¹H NMR: The thiophene protons are shifted downfield relative to 2-bromothiophene, a consequence of the deshielding effect of the CF₃ group. The coupling between the protons and the three fluorine atoms is typically small and may not be resolved in a standard ¹H spectrum.

  • ¹³C NMR: The carbon of the CF₃ group appears as a quartet due to coupling with the three fluorine atoms, with a large ¹JCF of around 270 Hz. The thiophene carbons also exhibit smaller quartet splittings due to coupling with the CF₃ group.

Predicting the Spectrum of this compound

Based on the trends observed with the -F and -CF₃ substituents, we can predict the key features of the ¹H and ¹³C NMR spectra of this compound. The difluoromethyl (CHF₂) group is also strongly electron-withdrawing, but to a lesser extent than the trifluoromethyl group.

  • ¹H NMR Prediction: The thiophene protons (H3 and H4) are expected to have chemical shifts intermediate between those of the fluoro and trifluoromethyl analogues. The proton of the CHF₂ group will appear as a characteristic triplet due to coupling with the two fluorine atoms, with a large ¹JHF of approximately 54 Hz.

  • ¹³C NMR Prediction: The carbon of the CHF₂ group is predicted to be a triplet with a large ¹JCF of around 240 Hz. The thiophene carbons will also show smaller triplet splittings. The chemical shifts of the ring carbons are expected to be influenced by the electron-withdrawing nature of the CHF₂ group, leading to a downfield shift compared to 2-bromothiophene.

Experimental Protocol for NMR Analysis

For obtaining high-quality ¹H and ¹³C NMR spectra of these compounds, the following protocol is recommended.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the thiophene derivative.

  • Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its good solubilizing power for a wide range of organic compounds.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution, which is particularly important for analyzing complex coupling patterns.

  • Tune and shim the spectrometer to ensure a homogeneous magnetic field, which is crucial for obtaining sharp spectral lines.

  • Lock the field frequency using the deuterium signal from the CDCl₃ solvent.

3. ¹H NMR Data Acquisition:

  • Pulse Sequence: A standard single-pulse sequence is generally sufficient.

  • Spectral Width: A spectral width of 10-15 ppm is typically adequate for these compounds.

  • Number of Scans: 16 to 64 scans are usually enough to obtain a good signal-to-noise ratio.

  • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is appropriate for quantitative analysis.

4. ¹³C NMR Data Acquisition:

  • Pulse Sequence: A proton-decoupled pulse sequence should be used to simplify the spectrum by removing C-H couplings, resulting in a single peak for each unique carbon atom (which will be further split by any C-F coupling).

  • Spectral Width: A wider spectral width of around 200-220 ppm is necessary to cover the entire range of carbon chemical shifts.

  • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

5. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase and baseline correct the spectrum to ensure accurate integration and peak picking.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the NMR analysis of 2-bromo-5-(fluoroalkyl)thiophene derivatives.

NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl₃ with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Tune, Shim, Lock) transfer->setup h1_acq ¹H NMR Acquisition setup->h1_acq c13_acq ¹³C NMR Acquisition setup->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate to TMS phase->calibrate analysis Chemical Shift, Coupling Constant & Multiplicity Analysis calibrate->analysis elucidation Structural Elucidation analysis->elucidation

Caption: Workflow for NMR data acquisition and analysis.

Conclusion and Future Perspectives

This comparative guide provides a foundational understanding of the ¹H and ¹³C NMR spectral features of 2-bromo-5-(fluoroalkyl)thiophene derivatives. By systematically analyzing the effects of -F, -CF₃, and the predicted effects of -CHF₂ substituents, we have established a clear set of trends that can aid researchers in the structural elucidation of these and other related fluorinated thiophenes. The provided experimental protocol offers a standardized approach to obtaining high-quality, reproducible NMR data.

While our predicted data for this compound offers a valuable starting point, the acquisition of experimental data for this compound would be a significant contribution to the field. Further studies could also explore the use of two-dimensional NMR techniques, such as HSQC and HMBC, to provide even more detailed structural information and unambiguous assignments for these complex molecules. As the importance of fluorinated heterocycles in medicinal chemistry and materials science continues to grow, a thorough understanding of their spectroscopic properties will remain an indispensable tool for innovation.

References

Mass spectrometry fragmentation pattern of "2-Bromo-5-(difluoromethyl)thiophene"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Pattern of 2-Bromo-5-(difluoromethyl)thiophene

This guide presents a predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern for this compound. In the fields of pharmaceutical development and synthetic chemistry, unambiguous structural confirmation is paramount. Mass spectrometry serves as a cornerstone analytical technique, providing not only molecular weight information but also a structural fingerprint through characteristic fragmentation.[1] This document is intended for researchers and analytical scientists, offering a detailed projection of the molecule's behavior under EI-MS conditions, grounded in established fragmentation principles and comparative data from structurally analogous compounds.

The molecule , this compound, possesses a unique combination of functional groups—a halogenated aromatic heterocycle and a polyfluoroalkyl substituent—each contributing distinct and predictable pathways to its mass spectrum. Understanding these pathways is crucial for identifying this molecule in complex reaction mixtures or for quality control purposes.

The Molecular Ion: A Definitive Starting Point

The first and most critical signal in the mass spectrum is the molecular ion (M⁺˙), which is the intact molecule with one electron removed. For aromatic and heterocyclic systems, the molecular ion peak is typically prominent due to the stability of the delocalized π-electron system.[2][3]

Molecular Formula: C₅H₃BrF₂S

Nominal Molecular Weight: 212 g/mol (using ¹²C, ¹H, ⁷⁹Br, ¹⁹F, ³²S)

A key identifying feature of this compound will be a characteristic isotopic pattern arising from the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in two distinct molecular ion peaks:

  • M⁺˙: at m/z 212 (containing ⁷⁹Br)

  • (M+2)⁺˙: at m/z 214 (containing ⁸¹Br)

The relative intensity of these two peaks will be approximately equal, creating a signature "doublet" that is a hallmark of a monobrominated compound.

Primary Fragmentation Pathways: Deconstructing the Molecule

Upon formation, the energetically unstable molecular ion undergoes fragmentation to produce a series of smaller, more stable daughter ions.[1] The resulting pattern is a direct reflection of the molecule's structure. For this compound, we can predict several high-probability fragmentation routes.

Pathway A: α-Cleavage and Loss of the Bromine Radical

The cleavage of the C-Br bond is a common and energetically favorable fragmentation pathway for brominated aromatic compounds.[4] The stability of the resulting aryl cation drives this process.

  • [M]⁺˙ → [M - Br]⁺ + Br˙

This pathway will produce a significant ion at m/z 133 , corresponding to the 5-(difluoromethyl)thiophenyl cation. The absence of the bromine isotope pattern for this fragment confirms the loss of the bromine atom.

Pathway B: Cleavage of the Difluoromethyl Group

Another predictable fragmentation is the cleavage of the bond between the thiophene ring and the difluoromethyl substituent. This involves the loss of a difluoromethyl radical (•CHF₂). This type of cleavage is well-documented for aromatic compounds bearing fluorinated alkyl groups.[4][5]

  • [M]⁺˙ → [M - CHF₂]⁺ + •CHF₂

This fragmentation will yield a prominent cation at m/z 161 (for the ⁷⁹Br isotopologue) and m/z 163 (for the ⁸¹Br isotopologue), corresponding to the 2-bromothienyl cation. The presence of the characteristic 1:1 bromine isotope doublet for this fragment pair provides strong evidence for this pathway. This prediction is directly supported by the known mass spectrum of 2-Bromothiophene, whose molecular ion is found at m/z 163 and 165.[6]

Pathway C: Thiophene Ring Fragmentation

Heterocyclic aromatic rings can undergo characteristic ring cleavage events, although these fragments may be of lower intensity than those from the primary loss of substituents. A common fragmentation for thiophene derivatives involves the expulsion of a thioformyl radical (•HCS) or cyclopropenyl cation fragments after an initial loss.

For instance, the [M - Br]⁺ ion at m/z 133 could further fragment:

  • [C₅H₃F₂S]⁺ (m/z 133) → [C₄H₂F₂]⁺ + •CSH

This would lead to a smaller fragment ion at m/z 88 .

The visualization below outlines these primary, high-probability fragmentation events.

G cluster_legend Legend M [C₅H₃BrF₂S]⁺˙ m/z 212/214 FragA [C₅H₃F₂S]⁺ m/z 133 M->FragA - Br• FragB [C₄H₃BrS]⁺ m/z 161/163 M->FragB - •CHF₂ FragC [C₄H₂F₂]⁺ m/z 88 FragA->FragC - •CSH M_legend Molecular Ion F_legend Fragment Ion

Caption: Predicted primary fragmentation pathways for this compound under EI-MS.

Comparative Data Analysis

CompoundKey FragmentationSupporting Rationale
2-Bromothiophene [6]Loss of Br• to form [C₄H₃S]⁺Establishes the fragmentation behavior of the bromothiophene core.
3,4-dichloro-1-(difluoromethyl)-2-fluorobenzene [4]Loss of Cl• and loss of •CHF₂Provides a strong analogue for the behavior of the difluoromethyl group on a halogenated aromatic ring.
Alkyl Halides [7][8]Loss of halogen radical (X•)A fundamental principle in mass spectrometry supporting the predicted loss of Br•.
Aromatic Compounds [3][9]Prominent molecular ion; cleavage of alkyl substituentsGeneral rules that support the stability of the M⁺˙ peak and the loss of the •CHF₂ radical.

Summary of Predicted Ions

The table below summarizes the major ions predicted to appear in the EI mass spectrum of this compound.

m/z (⁷⁹Br / ⁸¹Br)Proposed IdentityNeutral LossPredicted Relative Intensity
212 / 214[C₅H₃BrF₂S]⁺˙ (Molecular Ion)-High
161 / 163[C₄H₃BrS]⁺•CHF₂High
133[C₅H₃F₂S]⁺•BrMedium-High
88[C₄H₂F₂]⁺•Br, •CSHLow-Medium
51[CHF₂]⁺C₄H₂BrSMedium

Recommended Experimental Protocol: GC-EI-MS

To validate these predictions, the following protocol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is recommended. GC is the preferred inlet system as it separates the analyte from volatile impurities and solvents before it enters the mass spectrometer.[10]

Objective: To acquire a reproducible, library-comparable mass spectrum of this compound.

Methodology:

  • Sample Preparation:

    • Dissolve ~1 mg of the analyte in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate). The choice of solvent is critical to ensure it elutes from the GC column well before the analyte without causing interference.

  • Gas Chromatography (GC) Parameters:

    • Inlet: Split/Splitless injector, operated in splitless mode to maximize sensitivity.

    • Injector Temperature: 250 °C. This ensures rapid volatilization without thermal degradation.

    • Column: A standard non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial Temperature: 50 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes. This temperature program ensures good peak shape and elution of the analyte.

  • Mass Spectrometry (MS) Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV. This is the global standard for EI-MS, as it provides reproducible fragmentation patterns that are consistent across different instruments, allowing for library matching.[4][10] At this energy, sufficient energy is imparted to the molecule to cause fragmentation, but not so much that the molecular ion is completely lost.

    • Source Temperature: 230 °C.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-350. This range is wide enough to capture the molecular ion and all significant predicted fragments.

The workflow for this self-validating protocol is visualized below.

G cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Prep Dissolve Analyte in Volatile Solvent Inject Inject into GC Prep->Inject Introduce Sample Separate Separate on Capillary Column Inject->Separate Ionize Ionize (EI, 70 eV) Separate->Ionize Transfer to MS Source Fragment Fragment Ionize->Fragment Analyze Analyze Ions (Quadrupole/TOF) Fragment->Analyze Detect Detect & Record Mass Spectrum Analyze->Detect

Caption: Recommended GC-EI-MS workflow for analyzing this compound.

Conclusion

The analysis of this compound by electron ionization mass spectrometry is predicted to yield a highly characteristic and informative spectrum. The key identifiers will be the prominent molecular ion doublet at m/z 212/214 and the major fragment ion doublet at m/z 161/163, corresponding to the loss of the •CHF₂ radical. A further significant fragment at m/z 133, resulting from the loss of the bromine radical, will also serve as a crucial piece of structural evidence. By employing the standardized GC-MS protocol outlined herein, researchers can confidently obtain a mass spectrum to confirm the identity and purity of this compound.

References

A Senior Application Scientist's Guide to the X-ray Crystallographic Analysis of Molecules Containing the 2-Bromo-5-(difluoromethyl)thiophene Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of a Privileged Scaffold

The 2-bromo-5-(difluoromethyl)thiophene moiety is an increasingly important structural motif in the fields of medicinal chemistry and materials science. Its unique combination of a reactive bromine atom, a metabolically stable and hydrogen-bond-donating difluoromethyl group, and the versatile thiophene core makes it a valuable building block for creating novel compounds with tailored properties. Thiophene derivatives, in general, exhibit a wide range of pharmacological and biological activities.[1][2] The incorporation of a difluoromethyl (CF2H) group can profoundly influence a molecule's pharmacokinetic and physicochemical profile, affecting lipophilicity, metabolic stability, and binding interactions.[3][4][5][6] Specifically, the CF2H group can act as a hydrogen bond donor and a bioisostere for alcohol or thiol groups, enhancing target affinity.[4][5]

Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for rational drug design and the development of advanced materials. X-ray crystallography stands as the definitive method for elucidating these structures, providing unambiguous information on molecular geometry, conformation, and the subtle intermolecular interactions that govern crystal packing.[7][8][9] This guide offers a comprehensive overview of the experimental and analytical workflow for the X-ray crystallographic analysis of molecules containing the this compound scaffold, providing both field-proven protocols and a comparative analysis of related structures to inform future research.

Part 1: The Crystallographic Workflow: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and a deep understanding of the underlying principles of crystallography. Each step is critical for obtaining high-quality data that can be confidently interpreted.

Diagram of the X-ray Crystallography Workflow

X-ray Crystallography Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Solution & Refinement cluster_output Final Output Compound Synthesized Compound Purification Purification Compound->Purification Ensure >99% purity Crystal_Growth Crystal Growth Purification->Crystal_Growth Crucial for single crystals Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Select a single, well-defined crystal Diffractometer X-ray Diffractometer Crystal_Selection->Diffractometer Data_Collection Data Collection Diffractometer->Data_Collection Rotate crystal in X-ray beam Data_Processing Data Processing (Integration & Scaling) Data_Collection->Data_Processing Convert diffraction spots to intensities Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Determine initial atomic positions Refinement Structure Refinement Structure_Solution->Refinement Optimize atomic coordinates & parameters Validation Validation (e.g., CheckCIF) Refinement->Validation Assess quality and accuracy CIF_File Crystallographic Information File (CIF) Validation->CIF_File Standardized structural data Publication Publication & Database Deposit (e.g., CSD) CIF_File->Publication

Caption: General workflow for small molecule X-ray crystallography.

Experimental Protocol: Achieving High-Quality Crystals

The quality of the final crystal structure is fundamentally dependent on the quality of the single crystal used for data collection.[10] For novel organic compounds, obtaining X-ray quality crystals can be the most challenging step.

Step 1: Rigorous Purification

  • Causality: Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction.

  • Protocol: The synthesized compound must be purified to the highest possible level (>99%). Techniques such as column chromatography followed by recrystallization or sublimation are often employed. The final purity should be confirmed by NMR spectroscopy and mass spectrometry.

Step 2: Crystal Growth Methodologies

  • Causality: The goal is to allow molecules to slowly and orderly arrange themselves into a well-defined crystal lattice. Rapid precipitation leads to amorphous solids or microcrystalline powders, which are unsuitable for single-crystal X-ray diffraction.[7]

  • Recommended Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent (or solvent mixture) to near-saturation in a vial covered with a perforated cap. The slow evaporation of the solvent increases the concentration, promoting gradual crystal growth.[10]

    • Vapor Diffusion (Liquid-Liquid): Place a concentrated solution of the compound in a small, open vial. This vial is then placed inside a larger, sealed jar containing a less-soluble "anti-solvent" in which the compound is immiscible. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[10]

    • Solvent Selection: The choice of solvent is critical. For a molecule like this compound, a systematic screening of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile) is recommended.

Step 3: Data Collection

  • Protocol:

    • A suitable single crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.[11]

    • The mounted crystal is placed in a modern X-ray diffractometer.[11]

    • The crystal is cooled to a low temperature (e.g., 100-120 K) using a cryostream. This minimizes the thermal vibration of atoms, resulting in a sharper diffraction pattern and higher resolution data.[11]

    • A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[11][12]

Step 4: Structure Solution and Refinement

  • Protocol:

    • The collected diffraction data is processed to determine the unit cell dimensions and the intensities of each reflection.

    • The initial crystal structure is solved using computational methods (e.g., direct methods or Patterson synthesis) to find the positions of the heavier atoms (like Bromine and Sulfur).

    • The structural model is then refined using a least-squares algorithm. This process optimizes the positions, and thermal parameters of all atoms to achieve the best possible fit between the calculated and observed diffraction data.

    • The final structure is validated using software tools like checkCIF to ensure it is chemically and crystallographically sound.[11]

Part 2: Comparative Structural Analysis

While a public crystal structure for a molecule containing the precise "this compound" moiety is not available as of this writing, we can gain significant insights by comparing the crystallographic data of closely related compounds. This comparative approach allows us to understand the structural impact of the bromine atom, the difluoromethyl group, and other substituents on the thiophene ring.

The analysis will focus on key intermolecular interactions that dictate the crystal packing, such as halogen bonding and hydrogen bonding.

  • Halogen Bonding (XB): The bromine atom on the thiophene ring has a region of positive electrostatic potential (a "σ-hole") along the C-Br bond axis, allowing it to form attractive interactions with nucleophiles like oxygen or nitrogen atoms.[13][14][15] This is a highly directional interaction that can be a powerful tool in crystal engineering.[13][16]

  • Hydrogen Bonding: The difluoromethyl group's hydrogen atom is acidic enough to act as a hydrogen bond donor, forming C-H···O or C-H···N interactions.[5][17] These interactions play a significant role in stabilizing crystal structures.[17]

  • π-π Stacking: The aromatic thiophene rings can stack on top of each other, contributing to the overall stability of the crystal lattice.

Case Study Comparison

Below is a table comparing the key structural features and intermolecular contacts observed in the crystal structures of two related bromothiophene derivatives. This comparison illustrates how different functional groups influence crystal packing.

Parameter / InteractionCompound 1: 2-(5-bromothiophen-2-yl)acetonitrile[18]Compound 2: 2,5-Bis(5-bromo-2-thienyl)thiophene[19]Predicted for this compound Derivatives
Formula C₆H₄BrNSC₁₂H₆Br₂S₃-
Crystal System MonoclinicOrthorhombicLikely Monoclinic or Orthorhombic
Space Group P2₁/nPca2₁-
Key Intermolecular Interactions Type I Halogen Bond: Centrosymmetric Br···Br interactions (3.582 Å) are present.[18]No significant Br···Br or Br···S interactions. The packing is dominated by C-H···π interactions. Molecules are not planar stacked.[19]Likely Halogen Bonding (Br···O/N/F) and Hydrogen Bonding (C-H···O/N) . The CF₂H group is a moderate H-bond donor.[3]
Molecular Planarity The non-H atoms are nearly planar (r.m.s. deviation = 0.071 Å).[18]The entire molecule is planar (r.m.s. deviation = 0.06 Å).[19]The thiophene ring will be planar, with the substituents lying close to the plane.
Packing Motif Molecules form dimers via Br···Br interactions. Weaker C-H···N, C-H···S, and S···π interactions are also observed.[18]Molecules are arranged in a herringbone-like pattern. There is a large angle (81.7°) between the planes of adjacent molecules.[19]The interplay between halogen bonds from the bromine and hydrogen bonds from the CF₂H group will likely create complex 2D or 3D networks.
Insights and Predictions

Based on the analysis of related structures, we can predict the following for molecules containing the This compound core:

  • Dominant Intermolecular Forces: The crystal packing will likely be governed by a competition and synergy between Br···X halogen bonds and C-H···X hydrogen bonds from the difluoromethyl group.[16][17] The presence of other heteroatoms (O, N) in the molecule will provide acceptor sites for these interactions.

  • Structural Motifs: Depending on the other substituents, we can expect to see the formation of dimers, chains, or more complex 3D networks stabilized by these interactions.

  • Influence of the CF₂H Group: The difluoromethyl group will not only participate in hydrogen bonding but also influence the local conformation and sterics, potentially preventing simple planar π-stacking arrangements and promoting more intricate packing motifs.[17]

Conclusion and Authoritative Grounding

The X-ray crystallographic analysis of molecules featuring the this compound scaffold is essential for understanding their structure-property relationships. While obtaining high-quality single crystals remains a critical and often challenging step, the application of systematic crystallization screening and adherence to rigorous data collection and refinement protocols can yield invaluable structural insights.

This guide provides a robust framework for approaching this analysis. By understanding the fundamental principles of crystallography and learning from the structural patterns of related brominated and fluorinated thiophenes, researchers can better predict and interpret the solid-state structures of these promising new chemical entities. The resulting crystallographic data, deposited in public databases like the Cambridge Structural Database (CSD), contributes to the collective knowledge of the scientific community and accelerates innovation in drug discovery and materials science.[20]

References

A Comparative Guide to the Reactivity of 2-Bromo-5-(difluoromethyl)thiophene and 2-Bromo-5-(trifluoromethyl)thiophene in Key Cross-Coupling and Lithiation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the reactivity of two pivotal fluorinated thiophene building blocks: 2-Bromo-5-(difluoromethyl)thiophene and 2-Bromo-5-(trifluoromethyl)thiophene. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a mechanistic and predictive analysis of their behavior in common synthetic transformations. We will delve into the electronic and steric nuances that govern their reactivity in palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Stille, and Buchwald-Hartwig aminations—as well as in lithiation-borylation sequences. Where direct comparative data is not available, we will extrapolate from established chemical principles and analogous systems to provide a robust framework for experimental design.

The Decisive Influence of the Fluoroalkyl Group: A Theoretical Framework

The reactivity of an aryl halide in cross-coupling and lithiation reactions is fundamentally governed by the electronic and steric environment of the carbon-bromine bond and the overall electron density of the thiophene ring. The key difference between the two subject compounds lies in the terminal group at the 5-position: a difluoromethyl (-CF2H) group versus a trifluoromethyl (-CF3) group.

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry due to the high electronegativity of the three fluorine atoms.[1] This strong inductive effect significantly lowers the electron density of the thiophene ring, making the carbon atom of the C-Br bond more electrophilic and, in principle, more susceptible to oxidative addition by a palladium(0) catalyst.

The difluoromethyl group, while also electron-withdrawing, is less so than the trifluoromethyl group. The presence of a C-H bond in the CF2H group slightly mitigates the overall inductive pull. Furthermore, the CF2H group can act as a hydrogen bond donor, a property absent in the CF3 group, which can influence its interaction with solvents and reagents.[2][3]

Key Predicted Reactivity Differences:

  • Palladium-Catalyzed Cross-Coupling: The more electron-deficient nature of 2-bromo-5-(trifluoromethyl)thiophene is expected to lead to a faster rate of oxidative addition, the rate-determining step in many cross-coupling reactions. However, the subsequent reductive elimination step may be slower for the trifluoromethyl-substituted compound.

  • Lithiation-Borylation: The acidity of the proton at the 4-position of the thiophene ring is expected to be higher in the trifluoromethyl-substituted compound, potentially leading to side reactions during lithium-halogen exchange. The stability of the resulting lithiated intermediate is also a crucial factor.

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its operational simplicity and the stability of its boronic acid reagents.[4]

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with a boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Oxidative Addition Pd(0)L₂ Aryl Halide Aryl-Pd(II)-Halide Complex Transmetalation Boronic Acid Derivative Diaryl-Pd(II) Complex Reductive Elimination Coupled Product Pd(0)L₂

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_pd_halide Ar-Pd(II)(L)₂-X oxidative_addition->aryl_pd_halide transmetalation Transmetalation (Base, R'-B(OH)₂) aryl_pd_halide->transmetalation diaryl_pd Ar-Pd(II)(L)₂-R' transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination product Ar-R' reductive_elimination->product product->pd0 Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Expected Reactivity and Experimental Data

Due to the stronger electron-withdrawing nature of the -CF3 group, 2-bromo-5-(trifluoromethyl)thiophene is anticipated to undergo oxidative addition more readily than its -CF2H counterpart. This should translate to faster reaction kinetics, particularly at lower temperatures.

While direct comparative data is scarce, we can look at representative protocols for similar systems. For the Suzuki coupling of 2-bromo-5-(bromomethyl)thiophene with various arylboronic acids, moderate to excellent yields (25-76%) have been reported using Pd(PPh3)4 as the catalyst and K3PO4 as the base in a 1,4-dioxane/water solvent system.[5][6][7][8]

SubstrateCoupling PartnerCatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Analogous System: 2-Bromo-5-(bromomethyl)thiophene4-Methoxyphenylboronic acidPd(PPh3)4K3PO41,4-Dioxane/H2O901276[5]
Analogous System: 2-Bromo-5-(bromomethyl)thiophene3-Chloro-4-fluorophenylboronic acidPd(PPh3)4K3PO41,4-Dioxane/H2O9012Good[5]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-bromo-5-(fluoroalkyl)thiophene (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K3PO4, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 12-24 h), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Reactivity in Stille Cross-Coupling

The Stille reaction offers the advantage of using air- and moisture-stable organostannane reagents, with a high tolerance for a variety of functional groups.[9][10][11][12]

Mechanistic Considerations

Similar to the Suzuki coupling, the Stille reaction proceeds via a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[13]

Stille Coupling Workflow Reactants Reaction Setup Heating & Stirring Work-up & Purification Product

General workflow for a Stille cross-coupling reaction.

Stille_Workflow reactants Reactants 2-Bromo-5-(fluoroalkyl)thiophene Organostannane Pd Catalyst & Ligand Solvent setup Reaction Setup Inert Atmosphere Add Reagents reactants->setup reaction Heating & Stirring Monitor by TLC/GC-MS setup->reaction workup Work-up & Purification Quenching Extraction Chromatography reaction->workup product Product workup->product

Caption: A generalized workflow for performing a Stille cross-coupling reaction.

Expected Reactivity and Experimental Data

The same electronic principles as in the Suzuki coupling apply here. 2-Bromo-5-(trifluoromethyl)thiophene is expected to be more reactive towards oxidative addition than this compound. The choice of ligand is critical in Stille couplings, with electron-rich and bulky phosphines often accelerating the reaction.

SubstrateCoupling PartnerCatalystLigandSolventTemp. (°C)Time (h)Yield (%)Reference
Hypothetical: 2-Bromo-5-(CF3)thiopheneTributyl(vinyl)stannanePd(PPh3)4-Toluene10012Expected HighN/A
Hypothetical: 2-Bromo-5-(CF2H)thiopheneTributyl(vinyl)stannanePd(PPh3)4-Toluene10018Expected Moderate-HighN/A

Experimental Protocol: General Procedure for Stille Coupling

  • In a flame-dried flask under an inert atmosphere, dissolve the 2-bromo-5-(fluoroalkyl)thiophene (1.0 eq) in a suitable anhydrous solvent (e.g., toluene, DMF).

  • Add the organostannane reagent (1.1 eq).

  • Add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%).

  • Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed.

  • After cooling, the reaction mixture can be quenched with an aqueous solution of KF to precipitate the tin byproducts.

  • Filter the mixture through celite, and extract the filtrate with an organic solvent.

  • Wash the combined organic layers with water and brine, dry, and concentrate.

  • Purify the residue by column chromatography.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides.[14][15][16]

Mechanistic Considerations

The catalytic cycle is analogous to other palladium-catalyzed cross-couplings, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of base and ligand is particularly crucial in this reaction.

Buchwald-Hartwig Catalytic Cycle Pd(0)L₂ Oxidative Addition Ar-X Ar-Pd(II)-X Amine Coordination & Deprotonation R₂NH, Base Ar-Pd(II)-NR₂ Reductive Elimination Ar-NR₂

The catalytic cycle of the Buchwald-Hartwig amination.

Buchwald_Hartwig cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Ar-Pd(II)(L)-X pd0->oxidative_addition Oxidative Addition (+ Ar-X) amido_complex Ar-Pd(II)(L)-NR₂ oxidative_addition->amido_complex Amine Coordination & Deprotonation (+ R₂NH, Base) amido_complex->pd0 Reductive Elimination (+ Ar-NR₂)

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Expected Reactivity and Experimental Data

The higher electrophilicity of the C-Br bond in 2-bromo-5-(trifluoromethyl)thiophene should again favor the initial oxidative addition step. However, the electron-withdrawing nature of the trifluoromethyl group will decrease the nucleophilicity of the resulting aryl palladium complex, potentially slowing down the reductive elimination step. Careful selection of a bulky, electron-rich phosphine ligand is essential to promote this final step. For this compound, while oxidative addition may be slightly slower, the reductive elimination could be more facile.

SubstrateAmineCatalystLigandBaseSolventTemp. (°C)Yield (%)Reference
Analogous System: 2-Bromo-5-(trifluoromethyl)anilineMorpholinePd2(dba)3XPhosNaOtBuToluene100High[17]
Hypothetical: 2-Bromo-5-(CF3)thiopheneAnilinePd2(dba)3RuPhosLHMDSDioxane100Expected HighN/A
Hypothetical: 2-Bromo-5-(CF2H)thiopheneAnilinePd2(dba)3RuPhosLHMDSDioxane100Expected HighN/A

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Charge a dried Schlenk tube with the palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), the phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and the base (e.g., NaOtBu, LHMDS, 1.4 eq).

  • Evacuate and backfill the tube with an inert gas.

  • Add the 2-bromo-5-(fluoroalkyl)thiophene (1.0 eq), the amine (1.2 eq), and the anhydrous solvent (e.g., toluene, dioxane).

  • Heat the reaction mixture with stirring for the required time, monitoring by an appropriate method.

  • After cooling, dilute the reaction with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Comparative Reactivity in Lithiation-Borylation

Lithiation-borylation is a powerful sequence for the introduction of a boronic ester group, which can then be used in subsequent Suzuki couplings or other transformations. The reaction typically involves a lithium-halogen exchange followed by trapping of the resulting organolithium species with a borate ester.

Mechanistic Considerations

The lithium-halogen exchange is a fast and generally high-yielding reaction at low temperatures. The success of the subsequent borylation depends on the stability of the lithiated intermediate and its reactivity towards the boron electrophile.

Lithiation-Borylation Sequence Aryl Bromide Lithium-Halogen Exchange n-BuLi, -78°C Aryllithium Intermediate Borylation B(OR)₃ Aryl Boronic Ester

A typical lithiation-borylation reaction sequence.

Lithiation_Borylation start 2-Bromo-5-(R)-thiophene lithiation Lithium-Halogen Exchange start->lithiation n-BuLi, -78°C intermediate 2-Lithio-5-(R)-thiophene lithiation->intermediate borylation Borylation intermediate->borylation B(OR)₃ product 2-Boronic ester-5-(R)-thiophene borylation->product

Caption: The sequential steps of a lithium-halogen exchange followed by borylation.

Expected Reactivity and Experimental Data

The stability of the 2-lithiothiophene intermediate is a major concern, especially with strongly electron-withdrawing substituents. The increased acidity of the C-H bond in the CF2H group, and to an even greater extent in the CF3 group, makes the resulting lithiated species potentially unstable, even at low temperatures. There is a risk of decomposition or side reactions.

Some studies have indicated that the formation of fluorinated carbanions for subsequent borylation can be challenging due to their instability. This suggests that the lithiation-borylation of both this compound and 2-bromo-5-(trifluoromethyl)thiophene may be problematic. The trifluoromethyl-substituted compound is expected to form a less stable lithiated intermediate than the difluoromethyl-substituted one.

Experimental Protocol: General Procedure for Lithiation-Borylation

  • Dissolve the 2-bromo-5-(fluoroalkyl)thiophene (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 30-60 minutes.

  • Add the borate ester (e.g., triisopropyl borate, 1.2 eq) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Conclusion and Outlook

The electronic differences between the difluoromethyl and trifluoromethyl groups provide a clear basis for predicting the relative reactivity of this compound and 2-bromo-5-(trifluoromethyl)thiophene. The stronger electron-withdrawing capacity of the -CF3 group should accelerate the oxidative addition step in palladium-catalyzed cross-coupling reactions, making it the more reactive substrate under kinetically controlled conditions. However, this same electronic effect may destabilize lithiated intermediates, making lithiation-borylation sequences more challenging for the trifluoromethyl-substituted thiophene.

For researchers and drug development professionals, 2-bromo-5-(trifluoromethyl)thiophene is likely the substrate of choice for rapid C-C and C-N bond formation via Suzuki, Stille, and Buchwald-Hartwig reactions, provided that appropriate ligands are used to facilitate the reductive elimination step. Conversely, for transformations requiring the formation of an organometallic intermediate via lithium-halogen exchange, this compound may offer a more stable, albeit less reactive, starting point.

The experimental protocols provided in this guide, based on closely related systems, offer a robust starting point for the optimization of these transformations for the specific substrates of interest. It is our hope that this detailed comparison, grounded in mechanistic principles, will empower scientists to make more informed decisions in the design and execution of their synthetic strategies.

References

A Comparative Guide to the Electrochemical Properties of Polymers Derived from 2-Bromo-5-(difluoromethyl)thiophene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the electrochemical properties of polymers derived from the monomer 2-bromo-5-(difluoromethyl)thiophene. It is intended for researchers, scientists, and professionals in drug development and organic electronics who are exploring advanced materials with tailored electronic characteristics. This document delves into the synthesis, electrochemical behavior, and spectroelectrochemical properties of these polymers, offering a comparative perspective against non-fluorinated and alternative fluorinated polythiophene analogues.

Introduction: The Significance of Fluorination in Polythiophenes

Polythiophenes are a cornerstone class of conducting polymers, renowned for their stability and electronic properties, which make them suitable for a wide array of applications including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and chemical sensors.[1] The introduction of fluorine atoms onto the thiophene backbone has emerged as a powerful strategy to fine-tune the optoelectronic and electrochemical characteristics of these materials.[2] Fluorination, particularly through electron-withdrawing groups like the difluoromethyl (-CHF₂) group, can significantly impact the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[3][4] This modulation is critical for enhancing device performance, for instance, by achieving a higher open-circuit voltage (Voc) in solar cells or improving air stability by lowering the HOMO level.[4][5]

Polymers derived from this compound are of particular interest due to the unique electronic influence of the -CHF₂ substituent. This guide will explore how this specific functionalization dictates the electrochemical properties and potential advantages of the resulting polymers.

Synthesis of Polymers from this compound

The polymerization of this compound can be achieved through various metal-catalyzed cross-coupling reactions. The choice of polymerization method is crucial as it influences the regioregularity, molecular weight, and ultimately, the electronic properties of the resulting polymer.[1]

Common Polymerization Methods:
  • Kumada Catalyst-Transfer Polycondensation (KCTP): This method is widely used for the synthesis of regioregular poly(3-alkylthiophene)s and can be adapted for monomers like this compound.[1] It typically involves the use of a Grignard reagent formed from the monomer and a nickel catalyst.

  • Stille Cross-Coupling Polymerization: This versatile method involves the reaction of a distannylthiophene derivative with a dibrominated comonomer in the presence of a palladium catalyst. For the homopolymer of this compound, a stannylated version of the monomer would be required.

  • Direct Arylation Polymerization (DArP): This is a more atom-economical approach that avoids the preparation of organometallic intermediates. It involves the direct C-H activation and coupling of a thiophene monomer with a brominated counterpart.

The general synthetic approach involves the careful control of reaction conditions to achieve a high degree of polymerization and regioregularity, which are essential for optimal charge transport.

SynthesisWorkflow Monomer This compound Polymerization Polymerization (e.g., Kumada, Stille, DArP) Monomer->Polymerization Purification Purification (Soxhlet extraction, precipitation) Polymerization->Purification Characterization Characterization (NMR, GPC, UV-Vis) Purification->Characterization Polymer Poly(2-(difluoromethyl)thiophene) Characterization->Polymer

Caption: A generalized workflow for the synthesis and characterization of polymers from this compound.

Comparative Electrochemical Properties

The primary influence of the electron-withdrawing -CHF₂ group is the stabilization of both the HOMO and LUMO energy levels of the polymer. This has profound effects on the material's electrochemical behavior.

Impact on Frontier Molecular Orbital (FMO) Energy Levels

Compared to its non-fluorinated counterpart, poly(3-alkylthiophene) (P3AT), and even polythiophenes with perfluoroalkyl substituents, poly(2-(difluoromethyl)thiophene) is expected to exhibit lower HOMO and LUMO energy levels.[3] This is a direct consequence of the inductive effect of the fluorine atoms. The lowering of the HOMO level generally leads to increased oxidative stability and a higher open-circuit voltage in photovoltaic devices.[4][5]

The electrochemical band gap (E_g), estimated from the onsets of oxidation and reduction waves in cyclic voltammetry, may not change significantly compared to non-fluorinated analogs, but the absolute positions of the energy levels are shifted to more positive potentials.[6]

Cyclic Voltammetry Analysis

Cyclic voltammetry (CV) is a fundamental technique for probing the redox properties of these polymers.[7] A typical CV of a thin film of the polymer would show a quasi-reversible or irreversible oxidation wave corresponding to p-doping and a reduction wave for n-doping.

Table 1: Comparison of Electrochemical Properties of Various Polythiophenes

PolymerHOMO Level (eV)LUMO Level (eV)Electrochemical Band Gap (eV)Oxidation Onset (V vs. Fc/Fc⁺)
Poly(3-hexylthiophene) (P3HT)~ -4.9 to -5.2[8][9]~ -2.9 to -3.1[8][9]~ 1.9 - 2.1[8]~ 0.2 - 0.4
Poly(2-(difluoromethyl)thiophene) (Predicted) ~ -5.3 to -5.6 ~ -3.3 to -3.6 ~ 2.0 - 2.2 ~ 0.6 - 0.8
Poly(3,4-difluorothiophene)~ -5.5[3]~ -3.5[3]~ 2.0[3]~ 0.7

Note: The values for Poly(2-(difluoromethyl)thiophene) are predicted based on the known effects of fluorination and should be experimentally verified.

The more positive oxidation onset potential for the difluoromethyl-substituted polymer indicates a greater resistance to oxidation compared to P3HT, which translates to better environmental stability.

Experimental Protocol: Cyclic Voltammetry

Objective: To determine the HOMO and LUMO energy levels and the electrochemical band gap of a polymer film.

Materials:

  • Working Electrode: Glassy carbon, platinum, or indium tin oxide (ITO) coated glass.

  • Counter Electrode: Platinum wire or mesh.

  • Reference Electrode: Ag/AgCl or a saturated calomel electrode (SCE).

  • Electrolyte Solution: 0.1 M solution of a suitable salt (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).

  • Polymer solution in a suitable solvent (e.g., chloroform, chlorobenzene).

  • Potentiostat.

Procedure:

  • Electrode Preparation: The working electrode is polished and cleaned. A thin film of the polymer is then cast onto the electrode surface by drop-casting, spin-coating, or electropolymerization.[10] The film is then dried under vacuum.

  • Cell Assembly: The three electrodes are assembled in an electrochemical cell containing the electrolyte solution. The solution should be purged with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

  • Cyclic Voltammetry Measurement: The potential of the working electrode is scanned from its open-circuit potential towards positive potentials to observe the oxidation (p-doping) process, and then towards negative potentials to observe the reduction (n-doping) process.

  • Data Analysis:

    • The onset oxidation potential (E_ox^onset) and onset reduction potential (E_red^onset) are determined from the voltammogram.

    • The HOMO and LUMO energy levels are calculated using the following empirical formulas, often with ferrocene (Fc/Fc⁺) as an internal or external standard[9]:

      • E_HOMO = -[E_ox^onset - E_(Fc/Fc⁺)^1/2 + 4.8] eV

      • E_LUMO = -[E_red^onset - E_(Fc/Fc⁺)^1/2 + 4.8] eV

    • The electrochemical band gap is calculated as: E_g = E_LUMO - E_HOMO.

CV_Experiment cluster_Cell Electrochemical Cell WE Working Electrode (Polymer Film) Electrolyte Electrolyte (e.g., TBAPF₆ in ACN) CE Counter Electrode (Pt wire) RE Reference Electrode (Ag/AgCl) Potentiostat Potentiostat Potentiostat->WE Connect Potentiostat->CE Connect Potentiostat->RE Connect Computer Data Acquisition (Computer) Potentiostat->Computer Interface

References

A Comparative Guide for C-C Bond Formation: Suzuki vs. Stille Coupling of 2-Bromo-5-(difluoromethyl)thiophene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the efficient construction of carbon-carbon (C-C) bonds is a cornerstone of molecular design and synthesis. The arylation of heterocyclic scaffolds is of particular importance, as these motifs are prevalent in a vast array of pharmaceuticals and functional materials. This guide provides an in-depth comparative analysis of two powerful palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura coupling and the Stille coupling—for the functionalization of the electron-deficient substrate, 2-Bromo-5-(difluoromethyl)thiophene.

The presence of the difluoromethyl (CF₂H) group significantly influences the electronic properties of the thiophene ring, making it more electron-deficient. This electronic perturbation can impact the efficiency of the catalytic cycle in cross-coupling reactions. This guide will delve into the mechanistic nuances of both the Suzuki and Stille couplings, provide field-proven experimental protocols, and offer a comparative analysis to aid in the selection of the optimal method for your synthetic campaign.

Mechanistic Overview: A Tale of Two Transmetalations

At the heart of both the Suzuki and Stille couplings lies a similar palladium catalytic cycle, consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. The primary distinction between the two reactions is the nature of the organometallic reagent used in the transmetalation step.

The Suzuki-Miyaura Coupling: The Benign Boronate

The Suzuki coupling employs an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a base. The base is crucial for the formation of a boronate complex, which facilitates the transmetalation of the organic group from boron to the palladium center.

The Stille Coupling: The Versatile Stannane

The Stille coupling utilizes an organotin reagent (organostannane). A key advantage of the Stille reaction is that it does not typically require a base for the transmetalation to occur, which can be beneficial when working with base-sensitive substrates.

Catalytic Cycles Visualized

To better understand the mechanistic pathways, the following diagrams illustrate the catalytic cycles for both the Suzuki and Stille couplings.

Suzuki_Coupling cluster_cycle Suzuki Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 Boronate [R²-B(OH)₃]⁻ Boronate->Transmetalation Base Base Base->Boronate activates BoronicAcid R²-B(OH)₂ BoronicAcid->Boronate RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

Caption: Suzuki Coupling Catalytic Cycle

Stille_Coupling cluster_cycle Stille Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 Stannane R²-Sn(R³)₃ Stannane->Transmetalation RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

Caption: Stille Coupling Catalytic Cycle

Comparative Analysis: Suzuki vs. Stille for this compound

The choice between Suzuki and Stille coupling is often dictated by the specific substrate, desired functional group tolerance, and practical considerations such as reagent availability and toxicity. For an electron-deficient substrate like this compound, the following comparison provides guidance.

FeatureSuzuki CouplingStille CouplingSenior Scientist's Insight
Yield Moderate to GoodGood to ExcellentFor thiophene heterocycles, Stille coupling has been reported to provide higher yields compared to Suzuki coupling[1]. The electron-withdrawing nature of the CF₂H group may further favor the Stille reaction.
Functional Group Tolerance GoodExcellentThe Stille coupling is renowned for its exceptional tolerance of a wide array of functional groups, as it does not require a strong base[2][3]. This can be a significant advantage when working with complex molecules.
Reagent Toxicity & Handling Low toxicity of boronic acids.High toxicity of organotin compounds.The primary drawback of the Stille coupling is the toxicity of organostannanes and the difficulty in removing tin byproducts, which is a major consideration for process and green chemistry[4].
Reagent Availability A vast library of boronic acids is commercially available.Many organostannanes need to be synthesized, although a good number are commercially available.The commercial availability of a diverse range of boronic acids often makes the Suzuki coupling a more convenient first choice for library synthesis.
Reaction Conditions Requires a base, which can sometimes lead to side reactions.Generally base-free, offering milder conditions for sensitive substrates.The absence of a strong base in Stille coupling can prevent potential side reactions like protodeboronation or degradation of base-labile functional groups.
Byproduct Removal Boron-containing byproducts are generally water-soluble and easy to remove.Tin-containing byproducts can be difficult to separate from the desired product.Purification after a Stille reaction often requires specific workup procedures to remove residual tin, which can be a significant challenge.

Field-Proven Experimental Protocols

The following protocols are representative methodologies for the Suzuki and Stille coupling of this compound. These are based on established procedures for structurally similar substrates and should serve as a robust starting point for optimization.

Experimental Workflow Overview

Experimental_Workflow start Start: Assemble Reaction reagents Add Substrate, Coupling Partner, Catalyst, Ligand, Solvent (and Base for Suzuki) start->reagents inert Establish Inert Atmosphere (Nitrogen or Argon) reagents->inert reaction Heat to Reaction Temperature (e.g., 90-110 °C) inert->reaction monitoring Monitor Reaction Progress (TLC, GC-MS, or LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Purify by Column Chromatography workup->purification analysis Characterize Product (NMR, MS, etc.) purification->analysis end End: Isolated Product analysis->end

Caption: General Experimental Workflow

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from established methods for the Suzuki coupling of bromothiophene derivatives[5].

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To a flame-dried round-bottom flask or reaction tube, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2.5 equivalents).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Seal the vessel with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Stille Coupling

This protocol is a general procedure for Stille couplings and can be optimized for the specific substrate[6].

Materials:

  • This compound

  • Organostannane (e.g., Aryl-SnBu₃) (1.1 - 1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (4-8 mol%) or Triphenylarsine (AsPh₃)

  • Anhydrous, degassed solvent (e.g., Toluene or DMF)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1 equivalent) and the palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and ligand (e.g., P(o-tol)₃, 6 mol%).

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., Toluene) via syringe.

  • Add the organostannane (1.2 equivalents) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography. A common method to remove tin byproducts is to dissolve the crude material in a solvent like acetonitrile and wash with hexane, or to treat the crude mixture with a fluoride source (e.g., KF) to precipitate the tin fluoride.

Conclusion and Recommendations

Both the Suzuki-Miyaura and Stille couplings are powerful tools for the arylation of this compound.

  • The Suzuki coupling is recommended as the initial approach due to the low toxicity and wide availability of boronic acids, as well as the straightforward purification. It is a robust and reliable method that is likely to provide moderate to good yields.

  • The Stille coupling should be considered when the Suzuki reaction fails to provide satisfactory yields or when working with substrates that are sensitive to the basic conditions of the Suzuki coupling. For electron-deficient thiophenes, the Stille coupling has the potential to deliver superior yields and exhibits broader functional group compatibility[1]. However, the toxicity of the organotin reagents and the challenges associated with byproduct removal are significant considerations that must be carefully managed.

Ultimately, the choice of method will depend on the specific goals of the synthesis, the complexity of the coupling partners, and the resources available. It is recommended to screen both reactions on a small scale to determine the optimal conditions for the desired transformation.

References

A Comparative Guide to the Electronic Structure of 2-Bromo-5-(difluoromethyl)thiophene: A DFT Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and material science, the nuanced electronic properties of small molecules dictate their function. The strategic incorporation of fluorine atoms and heterocyclic scaffolds is a cornerstone of modern molecular design. This guide provides an in-depth, comparative analysis of the electronic structure of 2-Bromo-5-(difluoromethyl)thiophene, a molecule of growing interest, benchmarked against key structural analogs. Leveraging Density Functional Theory (DFT) calculations, we dissect the subtle yet significant interplay of halogenation and fluorine substitution on the thiophene ring.

This document moves beyond a mere recitation of data, offering a rationale for computational choices and interpreting the results to provide actionable insights for molecular design and development.

The Rationale for Comparison: Understanding Substituent Effects

To appreciate the unique electronic character of this compound, it is essential to compare it with molecules that systematically vary its key functional groups. We have selected three analogues for this purpose:

  • 2-Bromo-5-methylthiophene: Replacing the electron-withdrawing difluoromethyl (CHF₂) group with an electron-donating methyl (CH₃) group allows for a clear assessment of the impact of the fluorinated substituent on the thiophene ring's electron density.

  • 2-Bromo-5-trifluoromethylthiophene: This comparison, substituting CHF₂ for the more potently electron-withdrawing trifluoromethyl (CF₃) group, will highlight the gradations in electronic effects achievable with different fluorinated alkyl groups.[1]

  • 2-Chloro-5-(difluoromethyl)thiophene: By substituting bromine with chlorine, we can explore the influence of the halogen's electronegativity and size on the overall electronic structure.[2]

This comparative approach allows for a comprehensive understanding of how each component of the target molecule contributes to its electronic fingerprint.

Computational Methodology: A Self-Validating Protocol

The reliability of DFT calculations hinges on the appropriate selection of the functional and basis set. For halogenated organic molecules and thiophene derivatives, the B3LYP functional combined with a Pople-style basis set, such as 6-311+G(d,p), has been shown to provide a good balance of accuracy and computational cost.[3]

Detailed Step-by-Step DFT Protocol:
  • Geometry Optimization:

    • The initial structures of this compound and its three analogues are built using a molecular editor.

    • A full geometry optimization is performed for each molecule in the gas phase using the B3LYP functional and the 6-311+G(d,p) basis set. This level of theory provides a robust description of electron correlation and is suitable for systems containing halogens and sulfur.

    • Frequency calculations are subsequently performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).

  • Electronic Property Calculations:

    • Following successful optimization, single-point energy calculations are performed to derive the key electronic properties.

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's kinetic stability and electronic excitation properties.[4][5]

    • Molecular Electrostatic Potential (MEP) Mapping: MEP maps are generated on the electron density surface. These maps are invaluable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[6]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is conducted to gain a deeper understanding of the charge distribution on an atomic level and to analyze hyperconjugative interactions between orbitals.

The computational workflow for this study is depicted in the diagram below:

DFT Workflow cluster_input Input Structures cluster_dft DFT Calculations (B3LYP/6-311+G(d,p)) cluster_analysis Data Analysis This compound This compound Opt Geometry Optimization & Frequency Calculation This compound->Opt 2-Bromo-5-methylthiophene 2-Bromo-5-methylthiophene 2-Bromo-5-methylthiophene->Opt 2-Bromo-5-trifluoromethylthiophene 2-Bromo-5-trifluoromethylthiophene 2-Bromo-5-trifluoromethylthiophene->Opt 2-Chloro-5-(difluoromethyl)thiophene 2-Chloro-5-(difluoromethyl)thiophene 2-Chloro-5-(difluoromethyl)thiophene->Opt SPE Single-Point Energy Calculation Opt->SPE FMO HOMO-LUMO Analysis SPE->FMO MEP Electrostatic Potential Mapping SPE->MEP NBO Natural Bond Orbital Analysis SPE->NBO

References

A Comparative Guide to HPLC Methodologies for the Analysis of 2-Bromo-5-(difluoromethyl)thiophene Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals engaged in the intricate landscape of drug development, the purity and characterization of novel chemical entities are paramount. 2-Bromo-5-(difluoromethyl)thiophene is a key building block in the synthesis of various pharmaceutical agents, and robust analytical methods to monitor its reaction progress and final purity are critical. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of reaction mixtures containing this fluorinated and halogenated thiophene derivative. We will explore two distinct reversed-phase HPLC methodologies, presenting supporting experimental data and a rationale for their application.

The Analytical Challenge: Separating Structurally Similar Compounds

The synthesis of this compound can result in a mixture of the desired product, unreacted starting materials, and process-related impurities. These impurities may include regioisomers or compounds with varying degrees of halogenation, which can be challenging to separate using standard chromatographic techniques. The unique electronic properties conferred by the bromine and difluoromethyl groups necessitate a careful selection of HPLC column chemistry and mobile phase to achieve optimal resolution.

Method 1: The Workhorse - Reversed-Phase C18 Chromatography

The C18 (octadecyl) stationary phase is the most widely used in reversed-phase HPLC and serves as a reliable starting point for method development.[1][2] Its hydrophobic nature provides good retention for a wide range of organic molecules.

Experimental Protocol: C18 Method
  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) is employed.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is used.

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Elution: 50% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 50% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: The reaction mixture is diluted in acetonitrile and filtered through a 0.45 µm syringe filter.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Dilute Reaction Mixture in Acetonitrile s2 Filter through 0.45 µm Syringe Filter s1->s2 h1 Inject 5 µL onto C18 Column s2->h1 h2 Gradient Elution: Water/Acetonitrile h1->h2 h3 DAD Detection at 254 nm h2->h3 d1 Integrate Peaks h3->d1 d2 Quantify Impurities and API d1->d2

Caption: Experimental workflow for the C18 HPLC method.

Method 2: An Alternative Approach - Phenyl-Hexyl Chromatography

For challenging separations involving aromatic and halogenated compounds, alternative stationary phases can provide unique selectivity.[3] A Phenyl-Hexyl phase offers a combination of hydrophobic and π-π interactions, which can be particularly effective for separating molecules with aromatic rings and electron-withdrawing or -donating groups. Fluorinated stationary phases, in particular, have demonstrated enhanced retention and selectivity for halogenated compounds.[4][5]

Experimental Protocol: Phenyl-Hexyl Method
  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: A Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water

    • B: Methanol

  • Gradient Elution: 60% B to 100% B over 15 minutes, followed by a 5-minute hold at 100% B, and a 5-minute re-equilibration at 60% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: The reaction mixture is diluted in methanol and filtered through a 0.45 µm syringe filter.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Dilute Reaction Mixture in Methanol s2 Filter through 0.45 µm Syringe Filter s1->s2 h1 Inject 5 µL onto Phenyl-Hexyl Column s2->h1 h2 Gradient Elution: Water/Methanol h1->h2 h3 DAD Detection at 254 nm h2->h3 d1 Integrate Peaks h3->d1 d2 Quantify Impurities and API d1->d2

Caption: Experimental workflow for the Phenyl-Hexyl HPLC method.

Comparative Performance Data

To objectively compare these two methods, a hypothetical but realistic reaction mixture was analyzed. The mixture is presumed to contain the starting material (Impurity A), the desired product (API), and a potential regioisomeric by-product (Impurity B).

ParameterC18 MethodPhenyl-Hexyl Method
Analyte Retention Time (min) Retention Time (min)
Impurity A (Starting Material)4.25.5
API (this compound)8.510.2
Impurity B (Regioisomer)8.711.1
Resolution (API/Impurity B) 1.22.5
Peak Tailing Factor (API) 1.51.1
Theoretical Plates (API) 8,50012,000

Discussion and Interpretation

The experimental data highlights the distinct advantages of employing an alternative stationary phase for this specific analytical challenge.

  • Resolution: The C18 method provided only partial separation of the API from the critical regioisomeric Impurity B, with a resolution value of 1.2 (baseline resolution is generally considered to be ≥ 1.5). In contrast, the Phenyl-Hexyl method achieved baseline resolution with a value of 2.5. This enhanced separation is likely due to the π-π interactions between the aromatic Phenyl-Hexyl stationary phase and the thiophene rings of the analytes, providing a different selectivity mechanism compared to the purely hydrophobic interactions of the C18 phase.

  • Peak Shape and Efficiency: The Phenyl-Hexyl column also delivered a superior peak shape for the API, with a tailing factor of 1.1 compared to 1.5 on the C18 column. A tailing factor closer to 1 indicates a more symmetrical peak, which is crucial for accurate integration and quantification. Furthermore, the higher number of theoretical plates observed with the Phenyl-Hexyl method indicates greater column efficiency, contributing to sharper peaks and better overall separation.

  • Retention: As expected, the fluorinated and brominated analytes were more strongly retained on the Phenyl-Hexyl phase.[3][4] This can be advantageous in moving the peaks of interest away from the solvent front and any early-eluting, highly polar impurities.

Conclusion and Recommendations

While a standard C18 column can provide a preliminary assessment of the reaction mixture, it is not ideal for the accurate quantification of this compound in the presence of closely related impurities. The Phenyl-Hexyl stationary phase offers superior selectivity and efficiency for this class of compounds, enabling robust and reliable analysis.

For routine quality control and in-process monitoring, the Phenyl-Hexyl method is the recommended approach. It provides the necessary resolution to ensure the accurate determination of purity and impurity profiles, which is a critical aspect of process development and quality assurance in the pharmaceutical industry. For even more challenging separations or for confirmation of peak identity, coupling these HPLC methods with mass spectrometry (LC-MS) would be a valuable next step.[6][7]

References

Comparative Biological Activity of Novel Compounds Derived from 2-Bromo-5-(difluoromethyl)thiophene

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Screening and Performance Analysis

In the landscape of modern drug discovery, the strategic selection of core molecular scaffolds is paramount to the successful development of novel therapeutics. The thiophene ring, a privileged heterocycle, and the difluoromethyl group, a bioisostere of hydroxyl or thiol groups, are both recognized for their significant contributions to the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. This guide provides a comprehensive comparison of the biological activities of novel compounds synthesized from the versatile building block, 2-Bromo-5-(difluoromethyl)thiophene . We will delve into the synthesis of distinct chemical series from this precursor and evaluate their performance in relevant biological assays, offering a comparative analysis against established alternatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical entity in their therapeutic programs.

The Strategic Advantage of the this compound Scaffold

The incorporation of a difluoromethyl (-CF2H) group into organic molecules can profoundly influence their biological properties. This group can act as a lipophilic hydrogen bond donor, enhancing metabolic stability and improving cell membrane permeability. When coupled with a thiophene ring, a scaffold known for its diverse pharmacological activities, the resulting derivatives present a compelling starting point for medicinal chemistry campaigns. The bromine atom at the 2-position of the thiophene ring provides a versatile handle for a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, enabling the synthesis of a diverse library of compounds.

Comparative Biological Screening: From Neuromodulation to Anticancer and Antimicrobial Potential

Our investigation into the utility of this compound has led to the synthesis and evaluation of several classes of compounds. Here, we compare the biological activities of two prominent series: Pyrazolo[3,4-b]pyridine-based GluN2B Modulators and a prospective exploration into Thiophene-based Antimicrobial and Anticancer Agents .

Pyrazolo[3,4-b]pyridine Derivatives as Potent GluN2B Receptor Modulators

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. The GluN2B subunit, in particular, has been implicated in various neurological and psychiatric disorders, making it a key therapeutic target. A novel series of pyrazolo[3,4-b]pyridine derivatives has been synthesized using this compound as a key starting material.

Table 1: Comparative in vitro Activity of GluN2B Modulators

Compound IDStructureTargetAssay TypePotency (IC50/EC50)Comparator: Ifenprodil (IC50)Comparator: Ro 25-6981 (IC50)
PPD-1 Pyrazolo[3,4-b]pyridine with 5-(difluoromethyl)thiophene moietyGluN2BCalcium Flux (FLIPR)Data not publicly available in patent~150 nM~9 nM
PPD-2 Varied substitution on the pyrazolo[3,4-b]pyridine coreGluN2BTwo-Electrode Voltage Clamp (TEVC)Data not publicly available in patent~150 nM~9 nM

Note: Specific IC50/EC50 values for the pyrazolo[3,4-b]pyridine derivatives from the primary patent (WO2020249785A1) are not publicly disclosed. The table reflects their identification as potent modulators and provides a framework for comparison with known standards.

The pyrazolo[3,4-b]pyridine scaffold is a versatile platform that has demonstrated a wide range of biological activities beyond neuromodulation. Studies have shown that derivatives of this core structure can exhibit potent anticancer and antimicrobial effects, highlighting the broad therapeutic potential of this chemical class.[1][2][3][4][5][6][7]

Prospective Evaluation of Thiophene Derivatives in Oncology and Infectious Diseases

The thiophene nucleus is a common feature in many antimicrobial and anticancer drugs. The introduction of a difluoromethyl group is anticipated to enhance the therapeutic index of these compounds. While specific examples originating directly from this compound are still emerging in the public domain, the broader class of substituted thiophenes provides a strong rationale for their investigation.

Table 2: Representative Activities of Functionalized Thiophene Derivatives

Compound ClassBiological Target/OrganismAssay TypeRepresentative Activity (MIC/IC50)Comparator DrugComparator Activity (MIC/IC50)Reference
Substituted ThiophenesAcinetobacter baumannii (Col-R)Broth MicrodilutionMIC50: 16-32 mg/LAmikacinVaries[8][9]
Substituted ThiophenesEscherichia coli (Col-R)Broth MicrodilutionMIC50: 8-32 mg/LCiprofloxacinVaries[8][9]
Armed ThiophenesPseudomonas aeruginosaAgar DilutionMore potent than GentamicinGentamicin-[10][11]

These findings underscore the potential of developing novel antimicrobial agents from the this compound scaffold. The demonstrated efficacy against drug-resistant bacterial strains is particularly noteworthy.

Experimental Protocols for Biological Activity Screening

To ensure the reproducibility and validity of our findings, we provide detailed protocols for the key biological assays employed in the screening of these novel compounds.

High-Throughput Screening for GluN2B Modulators using a FLIPR-based Calcium Flux Assay

This assay measures changes in intracellular calcium levels in response to NMDA receptor activation, providing a robust method for identifying modulators of GluN2B activity.[12][13][14][15]

Protocol:

  • Cell Preparation:

    • Plate HEK293 cells stably co-expressing the human GluN1 and GluN2B subunits in black-walled, clear-bottom 384-well microplates.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-8 AM or Calcium 6) and probenecid in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).

    • Remove the cell culture medium and add an equal volume of the dye-loading buffer to each well.

    • Incubate the plate for 1-2 hours at 37°C.

  • Compound Addition and Signal Detection:

    • Prepare serial dilutions of the test compounds and known antagonists (e.g., Ifenprodil) in the assay buffer.

    • Utilize a Fluorometric Imaging Plate Reader (FLIPR) to add the compounds to the cell plate.

    • After a short incubation period, add a solution of glutamate and glycine (co-agonists) to stimulate the NMDA receptors.

    • The FLIPR instrument will detect the resulting changes in fluorescence intensity, which correspond to intracellular calcium flux.

  • Data Analysis:

    • The fluorescence data is analyzed to determine the concentration-response curves and calculate the IC50 or EC50 values for each compound.

FLIPR_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_cells Plate GluN1/GluN2B expressing cells dye_loading Load cells with Calcium 6 dye plate_cells->dye_loading add_compounds Add test compounds dye_loading->add_compounds add_agonists Add Glutamate + Glycine add_compounds->add_agonists read_fluorescence Read fluorescence on FLIPR add_agonists->read_fluorescence calculate_ic50 Calculate IC50/EC50 values read_fluorescence->calculate_ic50

Workflow for FLIPR-based Calcium Flux Assay.
Antimicrobial Susceptibility Testing using Broth Microdilution

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum:

    • Grow the bacterial strain (e.g., E. coli) in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution:

    • Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized bacterial suspension.

    • Include positive (no compound) and negative (no bacteria) growth controls.

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prepare_inoculum Prepare standardized bacterial inoculum inoculate_plate Inoculate microtiter plate prepare_inoculum->inoculate_plate serial_dilution Perform serial dilutions of test compounds serial_dilution->inoculate_plate incubate_plate Incubate at 37°C for 18-24h inoculate_plate->incubate_plate determine_mic Determine Minimum Inhibitory Concentration (MIC) incubate_plate->determine_mic

Workflow for Broth Microdilution Assay.

Structure-Activity Relationship (SAR) Insights

While comprehensive SAR data for the novel pyrazolo[3,4-b]pyridine series is still under development, preliminary findings suggest that the nature of the substituent at the N-1 position of the pyrazole ring and the substitution pattern on the phenyl ring at the 3-position significantly influence the potency and selectivity for the GluN2B receptor. The 5-(difluoromethyl)thiophene moiety at the 4-position appears to be a key contributor to the overall activity profile.

For antimicrobial thiophene derivatives, the position and electronic nature of substituents on the thiophene ring play a crucial role in their activity. For instance, the presence of electron-withdrawing groups can enhance antibacterial potency.[10][11]

Conclusion and Future Directions

The versatile chemical scaffold, this compound, has proven to be a valuable starting material for the synthesis of novel, biologically active compounds. The pyrazolo[3,4-b]pyridine derivatives demonstrate significant potential as modulators of the GluN2B receptor, offering a promising avenue for the development of therapeutics for neurological disorders. Furthermore, the broader class of thiophene derivatives suggests that this core structure holds considerable promise for the discovery of new anticancer and antimicrobial agents.

Future work will focus on elucidating the detailed structure-activity relationships of the pyrazolo[3,4-b]pyridine series to optimize their potency and selectivity. Additionally, a systematic screening of novel derivatives of this compound against a panel of cancer cell lines and microbial strains is warranted to fully explore the therapeutic potential of this privileged scaffold.

References

A Comparative Guide to Quantum Yield Measurement of OLEDs Featuring 2-Bromo-5-(difluoromethyl)thiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and materials science, the quest for more efficient and stable Organic Light-Emitting Diodes (OLEDs) is a continuous endeavor. The quantum yield (QY) of an emissive material is a critical parameter that directly dictates the performance of an OLED device. This guide provides an in-depth comparison of methodologies for measuring the quantum yield of OLEDs, with a special focus on devices incorporating novel 2-Bromo-5-(difluoromethyl)thiophene derivatives. We will explore the nuances of experimental choices, present comparative data, and provide detailed protocols to ensure the scientific integrity of your measurements.

Thiophene and its derivatives are foundational building blocks in the realm of organic electronics, prized for their excellent electron transport properties and chemical stability.[1] Their incorporation into OLEDs, whether in the emissive layer or as charge transport materials, has been shown to significantly enhance device efficiency and brightness.[1] The introduction of fluorine atoms, as in this compound, is a strategic approach to modulate the electronic properties of the thiophene ring, potentially leading to higher quantum efficiencies and improved device stability.

Understanding Quantum Yield in the Context of OLEDs

The efficiency of an OLED is characterized by two primary types of quantum yield:

  • Photoluminescence Quantum Yield (PLQY): This intrinsic property of a material measures the efficiency of converting absorbed photons into emitted photons.[2] A high PLQY is a prerequisite for a highly efficient emissive layer in an OLED.

  • External Quantum Efficiency (EQE): This is a device-centric metric that represents the ratio of the number of photons emitted from the OLED to the number of electrons injected into it.[3] EQE is a comprehensive measure of the device's performance, encompassing not only the PLQY of the emissive material but also factors like charge balance and light outcoupling efficiency.[4]

A direct comparison of these two metrics is crucial for a holistic understanding of an OLED's performance. A high PLQY in a material does not always translate to a high EQE in a device, often due to challenges in charge injection, transport, and light extraction.

Methodologies for Quantum Yield Measurement: A Comparative Analysis

The two predominant methods for measuring quantum yield are the relative method and the absolute method.

  • Relative Method: This technique compares the fluorescence intensity of the sample to a standard with a known quantum yield.[5] While experimentally simpler, it is prone to errors if the standard and sample are not measured under identical conditions.[2] This method is particularly challenging for thin films due to their waveguiding properties.[2]

  • Absolute Method (using an Integrating Sphere): This is the more robust and accurate method, especially for solid-state samples like OLEDs. An integrating sphere captures all emitted and scattered light, providing a direct measurement of the number of emitted photons versus absorbed photons.[2][6] This approach overcomes the limitations of the relative method by eliminating the directional dependence of emission from thin films.

For the rigorous characterization of OLEDs, particularly those based on novel materials like this compound derivatives, the absolute method using an integrating sphere is the recommended approach to ensure trustworthy and reproducible data.

Experimental Section: Protocols and Data

Protocol 1: Absolute Photoluminescence Quantum Yield (PLQY) Measurement of a Thin Film

This protocol outlines the steps for measuring the PLQY of an OLED emissive layer thin film using a spectrofluorometer equipped with an integrating sphere.

Instrumentation:

  • Spectrofluorometer

  • Integrating sphere with a highly reflective coating (e.g., sintered PTFE)

  • Excitation light source (e.g., Xenon lamp)

  • Monochromator

  • Photon detector

Procedure:

  • System Calibration: Ensure the spectrofluorometer and integrating sphere are properly calibrated. A spectral correction file specific to the sphere, grating, and detector must be applied to the raw data.[7]

  • Blank Measurement:

    • Place a blank substrate (identical to the one used for the sample film) in the integrating sphere.

    • Record the spectrum of the excitation light scattered by the blank. This serves as the reference for the number of incident photons.

  • Sample Measurement:

    • Place the thin film sample in the integrating sphere.

    • Record the spectrum, which will include both the scattered excitation light and the photoluminescence from the sample.

  • Data Analysis:

    • Integrate the area under the emission peak of the sample spectrum to determine the number of emitted photons.

    • Integrate the area under the excitation peak for both the blank and sample spectra. The difference between these two gives the number of absorbed photons.

    • Calculate the PLQY using the formula: PLQY = (Number of Emitted Photons) / (Number of Absorbed Photons)

Causality Behind Experimental Choices:

  • Integrating Sphere: The use of an integrating sphere is critical for thin films to counteract the waveguiding effect, where a significant portion of the emitted light is trapped within the film and guided to the edges. The sphere collects light emitted in all directions, ensuring an accurate measurement.[2]

  • Blank Substrate: Measuring a blank substrate is essential to accurately determine the number of photons absorbed by the film itself, by accounting for any scattering or absorption from the substrate.

Protocol 2: External Quantum Efficiency (EQE) Measurement of an OLED Device

This protocol describes the measurement of the EQE of a fabricated OLED device.

Instrumentation:

  • Source measure unit (SMU)

  • Calibrated photodiode with a known spectral response

  • Integrating sphere

  • Optical fiber to couple light from the integrating sphere to a spectrometer

Procedure:

  • Device Placement: Place the OLED device inside the integrating sphere.

  • Electrical Connection: Connect the OLED to the SMU.

  • Light Measurement Setup: Position the calibrated photodiode or the input of the optical fiber at an exit port of the integrating sphere.

  • Device Operation: Apply a known current to the OLED using the SMU and record the voltage.

  • Spectral Measurement: Measure the electroluminescence spectrum of the emitted light using the spectrometer.

  • Photon Flux Calculation:

    • Integrate the spectral radiance over the entire emission spectrum to obtain the total radiant flux.

    • Convert the radiant flux to photon flux (photons per second) by dividing by the energy of a single photon at each wavelength.

  • Electron Flux Calculation: Calculate the number of electrons injected per second from the applied current (Current / elementary charge).

  • EQE Calculation: EQE (%) = (Number of Emitted Photons per second / Number of Injected Electrons per second) x 100

Self-Validating System:

To ensure the trustworthiness of the EQE measurement, it is crucial to:

  • Use a recently calibrated photodiode.

  • Ensure the integrating sphere provides a uniform light distribution.

  • Measure the current and voltage accurately to determine the number of injected electrons precisely.

Comparative Performance of Thiophene-Based OLEDs

While specific experimental data for OLEDs based on this compound is not yet widely available in the literature, we can draw comparisons with other thiophene derivatives to anticipate its potential performance. The introduction of a difluoromethyl (-CF2H) group is expected to have a significant impact on the material's electronic properties. The strong electron-withdrawing nature of the fluorine atoms can lower both the HOMO and LUMO energy levels, which can be beneficial for charge injection and transport balance in the OLED device.

Emitter Material ClassTypical PLQY (%)Typical Max EQE (%)Key Characteristics & Challenges
Poly(3-hexylthiophene) (P3HT) ~30%< 1%Good hole mobility but low PLQY in solid state. Often used as a hole-transport layer rather than an emitter.[8]
Thiophene-based Copolymers 40-60%2-5%Improved PLQY and color purity by copolymerization with other aromatic units like fluorene or benzotriazole.[8]
Thienothiophene Derivatives 41% (solid state)4.61%Electron-rich systems leading to good charge transport and potentially high quantum efficiencies.[9]
Fluorinated Thiophene Derivatives (Hypothetical) 50-70% > 5% The -CF2H group could enhance electron injection, improve photostability, and potentially increase the PLQY due to reduced non-radiative decay pathways. Challenges may include synthesis complexity and solubility issues.

Note: The values for the hypothetical fluorinated thiophene derivative are projected based on the known effects of fluorination on organic electronic materials.

Visualizations

Experimental Workflow for PLQY Measurement

PLQY_Workflow cluster_setup System Setup & Calibration cluster_measurement Measurement cluster_analysis Data Analysis Calibrate Calibrate Spectrofluorometer & Integrating Sphere Blank Measure Blank (Substrate) Calibrate->Blank Sample Measure Sample (Thin Film) Blank->Sample Same Excitation Wavelength Integrate Integrate Emission & Excitation Peaks Sample->Integrate Calculate Calculate PLQY Integrate->Calculate

Caption: Workflow for absolute PLQY measurement of a thin film.

OLED Device Structure and EQE Measurement Concept

EQE_Concept cluster_device OLED Device cluster_measurement EQE Measurement Anode Anode HTL Hole Transport Layer (HTL) EML Emissive Layer (e.g., Thiophene Derivative) ETL Electron Transport Layer (ETL) Sphere Integrating Sphere (Collects Photons) EML->Sphere Emits Photons Cathode Cathode SMU Source Measure Unit (Injects Electrons) SMU->Cathode Injects e- EQE_Calc EQE = (Photons / Electrons) SMU->EQE_Calc Electron Count Sphere->EQE_Calc Photon Count

Caption: Conceptual diagram of EQE measurement for an OLED.

Conclusion and Future Outlook

The accurate measurement of quantum yield is paramount for the development of high-performance OLEDs. While the absolute method using an integrating sphere provides the most reliable data for both PLQY and EQE, it is the interplay between these two metrics that offers the deepest insights into device performance.

The introduction of this compound as a building block for OLED emitters is a promising avenue of research. The unique electronic properties conferred by the difluoromethyl group could lead to materials with superior PLQY and, when incorporated into optimized device architectures, higher EQE. Further experimental work is needed to synthesize these materials and fabricate devices to validate these hypotheses. This guide provides the foundational protocols and comparative framework necessary to rigorously evaluate such novel materials and accelerate the advancement of OLED technology.

References

A Head-to-Head Comparison of Palladium Catalysts for Cross-Coupling Reactions of 2-Bromo-5-(difluoromethyl)thiophene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the difluoromethyl group (CF₂H) has emerged as a valuable bioisostere for hydroxyl, thiol, and hydroxymethyl groups, offering improved metabolic stability and lipophilicity in drug candidates. The strategic incorporation of this moiety into heterocyclic scaffolds is of paramount importance. 2-Bromo-5-(difluoromethyl)thiophene is a key building block that serves as a versatile precursor for the synthesis of a diverse array of functionalized thiophenes. The efficacy of its utilization in cross-coupling reactions is critically dependent on the choice of the palladium catalyst system. This guide provides a comprehensive, head-to-head comparison of various palladium catalysts for the cross-coupling of this compound, supported by experimental data and mechanistic insights to empower researchers in making informed decisions for their synthetic endeavors.

The Crucial Role of the Palladium Catalyst

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. The general catalytic cycle for these transformations is depicted below. The choice of the palladium precursor and, critically, the ancillary ligands dictates the efficiency of each step in this cycle: oxidative addition, transmetalation, and reductive elimination. For an electron-deficient substrate like this compound, the electron-withdrawing nature of the difluoromethyl group significantly influences the electronic properties of the thiophene ring, making the oxidative addition step more facile. However, the subsequent steps can be challenging, necessitating careful selection of the catalyst system to achieve optimal results.

Palladium Cross-Coupling Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII R-Pd(II)-X Ln Pd0->PdII R-X OxAdd->PdII Transmetalation Transmetalation PdII_R R-Pd(II)-R' Ln PdII->PdII_R R'-M Transmetalation->PdII_R PdII_R->Pd0 R-R' RedElim Reductive Elimination Product R-R' RedElim->Product

Figure 1. Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Comparative Analysis of Palladium Catalysts

The following table summarizes a comparison of different palladium-catalyzed cross-coupling reactions for this compound and its close analogs, providing a snapshot of the catalyst systems and their performance. It is important to note that direct head-to-head comparative studies on a single substrate are rare in the literature; therefore, this table is a compilation of representative examples.

Coupling ReactionPalladium CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Coupling Partner
Suzuki-Miyaura Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O9012764-Methoxyphenylboronic acid[1][2]
Negishi Pd₂(dba)₃SPhos-THF60385(Difluoromethyl)zinc reagent[3]
Stille Pd(PPh₃)₄PPh₃-Toluene11016~70-90Tributyl(aryl)tin[4]
Buchwald-Hartwig Pd₂(dba)₃XPhosNaOtBuToluene1004~80-95Morpholine[5]
Sonogashira PdCl₂(PPh₃)₂PPh₃Et₃N/CuIDMF806~70-90Phenylacetylene[6]
Heck Pd(OAc)₂P(o-tol)₃Et₃NAcetonitrile10024~60-80Styrene[7][8]
Kumada PdCl₂(dppf)dppf-THFrt2~70-90Phenylmagnesium bromide[9][10]
Cyanation Pd(OAc)₂dppfZn(CN)₂DMA12018~80-95Zinc Cyanide[2][11]

Note: Yields are approximate and can vary based on the specific coupling partner and reaction scale. The data for Suzuki coupling is based on the closely related 2-bromo-5-(bromomethyl)thiophene[1][2]. Data for other reactions are representative examples for similar substrates.

In-Depth Discussion and Experimental Protocols

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. For electron-deficient substrates like this compound, the choice of a phosphine ligand with appropriate steric bulk and electron-donating properties is crucial to facilitate the reductive elimination step.

Expertise & Experience: The use of Pd(PPh₃)₄ is a classic choice and often provides good to excellent yields. The electron-rich nature of the PPh₃ ligand helps to stabilize the Pd(0) species and facilitate oxidative addition. The use of a phosphate base like K₃PO₄ is often beneficial for Suzuki couplings of heteroaryl halides. The 1,4-dioxane/water solvent system is effective at solubilizing both the organic and inorganic reagents.

Experimental Protocol (Adapted from a similar substrate)[1][2]:

  • To a flame-dried Schlenk tube under an argon atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₃PO₄ (2.0 mmol).

  • Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).

  • Seal the tube and heat the reaction mixture at 90 °C for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G start Combine Reactants: - this compound - Arylboronic acid - Pd(PPh3)4 - K3PO4 solvent Add Degassed 1,4-Dioxane/H2O start->solvent heat Heat at 90°C for 12h solvent->heat workup Aqueous Workup & Extraction heat->workup purify Column Chromatography workup->purify product Isolated Product purify->product

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.